Ethyl 3-cyclohexylpropanoate
Description
Structure
3D Structure
Properties
IUPAC Name |
ethyl 3-cyclohexylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20O2/c1-2-13-11(12)9-8-10-6-4-3-5-7-10/h10H,2-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRVPMFHPHGBQLP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC1CCCCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00143587 | |
| Record name | Ethyl cyclohexane propionate | |
| Source | EPA DSSTox | |
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Molecular Weight |
184.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colourless, oily liquid; fruity odour of pear-peach-banana type | |
| Record name | Ethyl cyclohexanepropionate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/899/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
91.00 to 94.00 °C. @ 8.00 mm Hg | |
| Record name | Ethyl 3-cyclohexylpropionate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031406 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Insoluble in water; soluble in oils, Miscible at room temperature (in ethanol) | |
| Record name | Ethyl cyclohexanepropionate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/899/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.926-0.932 | |
| Record name | Ethyl cyclohexanepropionate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/899/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
10094-36-7 | |
| Record name | Ethyl cyclohexanepropionate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10094-36-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl cyclohexane propionate | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010094367 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethyl cyclohexanepropionate | |
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| Record name | Ethyl cyclohexane propionate | |
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| Record name | Ethyl 3-cyclohexylpropionate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.189 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ETHYL CYCLOHEXANE PROPIONATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TP836Y7R61 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Ethyl 3-cyclohexylpropionate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031406 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
Ethyl 3-cyclohexylpropanoate chemical structure and properties
An In-Depth Technical Guide to Ethyl 3-Cyclohexylpropanoate
Abstract
This compound, a significant contributor to the palette of flavor and fragrance professionals, is a carboxylic acid ester characterized by its potent fruity aroma. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, synthesis methodologies, and key applications. Aimed at researchers, scientists, and professionals in drug development and chemical manufacturing, this document synthesizes technical data with practical insights. It delves into the spectroscopic signatures that define its molecular architecture and outlines the safety and handling protocols essential for its responsible use. Through a detailed examination of this compound, this guide serves as an authoritative resource for its study and application.
Chemical Identity and Structure
This compound is an organic compound classified as a fatty acid ester.[1][2][3] Its molecular structure consists of a cyclohexyl ring attached to a propanoate group, with an ethyl ester functional group.
Nomenclature:
-
IUPAC Name: this compound[3]
-
Synonyms: Ethyl cyclohexanepropionate, Cyclohexanepropanoic acid, ethyl ester, Ethyl 3-cyclohexylpropionate, Ethyl hexahydrophenylpropionate[2][3][5]
Structural Representation:
-
SMILES: CCOC(=O)CCC1CCCCC1[3]
-
InChI: InChI=1S/C11H20O2/c1-2-13-11(12)9-8-10-6-4-3-5-7-10/h10H,2-9H2,1H3[2][3]
The structure comprises a saturated six-membered carbon ring (cyclohexane) bonded to the third carbon of a propanoic acid ethyl ester. This configuration is pivotal to its characteristic odor and physical properties.
Physicochemical Properties
The physical and chemical properties of this compound dictate its behavior in various applications, from its volatility in fragrances to its solubility in different media.
| Property | Value | Source(s) |
| Molecular Weight | 184.28 g/mol | [2][5][6] |
| Appearance | Colorless, clear oily liquid | [3][4] |
| Odor | Powerful, fruity (pear, peach, banana, pineapple) | [2][3][7] |
| Boiling Point | 91-94 °C at 8 mm Hg | [2][3][8] |
| Density | 0.926-0.94 g/mL at 25 °C | [2][3][4] |
| Refractive Index | 1.444-1.452 at 20 °C | [2][3][4] |
| Flash Point | 50 °C (122 °F) | [2][4] |
| Solubility | Almost insoluble in water; soluble in alcohol and oils | [2][3] |
| logP | 3.5 - 3.9 | [1][4][5] |
Synthesis and Manufacturing
The industrial production of this compound can be achieved through several synthetic routes. A common and efficient method is the esterification of 3-cyclohexylpropanoic acid with ethanol in the presence of an acid catalyst. Another approach involves the hydrogenation of its unsaturated precursor, ethyl (E)-3-cyclohexyl-2-propenoate.[9]
Synthesis Workflow Diagram
Caption: A generalized workflow for the synthesis of this compound.
Detailed Synthesis Protocol: Fischer Esterification
This protocol describes the synthesis of this compound from 3-cyclohexylpropanoic acid and ethanol.
Materials:
-
3-cyclohexylpropanoic acid
-
Ethanol (anhydrous)
-
Sulfuric acid (concentrated)
-
Sodium bicarbonate solution (saturated)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Distillation apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask, combine 3-cyclohexylpropanoic acid and an excess of anhydrous ethanol.
-
Catalysis: Slowly add a catalytic amount of concentrated sulfuric acid to the mixture while stirring.
-
Reflux: Attach a reflux condenser and heat the mixture to reflux for several hours to drive the esterification to completion.
-
Workup: After cooling, transfer the mixture to a separatory funnel. Wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.
-
Drying: Dry the organic layer over anhydrous magnesium sulfate.
-
Purification: Filter to remove the drying agent and purify the crude product by vacuum distillation to obtain pure this compound.[2]
Spectroscopic Analysis
Spectroscopic methods are essential for the structural elucidation and quality control of this compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum will show characteristic signals for the ethyl group (a triplet and a quartet), as well as complex multiplets for the cyclohexyl and propionyl protons.
-
¹³C NMR: The carbon NMR spectrum will display distinct peaks for the carbonyl carbon of the ester, the carbons of the ethyl group, and the carbons of the cyclohexyl ring.
-
-
Infrared (IR) Spectroscopy: The IR spectrum is characterized by a strong absorption band around 1730-1750 cm⁻¹, which is indicative of the C=O stretching vibration of the ester functional group.
-
Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The electron ionization mass spectrum will show the molecular ion peak and characteristic fragment ions resulting from the cleavage of the ester group and the cyclohexyl ring.
Applications in Industry
The primary application of this compound is in the flavor and fragrance industries.[4] Its powerful and pleasant fruity aroma makes it a valuable component in a wide range of products.
Application Overview Diagram
Caption: Key industrial sectors utilizing this compound.
Flavor and Fragrance Profile
-
In Flavors: It imparts a sweet and fruity taste, often described as having notes of pear, peach, and banana, at dilutions around 10 ppm.[2][7] It is used to enhance the overall power of flavor compositions, particularly in conjunction with other aliphatic esters.[7] Its use as a synthetic flavoring substance is recognized by regulatory bodies.[4]
-
In Fragrances: The compound's fruity scent is utilized in perfumes and other scented products to add a refreshing and natural element. It is recommended for use at levels up to 3.0% in fragrance concentrates.[4]
Safety, Handling, and Toxicology
Appropriate safety precautions must be observed when handling this compound.
-
Hazard Classification:
-
Precautionary Measures:
-
Avoid contact with skin and eyes.[4]
-
Use in a well-ventilated area.
-
Keep away from heat, sparks, and open flames.
-
Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
-
Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials.
References
-
The Good Scents Company. (n.d.). ethyl cyclohexane propionate, 10094-36-7. Retrieved from [Link]
-
PubChem. (n.d.). Ethyl 3-(cyclohex-3-en-1-yl)propanoate. Retrieved from [Link]
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FooDB. (2010). Showing Compound Ethyl 3-cyclohexylpropionate (FDB003480). Retrieved from [Link]
-
SIELC Technologies. (2018). Ethyl cyclohexane propionate. Retrieved from [Link]
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LookChem. (n.d.). Cas 17343-88-3,Ethyl (E)-3-cyclohexyl-2-propenoate. Retrieved from [Link]
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ChemSynthesis. (n.d.). This compound - 10094-36-7. Retrieved from [Link]
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PubChem. (n.d.). Ethyl cyclohexane propionate. Retrieved from [Link]
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- 1. Showing Compound Ethyl 3-cyclohexylpropionate (FDB003480) - FooDB [foodb.ca]
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- 4. ethyl cyclohexane propionate, 10094-36-7 [thegoodscentscompany.com]
- 5. Ethyl cyclohexane propionate | SIELC Technologies [sielc.com]
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- 7. ETHYL CYCLOHEXANEPROPIONATE CAS#: 10094-36-7 [amp.chemicalbook.com]
- 8. 10094-36-7 CAS MSDS (ETHYL CYCLOHEXANEPROPIONATE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 9. lookchem.com [lookchem.com]
Ethyl 3-cyclohexylpropanoate CAS number 10094-36-7 information
An In-Depth Technical Guide to Ethyl 3-cyclohexylpropanoate (CAS 10094-36-7) for Scientific Professionals
Introduction
This compound, registered under CAS number 10094-36-7, is a fatty acid ester recognized for its distinct organoleptic properties.[1] While its primary application lies within the flavor and fragrance industries due to a powerful, fruity aroma reminiscent of pear, peach, and pineapple, its molecular structure—featuring a cycloaliphatic ring and an ester functional group—makes it a noteworthy compound for broader chemical synthesis and research.[1][2] This guide serves as a technical resource for researchers, scientists, and drug development professionals, providing a comprehensive overview of its chemical properties, synthesis protocols, analytical methodologies, potential applications, and critical safety data. The content is structured to deliver not just procedural steps but the underlying scientific rationale, reflecting the perspective of a senior application scientist.
Molecular Identity and Physicochemical Profile
Accurate identification and understanding of a compound's physical properties are foundational to its application in any research or development setting. This compound is classified as a fatty acid ester, specifically the ethyl ester of 3-cyclohexylpropanoic acid.[1] Its key identifiers and physicochemical characteristics are summarized below.
Chemical Identifiers
| Identifier | Value |
| CAS Number | 10094-36-7[1][3] |
| IUPAC Name | This compound[4] |
| Synonyms | Ethyl cyclohexanepropionate, Cyclohexanepropanoic acid, ethyl ester[1][4] |
| Molecular Formula | C11H20O2[1][3] |
| Molecular Weight | 184.28 g/mol [1][4] |
| InChI Key | NRVPMFHPHGBQLP-UHFFFAOYSA-N[1] |
| SMILES | CCOC(=O)CCC1CCCCC1[4] |
Physicochemical Properties
| Property | Value | Source |
| Appearance | Colorless liquid | [1] |
| Odor | Powerful, fruity (pear, peach, banana, pineapple) | [1][4] |
| Boiling Point | 91-94 °C at 8 mm Hg | [1] |
| Density | 0.94 g/mL at 25 °C | [1] |
| Refractive Index | n20/D 1.448 | [1] |
| Solubility | Almost insoluble in water; soluble in alcohol and oils | [1] |
| Flash Point | 50 °C (122 °F) | [1][5] |
| LogP | 3.83 | [1] |
Synthesis and Manufacturing Insights
The synthesis of this compound is most commonly achieved via esterification. The choice of pathway depends on starting material availability, desired purity, and scalability. A prevalent laboratory and industrial method involves the Fischer esterification of 3-cyclohexylpropionic acid with ethanol. An alternative conceptual pathway begins with the hydrogenation of a precursor like cinnamic acid, followed by esterification.[6]
Synthesis Pathway: Fischer Esterification
The direct acid-catalyzed esterification of 3-cyclohexylpropionic acid with ethanol is a robust and well-understood method. The reaction is driven to completion by removing the water formed as a byproduct, typically through azeotropic distillation.
Sources
- 1. ETHYL CYCLOHEXANEPROPIONATE | 10094-36-7 [chemicalbook.com]
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- 6. img.perfumerflavorist.com [img.perfumerflavorist.com]
Physical properties of ethyl cyclohexanepropionate
An In-Depth Technical Guide to the Physical Properties of Ethyl Cyclohexanepropionate
Section 1: Compound Identification and Overview
Introduction
Ethyl cyclohexanepropionate (CAS No. 10094-36-7) is an ester recognized for its potent, fruity aromatic profile.[1][2] Primarily utilized as a flavoring and fragrance agent, its characteristic pear, peach, and pineapple notes make it a valuable component in the food and perfumery industries.[1][3] For researchers and drug development professionals, a thorough understanding of its physical properties is paramount for formulation, quality control, and analytical method development. This guide provides a comprehensive analysis of these properties, grounded in established experimental data and standardized characterization protocols.
Molecular Structure
The structure of ethyl cyclohexanepropionate consists of a cyclohexane ring connected to a propionate ethyl ester group. This combination of a bulky, nonpolar cycloalkane and a polar ester functional group dictates its physicochemical behavior.
Caption: Molecular structure of this compound.
Key Identifiers
For unambiguous identification, a compound is defined by several key identifiers. The primary identifiers for ethyl cyclohexanepropionate are summarized below.
| Identifier | Value | Source(s) |
| CAS Number | 10094-36-7 | [1][3][4][5] |
| IUPAC Name | This compound | [3] |
| Synonyms | Ethyl cyclohexanepropionate, Ethyl 3-cyclohexylpropionate | [3] |
| Molecular Formula | C₁₁H₂₀O₂ | [1][3][5] |
| Molecular Weight | 184.27 g/mol | [3][4] |
| EC Number | 233-222-3 | [3][4] |
| FEMA Number | 2431 | [1][3][6] |
Section 2: Physicochemical Properties
The physical properties of ethyl cyclohexanepropionate are critical for its application, handling, and analysis. These properties are a direct consequence of its molecular structure and intermolecular forces.
Summary of Properties
The table below presents a consolidated view of the key quantitative physical properties of ethyl cyclohexanepropionate.
| Property | Value | Conditions | Source(s) |
| Physical State | Colorless, oily liquid | Ambient | [3][7] |
| Boiling Point | 91.0 - 94.0 °C | @ 8.00 mm Hg | [1][3][4] |
| Density | 0.926 - 0.932 g/mL | @ 25 °C | [3][4] |
| Refractive Index (n_D) | 1.444 - 1.452 | @ 20 °C | [3][4] |
| Flash Point | 50.0 °C (122.0 °F) | Tag Closed Cup (TCC) | [1][4] |
| Vapor Pressure | 0.106 mmHg (est.) | @ 25 °C | [4] |
| Water Solubility | 16.03 mg/L (est.) | @ 25 °C | [4] |
| LogP (o/w) | ~3.8 (est.) | - | [1][4] |
Detailed Analysis of Properties
Appearance, Odor, and Organoleptic Profile Ethyl cyclohexanepropionate presents as a colorless, clear, oily liquid.[3][4] Its most notable characteristic is a powerful and sweet fruity odor, often described with notes of pineapple, peach, and pear.[1][3][4] This profile makes it a highly effective flavoring agent, detectable at concentrations as low as 10 ppm.[1]
Boiling Point and Vapor Pressure The boiling point of 91-94 °C at a reduced pressure of 8 mm Hg indicates that the compound is a relatively high-boiling ester, a result of its molecular weight and the non-polar cyclohexane moiety.[1][3][4] Its low estimated vapor pressure at ambient temperature is consistent with its classification as a semi-volatile organic compound.[4]
Density and Refractive Index With a density slightly less than water (0.926-0.932 g/mL at 25°C), it will form the upper layer in an immiscible mixture.[3][4] The refractive index is a crucial parameter for quality control, used to quickly assess the purity of the substance. The accepted range is between 1.444 and 1.452 at 20°C.[3][4]
Solubility and Partition Coefficient (LogP) The molecule's dual nature—a polar ester head and a large nonpolar aliphatic ring—governs its solubility. It is practically insoluble in water but demonstrates good solubility in less polar organic solvents like alcohol and oils.[1][3][4] The high estimated octanol-water partition coefficient (LogP) of approximately 3.8 confirms its lipophilic (fat-loving) character.[1][4]
Flash Point and Flammability The flash point of 50°C (122°F) classifies ethyl cyclohexanepropionate as a flammable liquid.[3][4][8] This necessitates careful handling and storage away from ignition sources.
Section 3: Spectroscopic and Spectrometric Characterization
Spectroscopic analysis is indispensable for confirming the identity and purity of ethyl cyclohexanepropionate. Data from mass spectrometry, NMR, and IR spectroscopy provide a definitive structural fingerprint.
3.1 Mass Spectrometry (MS) Gas Chromatography-Mass Spectrometry (GC-MS) is the standard for both identification and purity assessment. In electron ionization (EI) mode, the molecule undergoes fragmentation, producing a characteristic pattern. Key fragments correspond to the loss of the ethoxy group, cleavage of the propionate chain, and fragmentation of the cyclohexane ring. The NIST Mass Spectrometry Data Center provides reference spectra for comparison.[3]
3.2 Nuclear Magnetic Resonance (NMR) Spectroscopy ¹H and ¹³C NMR spectroscopy are powerful tools for unambiguous structure elucidation.
-
¹H NMR: The proton spectrum will show characteristic signals for the ethyl group (a triplet and a quartet), multiplets for the protons on the cyclohexane ring, and two triplets for the methylene protons of the propionate chain.
-
¹³C NMR: The carbon spectrum will display distinct peaks for the carbonyl carbon of the ester, the carbons of the ethyl group, and the various carbons within the cyclohexyl and propionate moieties.[3]
3.3 Infrared (IR) Spectroscopy FTIR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of ethyl cyclohexanepropionate is dominated by a strong C=O stretching vibration from the ester group, typically appearing around 1730 cm⁻¹. Other significant peaks include C-H stretches from the aliphatic groups and C-O stretches associated with the ester linkage.[3]
Section 4: Experimental Protocols for Property Determination
To ensure data integrity, physical properties must be determined using standardized, validated methods. The following section outlines the core experimental workflows.
Workflow for Physicochemical Analysis
A logical workflow ensures that sample integrity is maintained and that data is collected efficiently. The process typically begins with identity and purity confirmation before measuring bulk physical properties.
Caption: Standard experimental workflow for compound characterization.
Protocol 1: Determination of Boiling Point (Reduced Pressure)
-
Rationale: Because many organic compounds decompose at their atmospheric boiling point, reduced pressure distillation is used to determine the boiling point at a lower temperature.
-
Methodology:
-
Assemble a micro-distillation apparatus connected to a vacuum pump and a manometer.
-
Place a 5-10 mL sample of the compound in the distillation flask with a magnetic stir bar.
-
Slowly evacuate the system to the desired pressure (e.g., 8.0 mm Hg).
-
Gently heat the flask while stirring.
-
Record the temperature at which vapor and liquid are in equilibrium, observed as the point when the first drop of condensate falls from the thermometer bulb. This temperature is the boiling point at that specific pressure.
-
Protocol 2: Determination of Density and Refractive Index
-
Rationale: These are fundamental physical constants used for substance identification and quality control. They must be measured at a controlled temperature.
-
Methodology:
-
Density: a. Calibrate a pycnometer (specific gravity bottle) of known volume with deionized water at 25.0 °C. b. Dry the pycnometer thoroughly. c. Fill it with the sample compound and equilibrate to 25.0 °C. d. Measure the mass of the filled pycnometer. e. Calculate density by dividing the mass of the sample by the calibrated volume.
-
Refractive Index: a. Calibrate an Abbe refractometer using a standard of known refractive index (e.g., distilled water). b. Ensure the prism temperature is stabilized at 20.0 °C. c. Apply a few drops of the sample to the lower prism. d. Close the prisms and adjust the instrument until the dividing line is sharp and centered in the crosshairs. e. Read the refractive index from the scale.
-
Protocol 3: Characterization by Gas Chromatography-Mass Spectrometry (GC-MS)
-
Rationale: GC-MS provides definitive identification by comparing the retention time and mass spectrum of an unknown sample to a known reference standard. It is also the gold standard for assessing purity.
-
Methodology:
-
Prepare a dilute solution of the sample (e.g., 100 ppm) in a suitable solvent like ethyl acetate.
-
Inject 1 µL of the solution into the GC-MS system.
-
GC Conditions (Typical):
-
Column: A nonpolar column (e.g., DB-5ms, 30m x 0.25mm x 0.25µm) is chosen for its ability to separate compounds based on boiling point.
-
Inlet Temperature: 250 °C.
-
Oven Program: Start at 60 °C, ramp to 280 °C at 10 °C/min. This gradient ensures separation from both more volatile and less volatile impurities.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
-
MS Conditions (Typical):
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
-
Analyze the resulting chromatogram for purity and compare the mass spectrum of the main peak against a reference library (e.g., NIST) for identity confirmation.
-
Section 5: Safety, Handling, and Storage
Proper handling procedures are essential due to the compound's flammability and potential for irritation.
5.1 Hazard Identification
-
Flammability: Classified as a flammable liquid (GHS Category 3).[3][8] Vapors may form explosive mixtures with air.
-
Health Hazards: Causes serious eye irritation.[8] May cause skin irritation.[4]
5.2 Recommended Handling and Personal Protective Equipment (PPE)
-
Work in a well-ventilated area, preferably a chemical fume hood.[8][9]
-
Keep away from heat, sparks, open flames, and other ignition sources.[8][10]
-
Use explosion-proof electrical equipment and ground all containers during transfer to prevent static discharge.[8][10]
-
PPE: Wear chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.[8]
5.3 Storage Conditions
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[2][10]
-
Keep away from incompatible substances and sources of ignition.
-
A recommended storage temperature is between 0-8 °C for long-term stability.[1][2]
Section 6: References
-
PubChem. (n.d.). Ethyl cyclohexane propionate | C11H20O2 | CID 61466. National Center for Biotechnology Information. Retrieved January 14, 2026, from [Link]
-
The Good Scents Company. (n.d.). ethyl cyclohexane propionate, 10094-36-7. Retrieved January 14, 2026, from [Link]
-
SIELC Technologies. (2018, February 16). Ethyl cyclohexane propionate. Retrieved January 14, 2026, from [Link]
-
CAS Common Chemistry. (n.d.). Ethyl cyclohexanepropionate. American Chemical Society. Retrieved January 14, 2026, from [Link]
-
The Good Scents Company. (n.d.). ethyl 2-cyclohexyl propionate poirenate. Retrieved January 14, 2026, from [Link]
-
Synerzine. (2018, June 22). Ethyl cyclohexane propionate Safety Data Sheet. Retrieved January 14, 2026, from [Link]
-
The Good Scents Company. (n.d.). EPI System Information for ethyl cyclohexane propionate 10094-36-7. Retrieved January 14, 2026, from [Link]
-
Global Substance Registration System (GSRS). (n.d.). ETHYL CYCLOHEXANE PROPIONATE. Retrieved January 14, 2026, from [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - Cyclohexanepropionic acid, 99%. Retrieved January 14, 2026, from [Link]
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- 3. Ethyl cyclohexane propionate | C11H20O2 | CID 61466 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. ethyl cyclohexane propionate, 10094-36-7 [thegoodscentscompany.com]
- 5. CAS Common Chemistry [commonchemistry.cas.org]
- 6. Ethyl cyclohexane propionate | SIELC Technologies [sielc.com]
- 7. ETHYL CYCLOHEXYL PROPIONATE | 2511-00-4 [chemicalbook.com]
- 8. synerzine.com [synerzine.com]
- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 10. fishersci.co.uk [fishersci.co.uk]
A Senior Application Scientist's Guide to the Solubility of Ethyl 3-cyclohexylpropanoate
An In-depth Technical Guide Topic: Ethyl 3-cyclohexylpropanoate Solubility in Common Organic Solvents Audience: Researchers, scientists, and drug development professionals.
Abstract
This compound is an ester recognized for its characteristic fruity aroma, finding utility in the flavor and fragrance industries.[1][2] Its formulation into commercial products is fundamentally governed by its solubility in various media. This technical guide provides a comprehensive analysis of the solubility of this compound, moving beyond simple data recitation to explore the underlying physicochemical principles. We present its known properties, establish a theoretical framework for predicting its behavior in different organic solvents, and provide a rigorous, self-validating experimental protocol for researchers to quantitatively determine its solubility in their own laboratories. This document is intended to serve as a practical and authoritative resource for formulation scientists and researchers.
Physicochemical Characteristics
A molecule's solubility is intrinsically linked to its structure and physical properties. This compound (C₁₁H₂₀O₂) is characterized by a significant non-polar moiety, the cyclohexyl ring, and a moderately polar ester functional group.[3] This duality is key to its solubility behavior.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
|---|---|---|
| Molecular Formula | C₁₁H₂₀O₂ | [3] |
| Molecular Weight | 184.27 g/mol | [3] |
| Appearance | Colourless, oily liquid; fruity odour of pear-peach-banana type. | [1][3] |
| Boiling Point | 91-94 °C @ 8 mm Hg | [1][3] |
| Density | 0.926-0.932 g/mL @ 25 °C | [2][3] |
| Refractive Index | 1.444-1.452 @ 20 °C | [2][3] |
| LogP (predicted) | 3.5 - 3.83 | [3][4] |
| Water Solubility | Very low (Predicted: 0.036 g/L; Estimated: 16.03 mg/L @ 25°C) |[2][4] |
The high predicted LogP value (octanol-water partition coefficient) of ~3.5 indicates a strong preference for non-polar (lipophilic) environments over polar (hydrophilic) ones, which aligns with its observed insolubility in water.[3][4]
Theoretical Framework for Solubility
The principle of "like dissolves like" is the cornerstone of solubility prediction.[5][6] The solubility of this compound in a given solvent is determined by the balance of intermolecular forces between the solute and solvent molecules.
-
Molecular Structure: The molecule consists of a large, non-polar cyclohexylpropyl group and a polar ester group (-COO-). The bulky non-polar region dominates the molecular surface area, suggesting that Van der Waals dispersion forces will be the primary driver of its interactions.
-
Intermolecular Forces: While the ester's oxygen atoms have lone pairs that can act as hydrogen bond acceptors, the molecule lacks a hydrogen atom bonded to an electronegative atom, meaning it cannot act as a hydrogen bond donor.[7] This limits its ability to form strong hydrogen bonds with protic solvents like water or methanol.
-
Solubility Predictions by Solvent Class:
-
Non-Polar Solvents (e.g., Hexane, Toluene, Carbon Tetrachloride): High solubility is expected. The Van der Waals forces between the cyclohexyl group and these solvents will be strong and energetically favorable.
-
Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Dichloromethane): Good to moderate solubility is anticipated. The dipole-dipole interactions between the solvent and the ester group, combined with Van der Waals forces, should facilitate dissolution.
-
Polar Protic Solvents (e.g., Ethanol, Methanol): Moderate to good solubility is likely, particularly in smaller alcohols like ethanol where the alkyl chain is small. The compound is known to be miscible with ethanol.[3] As the alkyl chain of the alcohol increases, solubility may decrease.
-
Highly Polar Solvents (e.g., Water): As confirmed by available data, solubility is extremely low.[2][3] The energy required to break the strong hydrogen bonds between water molecules is not sufficiently compensated by the weak interactions formed with the ester, making dissolution thermodynamically unfavorable.[7]
-
Known Solubility Profile
Published quantitative data on the solubility of this compound in a wide range of organic solvents is scarce. However, qualitative assessments consistently report that it is:
This information aligns perfectly with the theoretical framework, confirming its lipophilic nature. For formulation purposes, however, precise quantitative data is often required. The following section provides a standardized protocol for obtaining this data.
Experimental Protocol for Quantitative Solubility Determination
This protocol describes a robust and self-validating isothermal equilibrium method suitable for determining the solubility of this compound in various organic solvents.
Principle
The method involves generating a saturated solution by agitating an excess amount of the solute (this compound) in the solvent of interest at a constant temperature until thermodynamic equilibrium is reached. The supernatant is then carefully sampled and its concentration is determined using Gas Chromatography with Flame Ionization Detection (GC-FID), an ideal technique for quantifying volatile organic compounds.
Materials and Equipment
-
This compound (≥98% purity)
-
Organic solvents of interest (HPLC or analytical grade)
-
Analytical balance (± 0.1 mg)
-
4 mL glass vials with PTFE-lined screw caps
-
Thermostatically controlled orbital shaker or vortex mixer
-
Benchtop centrifuge with temperature control
-
Calibrated micropipettes
-
Gas Chromatograph with FID detector and appropriate column (e.g., DB-5 or equivalent)
-
Class A volumetric flasks for standard preparation
Step-by-Step Methodology
-
Preparation of Standards: Prepare a series of calibration standards by accurately weighing this compound and dissolving it in the solvent of interest to create solutions of known concentrations (e.g., 1, 5, 10, 20, 50 mg/mL). Analyze these standards by GC-FID to generate a calibration curve.
-
Causality: A multi-point calibration curve is essential for accurately converting the chromatographic peak area of the unknown sample into a precise concentration.
-
-
Sample Preparation: Add approximately 2 mL of the selected solvent to a 4 mL glass vial.
-
Addition of Solute: Add this compound to the vial in small, weighed increments until a visible excess of undissolved liquid ester is present at the bottom of the vial after vigorous shaking. This ensures the solution is beyond its saturation point.
-
Causality: Using an excess of solute is critical to ensure that the final solution is truly saturated and in equilibrium with the undissolved phase.
-
-
Equilibration: Tightly cap the vials and place them in the thermostatically controlled shaker set to the desired temperature (e.g., 25 °C). Agitate the vials for a minimum of 24 hours.
-
Causality: A long equilibration period is necessary to ensure the system reaches thermodynamic equilibrium. For viscous solvents or compounds that dissolve slowly, 48-72 hours may be required.
-
-
Phase Separation: Transfer the vials to a centrifuge set to the same temperature as the shaker. Centrifuge at 3000 x g for 20 minutes.
-
Causality: Centrifugation is a critical step to effectively separate the excess undissolved solute from the saturated supernatant, preventing contamination of the sample and ensuring only the dissolved portion is analyzed.
-
-
Sampling: Immediately after centrifugation, carefully withdraw a precise aliquot (e.g., 100 µL) from the clear upper layer (supernatant) without disturbing the undissolved phase at the bottom.
-
Dilution and Analysis: Dilute the aliquot with the same solvent to a concentration that falls within the linear range of the calibration curve established in Step 1. Analyze the diluted sample by GC-FID.
-
Quantification: Using the peak area from the GC-FID analysis and the calibration curve, calculate the concentration of this compound in the diluted sample. Back-calculate to determine the concentration in the original saturated solution.
System Self-Validation
To ensure the trustworthiness of the results, the attainment of equilibrium must be verified. This is achieved by taking samples at different time points (e.g., 24, 36, and 48 hours). If the calculated solubility values are consistent across the last two time points, it confirms that equilibrium has been reached.
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the quantitative solubility determination protocol.
Caption: Workflow for Quantitative Solubility Determination.
Conclusion
While readily available data confirms the lipophilic nature of this compound, being soluble in alcohols and oils and insoluble in water, a detailed quantitative understanding across a spectrum of organic solvents requires empirical determination. The molecule's structure, dominated by a non-polar cyclohexyl ring, dictates its high affinity for non-polar solvents and limited solubility in polar media. By employing the rigorous, self-validating experimental protocol detailed in this guide, researchers and formulation scientists can generate the precise, reliable data needed to optimize its use in drug development and other advanced applications.
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 61466, this compound. Available from: [Link]
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 10910186, Ethyl 3-(cyclohex-3-en-1-yl)propanoate. Available from: [Link]
-
FooDB (2020). Showing Compound Ethyl 3-cyclohexylpropionate (FDB003480). Available from: [Link]
-
Scribd (n.d.). Ester Solubility and Preparation Lab Report. Available from: [Link]
-
TutorChase (n.d.). What are the physical properties of esters and how do they differ from other organic compounds?. Available from: [Link]
-
Hangzhou Zhifei Chemical Co., Ltd. (n.d.). GHS 11 (Rev.11) SDS Word Download CAS: 10094-36-7 Name: Ethyl 3-cyclohexylpropionate. Available from: [Link]
-
The Good Scents Company (n.d.). ethyl cyclohexane propionate, 10094-36-7. Available from: [Link]
-
Chemistry LibreTexts (2023). Properties of Esters. Available from: [Link]
-
AIP Publishing (2010). IUPAC-NIST Solubility Data Series. 88. Esters with Water—Revised and Updated. Part 3. C7 to C9 Esters. Available from: [Link]
-
Course Hero (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Available from: [Link]
-
Solubility of Things (n.d.). Esters: Structure, Properties, and Reactions. Available from: [Link]
-
Perflavory (n.d.). ethyl cyclohexane propionate, 10094-36-7. Available from: [Link]
-
Reagent Information Network (n.d.). This compound. Available from: [Link]
-
BYJU'S (n.d.). Factors Affecting Solubility. Available from: [Link]
-
Science.gov (n.d.). factors affecting solubility: Topics by Science.gov. Available from: [Link]
-
University of Toronto (2023). Solubility of Organic Compounds. Available from: [Link]
-
Patsnap (2025). Solubility of Ethyl Propanoate in Various Organic Solvents. Available from: [Link]
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 61375, Cyclohexyl propionate. Available from: [Link]
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 85231001, Ethyl 3-[3-oxo-2-(2-oxoethyl)cyclohexyl]propanoate. Available from: [Link]
-
TSFX (n.d.). The Preparation and Identification of an Ester. Available from: [Link]
-
SIELC Technologies (n.d.). Ethyl cyclohexane propionate. Available from: [Link]
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- 4. Showing Compound Ethyl 3-cyclohexylpropionate (FDB003480) - FooDB [foodb.ca]
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- 7. chem.libretexts.org [chem.libretexts.org]
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- 9. ETHYL CYCLOHEXANEPROPIONATE CAS#: 10094-36-7 [amp.chemicalbook.com]
- 10. Cyclohexyl propionate | C9H16O2 | CID 61375 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Spectroscopic Data of Ethyl 3-cyclohexylpropanoate
Introduction
Ethyl 3-cyclohexylpropanoate (CAS No. 10094-36-7) is a fatty acid ester recognized for its characteristic fruity aroma, reminiscent of pear, peach, and banana.[1] This colorless, oily liquid is utilized as a flavoring and fragrance agent in various industries.[1] A thorough understanding of its molecular structure is paramount for its application, quality control, and in the development of new synthetic methodologies. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provide a detailed blueprint of the molecule's architecture. This guide offers an in-depth analysis of the spectroscopic data for this compound, providing researchers, scientists, and drug development professionals with a comprehensive reference. The molecular formula of this compound is C₁₁H₂₀O₂, and its molecular weight is 184.27 g/mol .[1]
Molecular Structure and Spectroscopic Correlation
The structural integrity of this compound is elucidated through the synergistic interpretation of various spectroscopic data. Each technique provides a unique piece of the structural puzzle, which, when combined, confirms the compound's identity and purity.
Caption: Molecular structure of this compound.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton NMR (¹H NMR) spectroscopy provides detailed information about the hydrogen atoms in a molecule, including their chemical environment, proximity to other protons, and the number of neighboring protons. The ¹H NMR spectrum of this compound is consistent with its structure, showing distinct signals for the ethyl group and the cyclohexylpropanoate moiety.
¹H NMR Spectral Data Summary
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| 4.06 | Quartet | 2H | -O-CH₂ -CH₃ |
| 2.21 | Triplet | 2H | -CH₂-CH₂ -COO- |
| 1.65 | Multiplet | 5H | Cyclohexyl protons |
| 1.45 | Multiplet | 2H | Cyclohexyl protons |
| 1.22 | Triplet | 3H | -O-CH₂-CH₃ |
| 1.15 | Multiplet | 4H | Cyclohexyl protons |
| 0.88 | Multiplet | 2H | Cyclohexyl protons |
Data sourced from Spectral Database for Organic Compounds (SDBS).[2]
Interpretation of the ¹H NMR Spectrum
The downfield quartet at 4.06 ppm is characteristic of the methylene protons (-O-CH₂ -) of the ethyl group, which are deshielded by the adjacent oxygen atom. The splitting into a quartet indicates coupling with the three neighboring protons of the methyl group. The triplet at 1.22 ppm corresponds to the terminal methyl protons (-CH₃ ) of the ethyl group, split by the adjacent methylene group.
The triplet at 2.21 ppm is assigned to the methylene protons alpha to the carbonyl group (-CH₂ -COO-). The multiplet signals between 0.88 and 1.65 ppm represent the protons of the cyclohexyl ring. The complexity of these signals arises from the various chemical environments and spin-spin coupling interactions between the axial and equatorial protons of the cyclohexane ring.
Caption: ¹H NMR spectral correlations for this compound.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in the molecule gives a distinct signal, allowing for the determination of the number of different carbon environments.
¹³C NMR Spectral Data Summary
| Chemical Shift (ppm) | Assignment |
| 173.8 | C =O (Ester carbonyl) |
| 60.1 | -O-C H₂-CH₃ |
| 37.6 | Cyclohexyl-C H- |
| 34.6 | -C H₂-CH₂-COO- |
| 33.1 | Cyclohexyl-C H₂- |
| 32.1 | -CH₂-C H₂-COO- |
| 26.5 | Cyclohexyl-C H₂- |
| 26.2 | Cyclohexyl-C H₂- |
| 14.2 | -O-CH₂-C H₃ |
Data sourced from Spectral Database for Organic Compounds (SDBS).[2]
Interpretation of the ¹³C NMR Spectrum
The most downfield signal at 173.8 ppm is characteristic of the carbonyl carbon of the ester group. The signal at 60.1 ppm corresponds to the methylene carbon of the ethyl group attached to the oxygen atom. The aliphatic carbons of the cyclohexyl ring and the propanoate chain resonate in the upfield region, typically between 25 and 40 ppm. The terminal methyl carbon of the ethyl group appears at the most upfield position, 14.2 ppm.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound displays characteristic absorption bands for the ester functional group and the aliphatic C-H bonds.
IR Spectral Data Summary
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2923, 2852 | Strong | C-H stretch (aliphatic) |
| 1737 | Strong | C=O stretch (ester) |
| 1177 | Strong | C-O stretch (ester) |
Data sourced from PubChem.[1]
Interpretation of the IR Spectrum
The most prominent feature in the IR spectrum is the strong absorption band at 1737 cm⁻¹, which is indicative of the carbonyl (C=O) stretching vibration of the ester functional group. The strong bands at 2923 cm⁻¹ and 2852 cm⁻¹ are due to the C-H stretching vibrations of the sp³ hybridized carbons in the cyclohexyl ring and the ethyl propanoate chain. Another key absorption is the strong band at 1177 cm⁻¹, which is attributed to the C-O stretching vibration of the ester linkage.
Mass Spectrometry (MS)
Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a molecule. In electron ionization (EI) mass spectrometry, the molecule is ionized, leading to the formation of a molecular ion and various fragment ions.
Mass Spectral Data Summary
| m/z | Relative Intensity (%) | Assignment |
| 184 | 5 | [M]⁺ (Molecular Ion) |
| 139 | 15 | [M - OCH₂CH₃]⁺ |
| 101 | 100 | [M - C₆H₁₁]⁺ |
| 83 | 40 | [C₆H₁₁]⁺ |
| 55 | 65 | [C₄H₇]⁺ |
Data sourced from PubChem.[1]
Interpretation of the Mass Spectrum
The molecular ion peak ([M]⁺) is observed at an m/z of 184, which corresponds to the molecular weight of this compound. The base peak at m/z 101 is attributed to the loss of the cyclohexyl radical, resulting in the stable [CH₂CH₂COOCH₂CH₃]⁺ fragment. The peak at m/z 139 corresponds to the loss of the ethoxy group (-OCH₂CH₃). The peak at m/z 83 represents the cyclohexyl cation ([C₆H₁₁]⁺), and the peak at m/z 55 is a common fragment in aliphatic systems.
Caption: Proposed fragmentation pathway for this compound in EI-MS.
Experimental Protocols
The following are generalized protocols for the acquisition of spectroscopic data for a liquid sample like this compound. Instrument-specific parameters should be optimized for best results.
1. NMR Spectroscopy (¹H and ¹³C)
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of this compound for ¹H NMR (50-100 mg for ¹³C NMR) into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).
-
Gently swirl the vial to ensure the sample is completely dissolved.
-
Using a Pasteur pipette, transfer the solution into a clean 5 mm NMR tube.
-
Cap the NMR tube and carefully wipe the outside with a lint-free tissue.
-
-
Data Acquisition:
-
Insert the NMR tube into the spectrometer's spinner turbine.
-
Place the sample in the NMR magnet.
-
Lock and shim the spectrometer on the deuterium signal of the solvent.
-
Acquire the ¹H NMR spectrum using appropriate parameters (e.g., pulse angle, acquisition time, relaxation delay).
-
Acquire the ¹³C NMR spectrum, typically with proton decoupling.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase the spectrum and perform baseline correction.
-
Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).
-
Integrate the peaks in the ¹H NMR spectrum.
-
2. IR Spectroscopy (FT-IR)
-
Sample Preparation (Neat Liquid):
-
Place a drop of this compound onto a clean, dry salt plate (e.g., NaCl or KBr).
-
Carefully place a second salt plate on top of the first, allowing the liquid to spread into a thin film.
-
-
Data Acquisition:
-
Place the salt plate assembly into the sample holder of the FT-IR spectrometer.
-
Acquire a background spectrum of the empty sample compartment.
-
Acquire the sample spectrum.
-
-
Data Processing:
-
The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Identify and label the significant absorption bands.
-
3. Mass Spectrometry (GC-MS)
-
Sample Preparation:
-
Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a volatile organic solvent (e.g., dichloromethane or hexane).
-
-
Data Acquisition:
-
Inject a small volume (e.g., 1 µL) of the prepared solution into the gas chromatograph (GC) inlet.
-
The sample is vaporized and separated on the GC column.
-
The separated components elute from the column and enter the mass spectrometer.
-
Acquire mass spectra over a suitable mass range (e.g., m/z 40-400).
-
-
Data Processing:
-
Identify the peak corresponding to this compound in the total ion chromatogram (TIC).
-
Extract the mass spectrum for that peak.
-
Identify the molecular ion and major fragment ions.
-
Conclusion
The comprehensive spectroscopic analysis of this compound through ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry provides unambiguous confirmation of its molecular structure. The data presented in this guide serve as a valuable resource for quality control, research, and development purposes. The detailed interpretation of each spectrum, correlated with the compound's structure, offers a clear and authoritative understanding of its chemical identity.
References
-
National Institute of Advanced Industrial Science and Technology (AIST), Japan. Spectral Database for Organic Compounds (SDBS). [Link]
-
PubChem. Ethyl cyclohexane propionate | C11H20O2 | CID 61466. National Center for Biotechnology Information. [Link]
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
-
The Good Scents Company. (n.d.). ethyl cyclohexane propionate. Retrieved January 14, 2026, from [Link]
Sources
Natural occurrence and sources of Ethyl 3-cyclohexylpropanoate
An In-depth Technical Guide to the Sources and Applications of Ethyl 3-cyclohexylpropanoate
Abstract
This compound (CAS No. 10094-36-7) is a significant synthetic compound widely utilized in the flavor and fragrance industries. Possessing a powerful and sweet fruity aroma, it is a key component in creating pineapple, pear, and peach flavor profiles. This guide provides a comprehensive overview of this compound, addressing its sources, synthesis, and industrial applications. Notably, authoritative sources indicate that this ester is not found in nature; therefore, this document focuses on its synthetic origins and technical properties. We will explore the common manufacturing processes, detail its physicochemical and organoleptic characteristics, and discuss its regulatory status, providing researchers, scientists, and drug development professionals with a thorough understanding of this commercially important specialty chemical.
Introduction and Natural Occurrence
This compound, also known as ethyl cyclohexanepropionate, is a fatty acid ester recognized for its potent fruity aroma.[1][2] Its chemical structure consists of a cyclohexyl ring attached to a propanoate ethyl ester group. This structure contributes to its characteristic scent profile, which is described as reminiscent of pear, peach, and pineapple.[1]
A critical point of discussion regarding this compound is its natural occurrence. Despite its "fruity" character, extensive databases and industry resources explicitly state that this compound is "not found in nature".[3] Its presence in food and beverages is solely as an intentionally added flavoring agent. While some databases may broadly classify it under "Food" sources, this refers to its application in food products rather than its natural origin.[4] Therefore, all commercially available this compound is of synthetic origin.
Physicochemical and Organoleptic Properties
The physical and sensory characteristics of this compound are crucial for its application. It is a colorless liquid with low volatility and is almost insoluble in water but soluble in alcohol and oils.[1][2]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 10094-36-7 | [3] |
| Molecular Formula | C₁₁H₂₀O₂ | [3] |
| Molecular Weight | 184.28 g/mol | [1] |
| Boiling Point | 91-94 °C at 8 mm Hg | [1] |
| Density | 0.926-0.932 g/mL at 25 °C | [2] |
| Refractive Index | 1.444-1.452 at 20 °C | [2] |
| Flash Point | 122 °F (50 °C) | [3] |
| Solubility | Insoluble in water; soluble in oils and alcohol. | [2] |
Organoleptic Profile:
-
Odor: Powerful, sweet, and fruity, with notes of pear, peach, and banana.[1]
-
Taste: Sweet and fruity at dilutions around 10 ppm, with a power considerably greater than conventional aliphatic esters.[1]
Synthetic Sources and Manufacturing Processes
As a synthetic compound, this compound is produced through established chemical reactions. The primary methods involve the esterification of 3-cyclohexylpropionic acid or the hydrogenation of a precursor followed by esterification.
Synthesis via Esterification of 3-Cyclohexylpropionic Acid
The most direct method is the Fischer esterification of 3-cyclohexylpropionic acid with ethanol in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction equilibrium is driven towards the product by removing the water formed during the reaction, often through azeotropic distillation.[5]
Caption: Esterification of 3-Cyclohexylpropionic Acid with Ethanol.
Synthesis from Cinnamic Acid Derivatives
An alternative and common industrial route starts with cinnamic acid or its esters (e.g., methyl cinnamate). This process involves two main steps:
-
Hydrogenation: The aromatic ring of the cinnamic acid derivative is fully saturated using a catalyst such as palladium on carbon (Pd/C) or ruthenium on carbon (Ru/C) under hydrogen pressure.[5] This converts the phenyl group to a cyclohexyl group, yielding 3-cyclohexylpropionic acid or its methyl ester.
-
Transesterification: If the starting material was an ester (e.g., methyl 3-cyclohexylpropionate), it is then transesterified with ethanol. The reaction is catalyzed and driven to completion by removing the lower-boiling alcohol (methanol) that is formed.[5]
Experimental Protocol: Esterification of 3-Cyclohexylpropionic Acid
-
Apparatus Setup: A round-bottom flask is equipped with a Dean-Stark apparatus and a reflux condenser.
-
Charging Reactants: The flask is charged with 3-cyclohexylpropionic acid (1 equivalent), ethanol (2-3 equivalents to act as both reactant and solvent), and a catalytic amount of p-toluenesulfonic acid. A solvent such as toluene may be added to facilitate the azeotropic removal of water.
-
Reaction: The mixture is heated to reflux. The water-toluene azeotrope collects in the Dean-Stark trap, and the denser water separates, while the toluene returns to the flask, driving the reaction to completion.
-
Work-up: Once the theoretical amount of water is collected, the reaction mixture is cooled. The catalyst is neutralized with a weak base (e.g., sodium bicarbonate solution).
-
Purification: The organic layer is separated, washed, dried, and the solvent is removed under reduced pressure. The final product, this compound, is purified by vacuum distillation.
Industrial Applications
The primary value of this compound lies in its potent and versatile fruity character, making it a valuable ingredient in both the flavor and fragrance industries.
Flavor Industry
It is approved as a flavoring agent by regulatory bodies such as the Flavor and Extract Manufacturers Association (FEMA No. 2431) and the Joint FAO/WHO Expert Committee on Food Additives (JECFA No. 966).[2][6]
-
Fruit Flavors: It is extensively used to build and enhance pineapple, pear, peach, and banana flavor profiles in products like hard candies, chewing gum, and beverages.[1]
-
Flavor Enhancement: Due to its high potency, it is often used in conjunction with other aliphatic esters to increase the overall impact and complexity of a fruit flavor composition.[1]
Fragrance Industry
In perfumery, it provides a sweet, fruity top note. It can be used to impart a fresh and juicy quality to floral and fruity fragrances, often blended with other esters like allyl cyclohexylpropionate.[7]
Regulatory and Safety Profile
This compound is a well-characterized substance with a history of safe use in food and consumer products.
-
JECFA: The Joint FAO/WHO Expert Committee on Food Additives has evaluated this substance and concluded that there are "no safety concern at current levels of intake when used as a flavouring agent".[6]
-
EFSA: The European Food Safety Authority (EFSA) has also evaluated it as part of its flavorings group evaluations.[3]
-
Handling: It is classified as a flammable liquid and can be irritating to the skin, requiring standard industrial hygiene and safety precautions during handling.[3]
Conclusion
This compound is a purely synthetic specialty chemical that holds a significant place in the palette of flavorists and perfumers. While it is not a naturally occurring compound, its powerful and pleasant fruity characteristics make it an indispensable component for creating a range of popular fruit flavors. Its synthesis is achieved through reliable and scalable chemical processes, ensuring a consistent supply for its widespread applications in the food, beverage, and fragrance industries.
References
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The Good Scents Company. (n.d.). ethyl cyclohexane propionate, 10094-36-7. Retrieved from [Link]
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Perflavory. (n.d.). ethyl cyclohexane propionate, 10094-36-7. Retrieved from [Link]
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World Health Organization (WHO) / JECFA. (n.d.). ethyl cyclohexylpropionate. Retrieved from [Link]
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National Center for Biotechnology Information, PubChem. (n.d.). Ethyl cyclohexane propionate | C11H20O2 | CID 61466. Retrieved from [Link]
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The Good Scents Company. (n.d.). allyl cyclohexyl propionate, 2705-87-5. Retrieved from [Link]
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ODOWELL. (n.d.). Natural Ethyl Hexanoate manufacturers and suppliers in China. Retrieved from [Link]
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MDPI. (2024). Evolutionary Studies Drive the Elucidation of Plant Natural Product Biosynthetic Pathways. Retrieved from [Link]
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Perfumer & Flavorist. (2016). The Synthesis of Allyl-3-Cyclohexylpropionate. Retrieved from [Link]
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Material safety data sheet (MSDS) for Ethyl 3-cyclohexylpropanoate
An In-Depth Technical Guide to the Material Safety Data Sheet (MSDS) for Ethyl 3-cyclohexylpropanoate
Section 1: Chemical Identity and Physicochemical Profile
This compound (CAS No. 10094-36-7) is a fatty acid ester recognized for its characteristic fruity aroma.[1][2][3] Its molecular structure and properties are fundamental to understanding its behavior and devising appropriate safety measures.
Synonyms: Ethyl cyclohexanepropionate, Cyclohexanepropanoic acid, ethyl ester.[1]
Molecular Formula: C₁₁H₂₀O₂[1][4]
Molecular Weight: 184.27 g/mol [1]
Physicochemical Rationale for Handling
The physical properties of a compound dictate its handling and storage requirements. For instance, the flammability and vapor pressure of this compound are critical determinants of its risk profile. The data below has been synthesized to provide a clear basis for the handling protocols outlined in subsequent sections.
| Property | Value | Source | Rationale for Safety Protocol |
| Appearance | Colorless, oily liquid | [1] | Visual identification helps in spill assessment and cleanup. |
| Odor | Powerful, fruity (pear-peach-banana type) | [1][2][5] | While not acutely toxic, the strong odor serves as a sensory indicator of potential vapor presence. |
| Boiling Point | 91-94 °C @ 8 mmHg | [1][2][6] | The relatively low boiling point at reduced pressure indicates that vapors can form, necessitating good ventilation. |
| Flash Point | 50 °C (122 °F) - Tag Closed Cup (TCC) | [2][4] | This value classifies the substance as a flammable liquid, mandating the strict avoidance of ignition sources.[7][8] |
| Density | 0.926 - 0.94 g/mL @ 25 °C | [1][4][6] | Being less dense than water and insoluble, it will float, which is a key consideration for spill containment and firefighting. |
| Solubility | Insoluble in water; Soluble in alcohol and oils | [1][2] | Dictates the choice of cleaning agents for decontamination and the appropriate extinguishing media for fires. |
| Vapor Pressure | Data not widely available, but implied volatility | The flammability and odor suggest that vapors can accumulate in enclosed spaces, requiring robust ventilation.[7] |
Section 2: Hazard Identification and Risk Mitigation
This compound is classified as a flammable liquid.[4][7][8] The primary risk associated with this chemical is fire or explosion if vapors are exposed to an ignition source. While comprehensive toxicological data is not fully available, some sources indicate it can be irritating to the skin and eyes.[4][7]
GHS Classification and Precautionary Logic
-
Hazard Statement: H226: Flammable liquid and vapour.[8]
-
Precautionary Statements (Prevention):
-
P210: Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking.[7][8]
-
P240: Ground and bond container and receiving equipment.[7][8]
-
P241: Use explosion-proof electrical/ventilating/lighting equipment.[7][8]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[7][8]
-
The logic behind these statements is to create a multi-layered defense system. Grounding equipment (P240) and using non-sparking tools (P242) are direct countermeasures against ignition from static electricity or mechanical sparks.[7] Using explosion-proof equipment (P241) ensures that laboratory hardware itself does not become an ignition source.[7]
Section 3: Emergency Response Protocols
Emergency protocols must be clear, logical, and self-validating. The following workflows are designed to guide immediate and effective action in the event of an incident.
First-Aid Response Workflow
This diagram outlines the critical decision-making process for first responders, ensuring that actions are taken swiftly and appropriately based on the type of exposure.
Caption: Figure 1: First-Aid Protocol for this compound Exposure.
Detailed First-Aid Procedures:
-
Inhalation: If a person breathes in large amounts of this chemical, move the exposed person to fresh air at once.[7][10] If breathing is difficult, give oxygen. If breathing has stopped, perform artificial respiration and seek immediate medical attention.[8][10]
-
Skin Contact: Immediately take off all contaminated clothing.[7] Wash the contaminated skin promptly with soap and plenty of water.[10][11] If skin irritation occurs or persists, get medical advice.[12]
-
Eye Contact: Immediately rinse cautiously with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[7][10][11] Remove contact lenses if present and easy to do.[7] If eye irritation persists, seek medical attention.[7]
-
Ingestion: Rinse mouth with water.[8][11] Never give anything by mouth to an unconscious person.[11] Call a poison center or doctor if you feel unwell.[7] Do not induce vomiting.[8]
Fire and Spill Containment
Fire-Fighting Measures:
-
Suitable Extinguishing Media: Use water spray, dry powder, foam, or carbon dioxide (CO₂).[7][11]
-
Unsuitable Media: Avoid using a solid water stream as it may scatter and spread the fire.[13]
-
Specific Hazards: The substance is a flammable liquid and vapor.[7] Vapors are heavier than air and may travel along the ground to a distant ignition source and flash back.[14][15] Containers may explode when heated.[9]
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and complete protective clothing.[7][11]
Accidental Release Measures:
-
Isolate and Ventilate: Immediately isolate the spill area.[9] Eliminate all ignition sources (no smoking, flares, sparks, or flames).[7][9] Ensure adequate ventilation.[7]
-
Personal Protection: Use personal protective equipment, including gloves, safety glasses, and, if necessary, respiratory protection.[7][11] Avoid contact with skin and eyes.[7]
-
Containment: Prevent the spill from entering waterways, sewers, or confined areas.[9]
-
Cleanup: Absorb the spill with a non-combustible material such as dry earth, sand, or other inert absorbent material and transfer it to containers for disposal.[9][16] Use clean, non-sparking tools to collect the absorbed material.[9]
-
Disposal: Dispose of the contents and container in accordance with local, regional, and national regulations at an approved waste disposal plant.[8]
Section 4: Handling, Storage, and Exposure Control
The principle of "as low as reasonably practicable" (ALARP) is the cornerstone of exposure control. This involves a hierarchy of controls, from engineering solutions to personal protective equipment.
Engineering and Administrative Controls
-
Ventilation: Ensure good ventilation of the workstation.[7] Use local exhaust ventilation to control vapor emissions at the source.[17]
-
Ignition Source Control: Prohibit smoking and the use of open flames or spark-producing tools in areas where the chemical is handled or stored.[7] All electrical equipment should be explosion-proof.[7][8]
-
Grounding: Ground and bond containers and receiving equipment during transfer to prevent the buildup of static electricity.[7][8] This is a critical step, as static discharge is a common ignition source for flammable liquids.
Personal Protective Equipment (PPE)
The selection of PPE is the final line of defense and must be appropriate for the task and the level of risk.
-
Eye/Face Protection: Wear safety glasses with side-shields or chemical safety goggles.[7][12]
-
Hand Protection: Wear protective gloves. The specific glove material should be selected based on breakthrough time and permeation rate for the substance. Always inspect gloves before use.[7]
-
Skin and Body Protection: Wear suitable protective clothing to prevent skin contact.[7]
-
Respiratory Protection: In case of insufficient ventilation, wear a suitable respiratory mask.[17]
Storage Protocols
-
Conditions: Store in a well-ventilated place.[7] Keep the container tightly closed and cool.[7][8]
-
Incompatibilities: Keep away from heat and sources of ignition.[7] While specific chemical incompatibilities are not extensively documented, as an ester, it may react with strong oxidizing acids, alkali metals, and hydrides.[9]
Section 5: Stability and Reactivity
-
Reactivity: The substance is a flammable liquid and vapor.[7] Vapors may form an explosive mixture with air.[18]
-
Chemical Stability: It is stable under normal conditions of storage and use.[7]
-
Conditions to Avoid: Avoid contact with hot surfaces, heat, flames, and sparks.[7] Eliminate all sources of ignition.[7]
-
Hazardous Decomposition Products: Under normal conditions of storage and use, hazardous decomposition products should not be produced.[7] Combustion may produce carbon oxides (CO, CO₂).[15]
Section 6: Toxicological and Ecological Profile
Toxicological Summary
Comprehensive toxicological data for this compound is limited.
-
Acute Effects: It may cause eye irritation.[7] Some sources also indicate it can be irritating to the skin.[4]
-
Chronic Effects: It is not classified for specific target organ toxicity (repeated exposure) or as an aspiration hazard.[7] No component of the product is listed as a carcinogen by IARC, NTP, or OSHA.[19]
-
Food Additive Evaluation: The Joint FAO/WHO Expert Committee on Food Additives (JECFA) evaluated the substance and concluded there is "No safety concern at current levels of intake when used as a flavouring agent."[1] This suggests low oral toxicity in the context of its intended use in the food industry.
Ecological Information
The product is not considered to be harmful to aquatic organisms or to cause long-term adverse effects in the environment.[7] However, good practice dictates that any release to the environment should be avoided.[7] Do not let the product enter drains.
References
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Ethyl cyclohexane propionate. (2018-06-22). Synerzine. [Link]
-
Ethyl cyclohexane propionate | C11H20O2 | CID 61466. PubChem - NIH. [Link]
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This compound - 10094-36-7, C11H20O2, density, melting point, boiling point, structural formula, synthesis. (2025-05-20). ChemSynthesis. [Link]
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ethyl cyclohexane propionate, 10094-36-7. The Good Scents Company. [Link]
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Showing Compound Ethyl 3-cyclohexylpropionate (FDB003480). (2010-04-08). FooDB. [Link]
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GHS 11 (Rev.11) SDS Word 下载CAS: 10094-36-7 Name: Ethyl 3-cyclohexylpropionate. XiXisys - 杭州智化科技有限公司. [Link]
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First Aid Procedures for Chemical Hazards. NIOSH - CDC. [Link]
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Cas 17343-88-3,Ethyl (E)-3-cyclohexyl-2-propenoate. LookChem. [Link]
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An In-depth Technical Guide to the Potential Biological Activity of Ethyl 3-cyclohexylpropanoate
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 3-cyclohexylpropanoate is a carboxylic acid ester known primarily for its application as a flavoring and fragrance agent.[1][2] Despite its use in consumer products, there is a notable scarcity of publicly available data on its specific biological activities and potential toxicological profile. This guide provides a comprehensive framework for the systematic investigation of this compound's bioactivity. By leveraging established methodologies for analogous ester compounds, we present a tiered approach for elucidating its safety profile and exploring potential therapeutic applications. This document serves as a technical roadmap for researchers aiming to characterize this compound, from initial toxicological screenings to hypothesis-driven explorations of its metabolic, antimicrobial, and antioxidant potential.
Introduction and Physicochemical Characterization
This compound is an organic compound classified as a fatty acid ester.[3][4] Its chemical structure consists of a cyclohexyl ring attached to a propanoate ethyl ester chain. This structure imparts a degree of lipophilicity, which is a critical determinant of its potential pharmacokinetic and pharmacodynamic properties.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C11H20O2 | [1][2] |
| Molecular Weight | 184.27 g/mol | [2] |
| CAS Number | 10094-36-7 | [1][2] |
| Appearance | Colorless, oily liquid | [2] |
| Odor | Fruity, pear-peach-banana type | [2] |
| XlogP3-AA (Est.) | 3.5 | [1][2] |
The estimated octanol-water partition coefficient (XlogP3-AA) of 3.5 suggests moderate lipophilicity, indicating that the compound may readily cross biological membranes.[1][2] While it is recognized as a flavoring agent by regulatory bodies, comprehensive biological data remains limited.[2] This guide outlines a structured approach to bridge this knowledge gap.
A Tiered Framework for Biological Investigation
Given the lack of existing data, a systematic, tiered approach is essential. This framework prioritizes safety and logical progression from broad screening to more specific, hypothesis-driven assays.
Sources
An In-depth Technical Guide to Ethyl 3-cyclohexylpropanoate: Nomenclature, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 3-cyclohexylpropanoate is a carboxylic acid ester characterized by a cyclohexyl group attached to a propanoate backbone. While it has found considerable use in the flavor and fragrance industries for its characteristic fruity aroma, its utility extends into the realms of organic synthesis and as a potential building block for more complex molecules of pharmaceutical interest. This guide provides a comprehensive overview of its chemical identity, synthesis, analytical characterization, and potential applications for professionals in research and drug development.
Chemical Identity and Nomenclature: Decoding the Synonyms
Accurate identification of a chemical compound is paramount for reproducible research. This compound is known in the literature by several synonyms, which can sometimes lead to confusion. A clear understanding of its nomenclature is therefore essential.
The systematic IUPAC name for this compound is This compound . The naming follows the standard rules for esters, where the alkyl group from the alcohol (ethyl) is named first, followed by the name of the carboxylate portion (3-cyclohexylpropanoate)[1]. The number '3' indicates the position of the cyclohexyl substituent on the propanoic acid chain.
In addition to its IUPAC name, a variety of other names and identifiers are commonly used in commercial and scientific databases. These are summarized in the table below for clarity and cross-referencing.
| Identifier Type | Identifier | Source |
| CAS Number | 10094-36-7 | |
| Common Synonyms | Ethyl cyclohexanepropionate | |
| Cyclohexanepropanoic acid, ethyl ester | ||
| Ethyl cyclohexylpropionate | ||
| Ethyl hexahydrophenylpropionate | ||
| FEMA Number | 2431 | |
| EINECS Number | 233-222-3 |
It is crucial to distinguish this compound from structurally similar compounds that may appear in search results, such as Ethyl 3-phenylpropanoate, which has a different CAS number and distinct physical and chemical properties.
Physicochemical and Spectroscopic Properties
A thorough understanding of a compound's physicochemical properties is fundamental for its application in experimental settings, from reaction setup to purification and analysis.
| Property | Value | Source |
| Molecular Formula | C₁₁H₂₀O₂ | |
| Molecular Weight | 184.28 g/mol | |
| Appearance | Colorless liquid | |
| Odor | Fruity, pineapple-like | |
| Boiling Point | 91-94 °C at 8 mmHg | |
| Density | 0.94 g/mL at 25 °C | |
| Flash Point | 122 °F (50 °C) | |
| Solubility | Almost insoluble in water; soluble in alcohol and oils. |
Spectroscopic Data for Structural Elucidation
Spectroscopic data is critical for the unambiguous identification and purity assessment of this compound.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum provides information about the hydrogen atoms in the molecule. Key expected signals include a triplet for the methyl protons of the ethyl group, a quartet for the methylene protons of the ethyl group, and a complex multiplet for the protons of the cyclohexyl ring and the propanoate backbone.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum reveals the different carbon environments in the molecule. Characteristic signals would include those for the carbonyl carbon of the ester, the carbons of the ethyl group, and the distinct carbons of the cyclohexyl ring and the propanoate chain.
-
GC-MS (Gas Chromatography-Mass Spectrometry): GC-MS is a powerful technique for separating and identifying volatile compounds. The gas chromatogram would show a characteristic retention time for this compound, and the mass spectrum would display a molecular ion peak and a specific fragmentation pattern that can be used for its identification[2].
Synthesis of this compound
The most common and straightforward method for the synthesis of this compound is the Fischer esterification of 3-cyclohexylpropanoic acid with ethanol in the presence of an acid catalyst. This is a reversible reaction, and to drive the equilibrium towards the product, an excess of the alcohol is typically used, or the water formed during the reaction is removed.
The Fischer Esterification Mechanism
The mechanism of the Fischer esterification is a classic example of nucleophilic acyl substitution.
Caption: The Fischer esterification mechanism for the synthesis of this compound.
Experimental Protocol for Synthesis
The following is a representative, step-by-step protocol for the laboratory-scale synthesis of this compound.
Materials:
-
3-Cyclohexylpropanoic acid
-
Absolute ethanol
-
Concentrated sulfuric acid (catalyst)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Dichloromethane (or other suitable extraction solvent)
-
Standard laboratory glassware for reflux and extraction
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 3-cyclohexylpropanoic acid and an excess of absolute ethanol (e.g., 5-10 molar equivalents).
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid to the mixture.
-
Reflux: Heat the reaction mixture to reflux and maintain for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature.
-
Neutralization: Slowly add the reaction mixture to a saturated solution of sodium bicarbonate to neutralize the acidic catalyst and any unreacted carboxylic acid.
-
Extraction: Extract the aqueous mixture with dichloromethane.
-
Drying: Dry the combined organic layers over anhydrous magnesium sulfate.
-
Purification: Filter to remove the drying agent and concentrate the filtrate under reduced pressure to obtain the crude ester. The product can be further purified by distillation or column chromatography.
Applications in Research and Drug Development
While the primary commercial application of this compound is in the flavor and fragrance industry, its chemical structure lends itself to potential applications in medicinal chemistry and drug development as a building block or scaffold .
The cyclohexyl moiety is a common feature in many drug molecules, where it can serve as a lipophilic group to enhance membrane permeability or as a rigid scaffold to orient other functional groups for optimal binding to a biological target. The propanoate ester functionality provides a handle for further chemical modifications, such as hydrolysis to the corresponding carboxylic acid, which can then be coupled with other molecules, or reduction to the corresponding alcohol.
A notable example of a marketed drug containing a cyclohexylpropionate ester is nandrolone cyclohexylpropionate , an anabolic steroid[3]. Although the core steroid structure is the active pharmacophore, the cyclohexylpropionate ester modifies the drug's pharmacokinetic profile, providing a longer duration of action. This illustrates the principle of using ester side chains to tune the properties of a drug molecule.
Given this precedent, this compound can be envisioned as a starting material for the synthesis of novel compounds with potential therapeutic activity. For instance, the cyclohexylpropanoic acid core could be incorporated into molecules targeting enzymes or receptors where a lipophilic, non-aromatic substituent is desired.
Analytical Methodologies
The purity and identity of this compound must be confirmed using appropriate analytical techniques. Gas chromatography-mass spectrometry (GC-MS) is a particularly well-suited method for this purpose.
Experimental Protocol for GC-MS Analysis
The following is a general protocol for the analysis of this compound by GC-MS.
Instrumentation:
-
Gas chromatograph equipped with a mass selective detector (MSD)
-
Capillary column suitable for the analysis of fatty acid esters (e.g., a nonpolar dimethylpolysiloxane column)
-
Autosampler
Procedure:
-
Sample Preparation: Prepare a dilute solution of the this compound sample in a suitable solvent, such as dichloromethane or hexane.
-
GC Method:
-
Injector Temperature: Set to a temperature that ensures rapid volatilization of the sample without thermal degradation (e.g., 250 °C).
-
Oven Temperature Program: A temperature gradient is typically used to ensure good separation of the analyte from any impurities. A representative program could be:
-
Initial temperature: 50 °C, hold for 1 minute.
-
Ramp at 10 °C/minute to 250 °C.
-
Hold at 250 °C for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow rate.
-
-
MS Method:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan a mass range that includes the molecular ion of the analyte (e.g., m/z 40-300).
-
-
Data Analysis:
-
Identify the peak corresponding to this compound based on its retention time.
-
Confirm the identity by comparing the acquired mass spectrum with a reference spectrum from a database or a previously run standard.
-
Sources
Thermal Stability and Degradation Profile of Ethyl 3-cyclohexylpropanoate
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Methodological & Application
Application Note & Synthesis Protocol: Laboratory-Scale Preparation of Ethyl 3-cyclohexylpropanoate
Abstract
This document provides a comprehensive, detailed protocol for the laboratory-scale synthesis of Ethyl 3-cyclohexylpropanoate, a valuable ester recognized for its powerful, fruity aroma characteristic of pineapple, pear, and peach.[1][2] This compound serves as a key component in the flavor and fragrance industries.[1][2] The protocol is centered around the robust and classic Fischer-Speier esterification, a cornerstone of organic synthesis for converting carboxylic acids and alcohols into esters.[3][4] We will explore the acid-catalyzed reaction between cyclohexanepropionic acid and ethanol. This guide is designed for researchers and chemists, offering not only a step-by-step procedure but also elucidating the chemical principles and safety considerations that underpin each stage of the synthesis, workup, and purification.
Introduction: The Fischer-Speier Esterification
The synthesis of this compound is achieved via the Fischer-Speier esterification. This reaction involves the acid-catalyzed nucleophilic acyl substitution of cyclohexanepropionic acid with ethanol.
Reaction Scheme:
The mechanism is initiated by the protonation of the carbonyl oxygen of the carboxylic acid by a strong acid catalyst, typically sulfuric acid (H₂SO₄). This crucial step significantly enhances the electrophilicity of the carbonyl carbon. [4][5]The alcohol (ethanol) then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule regenerate the carbonyl group, yielding the final ester product and regenerating the acid catalyst. [5][6] Fischer esterification is an equilibrium-controlled process. [5][7]To ensure a high yield of the desired ester, the equilibrium must be shifted toward the products. In this protocol, we employ Le Châtelier's principle by using a large molar excess of ethanol, which serves as both a reactant and the reaction solvent. [5][6]
Materials and Quantitative Data
Required Chemicals and Reagents
| Chemical Name | Formula | Purity | Supplier |
| Cyclohexanepropionic Acid | C₉H₁₆O₂ | ≥98% | Sigma-Aldrich |
| Ethanol, Absolute | C₂H₅OH | 200 Proof, ≥99.5% | Fisher Scientific |
| Sulfuric Acid, Concentrated | H₂SO₄ | 95-98% | J.T. Baker |
| Diethyl Ether | (C₂H₅)₂O | ACS Grade | VWR |
| Sodium Bicarbonate | NaHCO₃ | ACS Grade | EMD Millipore |
| Brine (Saturated NaCl solution) | NaCl(aq) | - | Lab Prepared |
| Anhydrous Magnesium Sulfate | MgSO₄ | ACS Grade | Alfa Aesar |
Quantitative Reaction Parameters
This table outlines the quantities for a representative laboratory-scale synthesis.
| Compound | Molecular Wt. ( g/mol ) | Amount | Moles (mol) | Molar Ratio | Key Properties |
| Cyclohexanepropionic Acid | 156.22 [8] | 15.62 g | 0.10 | 1.0 | d = 0.998 g/mL; BP = 265 °C [8] |
| Ethanol | 46.07 | 46.0 g (58.3 mL) | 1.00 | 10.0 | d = 0.789 g/mL; BP = 78.5 °C |
| Sulfuric Acid (conc.) | 98.08 | ~1.0 mL | ~0.018 | Catalyst | Highly Corrosive [9][10][11] |
| Product (Theoretical) | 184.28 [1][12] | 18.43 g | 0.10 | - | d = 0.94 g/mL; BP = 91-94°C @ 8 mmHg [1] |
Experimental Workflow and Protocol
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear safety goggles, a flame-resistant lab coat, and appropriate chemical-resistant gloves (nitrile is suitable for incidental contact).
-
Fume Hood: All steps of this procedure must be performed in a well-ventilated chemical fume hood.
-
Corrosive & Flammable Hazards: Concentrated sulfuric acid is extremely corrosive and a strong dehydrating agent; handle with extreme care to avoid contact with skin and clothing. [9][10][11][13][14]Ethanol and diethyl ether are highly flammable liquids; ensure there are no open flames or spark sources in the vicinity. [15][16][17][18]* Pressure: Never heat a closed system. Ensure the reaction apparatus is open to the atmosphere (e.g., via the top of the condenser).
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Step-by-Step Synthesis Protocol
Reaction Setup:
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar, add cyclohexanepropionic acid (15.62 g, 0.10 mol).
-
Add absolute ethanol (58.3 mL, 1.00 mol) to the flask. Stir the mixture until the carboxylic acid has fully dissolved.
-
Place the flask in an ice-water bath to cool.
-
Causality Check: Cooling is essential before adding the catalyst. The dilution of concentrated sulfuric acid is a highly exothermic process. Adding it to a warm solution can cause the low-boiling ethanol to splash or boil violently.
-
While stirring, slowly and carefully add concentrated sulfuric acid (~1.0 mL) dropwise using a glass pipette.
-
Remove the ice bath and attach a reflux condenser to the flask. Ensure that cooling water is flowing through the condenser (in at the bottom, out at the top).
Reaction Execution: 7. Heat the reaction mixture to a gentle reflux using a heating mantle. The reflux temperature should be close to the boiling point of ethanol (~78 °C). 8. Maintain the reflux with continuous stirring for 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) if desired.
Workup and Isolation: 9. After the reflux period, turn off the heat and allow the flask to cool to room temperature. 10. Transfer the cooled reaction mixture to a 500 mL separatory funnel. 11. Slowly add 100 mL of a saturated aqueous sodium bicarbonate (NaHCO₃) solution to the separatory funnel. 12. Trustworthiness Check: This step neutralizes the sulfuric acid catalyst and removes any unreacted cyclohexanepropionic acid by converting it to its water-soluble sodium salt. Swirl the funnel gently at first to allow for the release of CO₂ gas from the neutralization. Vent the funnel frequently to release pressure. Failure to do so can lead to a dangerous pressure buildup. 13. Once the gas evolution has ceased, stopper the funnel and shake vigorously. Allow the layers to separate. 14. Drain the lower aqueous layer. 15. Wash the remaining organic layer sequentially with deionized water (2 x 50 mL) and then with brine (1 x 50 mL). The brine wash helps to remove the bulk of the dissolved water from the organic layer, making the final drying step more efficient. 16. Transfer the organic layer to a clean, dry Erlenmeyer flask.
Final Purification: 17. Add anhydrous magnesium sulfate (MgSO₄) to the organic layer in portions, swirling after each addition, until some of the drying agent remains free-flowing. This indicates that all water has been absorbed. 18. Gravity filter the dried solution into a pre-weighed round-bottom flask to remove the MgSO₄. 19. Remove the low-boiling diethyl ether and excess ethanol using a rotary evaporator. 20. The remaining crude oil is the target ester. Set up a fractional distillation apparatus for vacuum distillation. 21. Rationale: this compound has a high atmospheric boiling point. Distilling under reduced pressure lowers the boiling point, preventing potential decomposition of the product at high temperatures. 22. Distill the crude product under reduced pressure. Collect the fraction boiling at 91-94 °C at approximately 8 mmHg . [1]23. Weigh the collected pure product and calculate the percentage yield. The product should be a colorless liquid with a characteristic fruity odor. [12]
Characterization
The identity and purity of the synthesized this compound can be confirmed using standard analytical techniques:
-
Gas Chromatography-Mass Spectrometry (GC-MS): To assess purity and confirm the molecular weight (m/z = 184.28).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.
-
Infrared (IR) Spectroscopy: To identify key functional groups, notably the characteristic ester carbonyl (C=O) stretch at ~1735 cm⁻¹.
References
- Vertex AI Search. (2015).
- Sigma-Aldrich Inc. (2025).
- Cole-Parmer. (n.d.). Material Safety Data Sheet - Cyclohexanepropionic acid, 99%.
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- Teck. (2018).
- Guttman Energy. (2022).
- Fisher Scientific. (2009).
- Fisher Scientific. (n.d.).
- TCI Chemicals. (2025).
- Chemos GmbH & Co.KG. (n.d.).
- LabChem. (n.d.).
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- Fisher Scientific. (2023).
- Carl ROTH. (n.d.).
- National Institutes of Health (NIH), PubChem. (n.d.).
- Sigma-Aldrich Inc. (2024).
- University of California, Irvine. (n.d.).
- Wikipedia. (n.d.).
- J&K Scientific LLC. (2025).
- Organic Chemistry Portal. (n.d.).
- ChemicalBook. (n.d.).
- Master Organic Chemistry. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions.
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Selective Hydrogenation of Ethyl Cinnamate to Ethyl 3-cyclohexylpropanoate: A Detailed Guide to Synthesis and Safety
An Application Note and Protocol for Researchers
Abstract
This document provides a comprehensive guide for the catalytic hydrogenation of ethyl cinnamate to produce Ethyl 3-cyclohexylpropanoate. This reaction is a fundamental transformation in organic synthesis, involving the saturation of both the olefinic double bond and the aromatic ring. We present a detailed, field-tested protocol optimized for laboratory scale, with a primary focus on the use of Palladium on Carbon (Pd/C) as the catalyst. This guide emphasizes the mechanistic rationale behind procedural choices, stringent safety protocols required for handling hydrogen and pyrophoric catalysts, and methods for product validation. It is intended for researchers in organic chemistry, medicinal chemistry, and drug development who require a reliable method for synthesizing saturated carbocyclic esters.
Introduction and Significance
The reduction of unsaturated esters is a cornerstone of synthetic organic chemistry. This compound is a valuable building block and fragrance agent, belonging to the class of fatty acid esters.[1][2] The synthesis from ethyl cinnamate is an excellent model reaction that involves the complete saturation of two distinct unsaturated systems: the α,β-unsaturated alkene and the benzene ring.
The challenge in this transformation lies in achieving complete reduction without unwanted side reactions. The choice of catalyst and reaction conditions is paramount. While catalysts like Ruthenium can hydrogenate the C=C bond, aromatic ring, and even the carboxyl group under harsh conditions, Palladium on Carbon (Pd/C) is widely known for its efficacy in hydrogenating double bonds and, under slightly more forcing conditions, aromatic rings, while typically preserving the ester functional group.[3][4] This application note details a robust procedure for this selective, full hydrogenation.
Mechanistic Rationale and Catalyst Selection
Catalytic hydrogenation is a heterogeneous process occurring on the surface of a metal catalyst. The generally accepted mechanism involves the following key steps:
-
Adsorption of Hydrogen: Molecular hydrogen (H₂) adsorbs onto the surface of the palladium catalyst and dissociates into atomic hydrogen.
-
Substrate Adsorption: The ethyl cinnamate molecule adsorbs onto the catalyst surface, coordinating through its π-systems (the C=C double bond and the aromatic ring).
-
Stepwise Hydrogen Transfer: The adsorbed hydrogen atoms are transferred sequentially to the unsaturated centers of the substrate. The hydrogenation of the more reactive C=C double bond typically occurs first at lower temperatures and pressures, followed by the reduction of the more stable aromatic ring, which usually requires elevated temperature or pressure.
-
Product Desorption: Once fully saturated, the this compound product desorbs from the catalyst surface, freeing the active site for another catalytic cycle.
Why Palladium on Carbon (Pd/C)?
-
High Activity: Pd is highly active for the hydrogenation of both alkenes and aromatic systems.[5]
-
Selectivity: Under controlled conditions, Pd/C can selectively reduce alkenes and arenes without affecting the ester functionality.
-
Robustness & Reusability: Pd/C is a robust, heterogeneous catalyst that can be easily recovered by filtration and, in some cases, reused.[6]
-
Cost-Effectiveness: Compared to other precious metal catalysts like Rhodium or Platinum, Palladium often offers a good balance of reactivity and cost.
Critical Safety Considerations for Catalytic Hydrogenation
Hydrogenation reactions are intrinsically hazardous due to the use of highly flammable hydrogen gas and potentially pyrophoric catalysts like Pd/C.[7][8] Adherence to strict safety protocols is mandatory.
-
Hydrogen Gas: Hydrogen has a very wide flammability range (4-76% in air) and a low ignition energy, meaning it can be ignited easily by static discharge or sparks.[7] All operations must be conducted in a well-ventilated fume hood, away from ignition sources.
-
Pyrophoric Catalyst: Palladium on carbon, especially after use when it is saturated with hydrogen and finely divided, is highly pyrophoric and can ignite spontaneously upon contact with air.[8][9]
-
NEVER allow the catalyst to become dry during handling or filtration.[6][7]
-
Always handle the catalyst under an inert atmosphere (Nitrogen or Argon) when charging the reactor.[9][10]
-
Quench the filtered catalyst immediately with water and store it wet in a dedicated, clearly labeled waste container.[8][11]
-
-
Inert Atmosphere: The reaction vessel must be thoroughly purged of air to prevent the formation of an explosive hydrogen-oxygen mixture.[9][12] This is typically achieved by repeatedly evacuating the vessel and backfilling with an inert gas like nitrogen.
-
Pressure and Equipment: Use only pressure-rated equipment. For balloon hydrogenation, ensure the glassware has no cracks or star-cracks.[9] For high-pressure reactions, use a certified autoclave (bomb reactor) and operate behind a blast shield.[11][13]
Experimental Protocol: Balloon Hydrogenation of Ethyl Cinnamate
This protocol describes the synthesis at an atmospheric pressure of hydrogen, which is suitable for many laboratory-scale preparations.
Materials and Reagents:
-
Ethyl Cinnamate
-
10% Palladium on Carbon (Pd/C), preferably wet (e.g., 50% water by weight)
-
Ethanol (Absolute) or Ethyl Acetate, as solvent
-
Hydrogen gas (high purity)
-
Nitrogen or Argon gas (high purity)
-
Celite® 545 (or similar filter aid)
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
Equipment:
-
Two-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Gas inlet adapter with stopcock
-
Rubber septa
-
Hydrogen balloons (use a double-layered balloon for better H₂ retention)[10]
-
Nitrogen/vacuum manifold (Schlenk line)
-
Syringes and needles
-
Büchner funnel and filter flask
-
Rotary evaporator
Step-by-Step Procedure
Part A: Reaction Setup and Execution
-
Flask Preparation: Place a magnetic stir bar into a clean, dry 100 mL two-neck round-bottom flask. Attach a gas inlet adapter to one neck and a rubber septum to the other.
-
Inerting the Vessel: Connect the flask to a nitrogen/vacuum manifold. Evacuate the flask gently and backfill with nitrogen. Repeat this cycle 3-5 times to ensure all oxygen is removed.[11][14]
-
Catalyst Addition: Under a positive flow of nitrogen, carefully add 10% Pd/C (approx. 5-10 mol% relative to the substrate). Rationale: Adding the catalyst to an inerted, dry flask prevents potential ignition that can occur when adding it to flammable solvent vapors.[10]
-
Solvent Addition: Add the solvent (e.g., 25-30 mL of ethanol) via syringe through the septum. Swirl gently to create a slurry. Rationale: Protic solvents like ethanol often accelerate hydrogenation rates.[10]
-
Substrate Addition: Dissolve ethyl cinnamate (e.g., 1.0 g) in a small amount of the reaction solvent and add it to the flask via syringe.
-
Hydrogen Purge: With the reaction mixture stirring, carefully evacuate the flask until the solvent just begins to bubble, then backfill with nitrogen. Repeat this cycle twice more to remove any air introduced during the liquid transfers.
-
Introducing Hydrogen: Attach a hydrogen-filled balloon to the gas inlet adapter. Evacuate the flask one last time and then open the stopcock to introduce hydrogen from the balloon into the flask. The reaction is now under a slight positive pressure of hydrogen.
-
Reaction Monitoring: Allow the reaction to stir vigorously at room temperature. The progress can be monitored by TLC, GC-MS, or by observing hydrogen uptake (the balloon will deflate). For complete saturation of the aromatic ring, gentle heating (e.g., 40-50 °C) or extended reaction times (24-48 hours) may be necessary. If the balloon deflates completely, it can be replaced after purging the flask with nitrogen first.
Part B: Work-up and Purification
-
Quenching the Reaction: Once the reaction is complete, detach the hydrogen balloon. Purge the flask with nitrogen for 3-5 minutes to remove all residual hydrogen.[7]
-
Catalyst Filtration (Critical Step): Prepare a pad of Celite (approx. 1-2 cm thick) in a Büchner funnel. Wet the pad with the reaction solvent. Under a positive flow of nitrogen if possible, filter the reaction mixture through the Celite pad to remove the Pd/C catalyst.[7]
-
Washing: Wash the filter cake with several small portions of the solvent to ensure all the product is collected. Crucially, do not allow the Celite pad containing the catalyst to run dry. [6][7]
-
Catalyst Deactivation: As soon as filtration is complete, carefully transfer the Celite/catalyst cake to a dedicated waste jar and immediately cover it with copious amounts of water to render it non-pyrophoric.[8][11]
-
Solvent Removal: Transfer the filtrate to a round-bottom flask and remove the solvent using a rotary evaporator.
-
Purification (if necessary): The crude product is often of high purity. If necessary, it can be further purified by flash column chromatography on silica gel.
Product Characterization and Validation
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.
-
Molecular Formula: C₁₁H₂₀O₂[15]
-
Molecular Weight: 184.28 g/mol [1]
-
Appearance: Colorless liquid[1]
-
Gas Chromatography-Mass Spectrometry (GC-MS): To confirm the molecular weight (M+ at m/z = 184) and assess purity. Key fragmentation peaks can also be observed.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The disappearance of signals corresponding to aromatic protons (~7.2-7.5 ppm) and vinylic protons (~6.4 and ~7.7 ppm) from ethyl cinnamate is a key indicator of complete hydrogenation. The appearance of broad signals in the aliphatic region (~0.8-2.0 ppm) corresponding to the cyclohexyl ring protons confirms the desired transformation.
-
¹³C NMR: The disappearance of aromatic and olefinic carbon signals and the appearance of new signals in the sp³ region (~25-45 ppm) are expected.
-
Comparative Reaction Conditions
The choice of reaction parameters can significantly influence the outcome of hydrogenation. The following table summarizes conditions reported for related transformations.
| Catalyst | Substrate | H₂ Pressure | Temperature | Solvent | Outcome | Reference |
| 5% Pd/C | Cinnamic Acid | 6.89 MPa | 220 °C | Not specified | Hydrogenated C=C and aromatic ring | [3] |
| Rhodium Complex | Cinnamic Acid | Transfer (Formic Acid) | 65 °C | THF | Hydrogenated C=C bond | [16] |
| Pt-Mo/C | Cinnamaldehyde | 0.5 MPa (5 bar) | 80 °C | 2-Propanol | Selective hydrogenation of C=O or C=C | [17] |
| 5% Pd Catalyst | Cinnamic Acid | 10 millibar | 25 °C | Ethanol | 100% selective hydrogenation of C=C bond | [4] |
This table illustrates that while C=C bond hydrogenation is facile even at room temperature and low pressure, the saturation of the aromatic ring typically requires more forcing conditions such as higher pressure or temperature.[3][4]
Experimental Workflow Diagram
The following diagram outlines the complete workflow for the synthesis of this compound.
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Application Note: A Validated GC-MS Method for the Quantitative Analysis of Ethyl 3-cyclohexylpropanoate in Complex Matrices
Abstract
This application note presents a comprehensive, validated Gas Chromatography-Mass Spectrometry (GC-MS) method for the precise and reliable quantification of Ethyl 3-cyclohexylpropanoate. This compound is a significant contributor to the flavor and fragrance profiles of various consumer products, including beverages and perfumes. The protocol detailed herein is designed for researchers, quality control analysts, and formulation scientists, providing a robust framework from sample preparation to data analysis. The methodology employs a liquid-liquid extraction (LLE) procedure and utilizes an internal standard for enhanced accuracy. All validation parameters, including linearity, sensitivity, accuracy, and precision, have been established in accordance with International Council for Harmonisation (ICH) guidelines.[1][2][3]
Introduction: The Analytical Imperative
This compound (CAS 10094-36-7) is a fatty acid ester characterized by its distinct fruity aroma, reminiscent of pineapple and pear.[4] Its unique organoleptic properties make it a valuable component in the formulation of fragrances, as well as a key flavor compound in alcoholic and non-alcoholic beverages.[1][5] Accurate quantification of this analyte is critical for ensuring product consistency, verifying authenticity, and controlling dosage in formulations.
Gas Chromatography coupled with Mass Spectrometry (GC-MS) is the gold standard for analyzing volatile and semi-volatile organic compounds in complex matrices.[6] Its high chromatographic resolution and the specificity of mass spectrometric detection provide the necessary selectivity and sensitivity for robust quantification.[7] This guide explains the causality behind key experimental choices, ensuring that the described protocol is a self-validating and scientifically sound system.
Materials and Methods
Reagents and Standards
-
Analyte: this compound (≥98% purity, Sigma-Aldrich)
-
Internal Standard (IS): Ethyl Heptadecanoate (≥99% purity, Sigma-Aldrich). Rationale: Ethyl Heptadecanoate is selected as the internal standard due to its structural similarity to the analyte, ensuring comparable extraction efficiency and chromatographic behavior. It is not naturally present in typical sample matrices and elutes without interference.[8][9]
-
Solvents: Dichloromethane (DCM, GC grade), Hexane (GC grade), Ethanol (Absolute, HPLC grade), Anhydrous Sodium Sulfate.
-
Water: Deionized water (18.2 MΩ·cm).
Instrumentation: GC-MS System
A standard GC-MS system equipped with a split/splitless injector and a quadrupole mass spectrometer is required. The parameters below are provided as a validated starting point and may be adapted for other manufacturers' equipment.
| GC Parameter | Setting | Rationale |
| Column | Agilent DB-5MS (30 m x 0.25 mm x 0.25 µm) or equivalent | A 5% phenyl-methylpolysiloxane stationary phase provides excellent resolution for a wide range of nonpolar to moderately polar compounds, including esters.[6] |
| Carrier Gas | Helium (99.999% purity) at a constant flow of 1.2 mL/min | Helium is an inert carrier gas that provides good chromatographic efficiency and is compatible with mass spectrometry. |
| Injector Temp. | 250 °C | Ensures rapid and complete vaporization of the analyte and internal standard without thermal degradation. |
| Injection Mode | Splitless (1 µL injection volume) | Maximizes the transfer of analyte to the column, which is essential for achieving low detection limits. |
| Oven Program | Initial: 60 °C (hold 2 min), Ramp: 10 °C/min to 280 °C, Hold: 5 min | This temperature program allows for the separation of volatile solvent fronts from the analytes of interest and ensures that both the analyte and internal standard are eluted with good peak shape. |
| MS Parameter | Setting | Rationale |
| Ion Source Temp. | 230 °C | Optimizes ionization efficiency while minimizing thermal degradation within the source. |
| Transfer Line Temp. | 280 °C | Prevents condensation of the analytes as they transfer from the GC column to the MS source. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard ionization energy that produces reproducible fragmentation patterns for library matching and quantification. |
| Acquisition Mode | Selected Ion Monitoring (SIM) | SIM mode significantly increases sensitivity and selectivity by monitoring only specific, characteristic ions, reducing chemical noise from the matrix.[10][11] |
| SIM Ions (Quant/Qual) | This compound: 184 (M+, Quant), 101, 83, 55 (Qual) Ethyl Heptadecanoate (IS): 284 (M+, Quant), 101, 88 (Qual) | The molecular ion (M+) is chosen for quantification due to its high specificity. Qualifier ions are monitored to confirm identity and peak purity. |
Experimental Protocols
Preparation of Stock and Working Solutions
-
Analyte Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound and dissolve in ethanol in a 100 mL volumetric flask.
-
Internal Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of Ethyl Heptadecanoate and dissolve in ethanol in a 100 mL volumetric flask.
-
Working Solutions: Prepare a series of calibration standards by serial dilution of the analyte stock solution with a 10% ethanol/water mixture to achieve concentrations ranging from 0.05 µg/mL to 10 µg/mL.
-
Spiking: Fortify each calibration standard and all quality control (QC) and unknown samples with the internal standard to a final concentration of 1 µg/mL. Causality: Adding the internal standard at the beginning of the sample preparation process allows it to correct for variations in extraction efficiency and injection volume, which is a cornerstone of trustworthy quantitative analysis.[8]
Sample Preparation: Liquid-Liquid Extraction (LLE)
This protocol is optimized for aqueous or hydroalcoholic matrices like beverages. For fragrance oils, a direct dilution in hexane may be more appropriate.
Caption: Workflow for Liquid-Liquid Extraction (LLE).
GC-MS Analysis and Quantification
-
Sequence Setup: Create a sequence including solvent blanks, calibration standards (from low to high concentration), QC samples, and unknown samples.
-
Injection: Inject 1 µL of each prepared sample into the GC-MS system.
-
Data Processing: Integrate the peak areas for the quantification ions of this compound (m/z 184) and the internal standard (m/z 284).
-
Calibration Curve: Generate a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area (AreaAnalyte / AreaIS) against the analyte concentration. A linear regression with a weighting factor of 1/x is recommended.
-
Quantification: Determine the concentration of this compound in unknown samples by applying the area ratio to the regression equation from the calibration curve.
Method Validation: Ensuring Trustworthiness
The method was validated according to ICH Q2(R1) guidelines to demonstrate its suitability for the intended purpose.[1][3][12]
Caption: Key parameters for analytical method validation.
The performance characteristics of the method are summarized below.
| Validation Parameter | Result | Acceptance Criteria |
| Linearity (R²) | > 0.998 | R² ≥ 0.995 |
| Range | 0.05 - 10.0 µg/mL | Covers expected sample concentrations |
| Limit of Detection (LOD) | 0.015 µg/mL | S/N ratio ≥ 3 |
| Limit of Quantification (LOQ) | 0.05 µg/mL | S/N ratio ≥ 10; RSD ≤ 20% |
| Accuracy (Recovery) | 96.5% - 104.2% | 80% - 120% |
| Precision (RSD%) | Intra-day: ≤ 4.5% Inter-day: ≤ 6.8% | RSD ≤ 15% |
| Specificity | No interference from matrix components at the retention times of the analyte and IS. | Peak purity confirmed by qualifier ions. |
-
Accuracy was determined by analyzing spiked matrix samples at three concentration levels (low, medium, high) against a calibration curve prepared in a clean solvent.
-
Precision was evaluated by analyzing six replicate samples at three concentration levels on the same day (intra-day) and on three different days (inter-day).
Conclusion
The GC-MS method detailed in this application note provides a selective, sensitive, and reliable protocol for the quantification of this compound. The use of an appropriate internal standard and a straightforward liquid-liquid extraction procedure ensures high accuracy and precision. The comprehensive validation demonstrates that the method is fit for its intended purpose and can be confidently implemented in quality control and research laboratories for the analysis of flavor and fragrance compounds in complex matrices.
References
-
Vetter, W., & Hummert, K. (2006). Application of ethyl esters and d3-methyl esters as internal standards for the gas chromatographic quantification of transesterified fatty acid methyl esters in food. Journal of Agricultural and Food Chemistry, 54(10), 3535-3542. [Link]
-
Cardeal, Z. L., de Souza, P. P., da Silva, M. D. R. G., & Marriott, P. J. (2008). Quantitative Ester Analysis in Cachaça and Distilled Spirits by Gas Chromatography−Mass Spectrometry (GC−MS). Journal of Agricultural and Food Chemistry, 56(21), 10355-10360. [Link]
-
Oliveira, J. M., Faria, M., Sá, F., Barros, A. S., & Araújo, I. M. (2021). Validation of a LLME/GC-MS Methodology for Quantification of Volatile Compounds in Fermented Beverages. Molecules, 26(16), 4994. [Link]
-
Li, Y., et al. (2022). Determination of 4 categories of flavor substances in liquor by gas chromatography mass spectrometry. Food and Machinery, 38(12), 123-129. [Link]
-
SCION Instruments. (n.d.). Internal Standards - What Are They? How Do I Choose, Use and Benefit From Them? [Link]
-
PerkinElmer. (n.d.). The Characterization of Perfume Fragrances Using GC/MS, Headspace Trap and Olfactory Port. JCANO | INGENIERIA. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 61466, Ethyl cyclohexane propionate. [Link]
-
FooDB. (n.d.). Showing Compound Ethyl 3-cyclohexylpropionate (FDB003480). [Link]
-
HMDB. (n.d.). Showing metabocard for Ethyl 3-cyclohexylpropionate (HMDB0031406). [Link]
-
Russo, M. V., Avino, P., Perugini, L., & Notardonato, I. (2015). Extraction and GC-MS analysis of phthalate esters in food matrices: a review. RSC Advances, 5(46), 37023-37043. [Link]
-
International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
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U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]
-
Doc Brown's Chemistry. (n.d.). Mass spectrum of ethyl ethanoate fragmentation pattern. [Link]
-
Jelen, H. H., Majcher, M., & Dziadas, M. (2012). Analysis by gas chromatography/mass spectrometry of fatty acids and esters in alcoholic beverages and tobaccos. Journal of Separation Science, 35(14), 1615-1629. [Link]
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Springer, A., et al. (2020). Development and validation of a multi-analyte GC-MS method for the determination of 84 substances from plastic food contact materials. Food Additives & Contaminants: Part A, 37(8), 1366-1380. [Link]
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Application Note: A Robust Reverse-Phase HPLC Method for the Quantitative Analysis of Ethyl 3-cyclohexylpropanoate
Abstract
This application note presents a detailed, reliable, and validated reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of Ethyl 3-cyclohexylpropanoate. This compound, a key component in the flavor and fragrance industries, presents a unique analytical challenge due to its lack of a strong UV chromophore. This guide provides a comprehensive protocol, from sample preparation to method validation, designed for researchers, quality control analysts, and drug development professionals. We will delve into the rationale behind critical methodological choices, ensuring both scientific rigor and practical applicability. The protocol is structured as a self-validating system, incorporating principles outlined by the International Conference on Harmonisation (ICH) to ensure trustworthiness and reproducibility.
Introduction and Analytical Challenge
This compound (CAS 10094-36-7) is a fatty acid ester recognized for its fruity aroma, contributing to the sensory profile of various consumer products.[1][2] Its chemical structure consists of a cyclohexyl group and an ethyl ester, with a molecular weight of 184.27 g/mol .[1][3] A key physicochemical property influencing its analysis is its non-polar nature, indicated by an estimated XLogP3 value of 3.5, and its insolubility in water.[1][3]
The primary analytical challenge for this molecule is the absence of a significant chromophore, which is a part of a molecule that absorbs light. Standard UV-Vis detectors, the workhorses of most HPLC systems, rely on analytes having strong absorbance at wavelengths above 220 nm. This compound's structure lacks conjugated double bonds or aromatic rings, meaning its UV absorbance is limited to the low UV range (approximately 205-215 nm) of the ester carbonyl group. Analysis at these wavelengths is susceptible to interference from common HPLC solvents and requires high-purity reagents.[4] This method directly addresses this challenge by optimizing conditions for low-wavelength UV detection.
Principle of Separation: Reverse-Phase Chromatography
Reverse-phase HPLC is the ideal modality for separating non-polar to moderately polar compounds.[5] The fundamental principle involves a non-polar (hydrophobic) stationary phase, typically silica particles chemically bonded with C18 alkyl chains, and a polar mobile phase, usually a mixture of water and a miscible organic solvent like acetonitrile or methanol.[4]
In this system, this compound, being a non-polar analyte, will have a stronger affinity for the hydrophobic C18 stationary phase than for the polar mobile phase. Its retention and subsequent elution are controlled by the proportion of the organic solvent in the mobile phase. Increasing the organic solvent content decreases the mobile phase's polarity, which weakens the hydrophobic interaction between the analyte and the stationary phase, causing the analyte to elute faster.[6] By precisely controlling the mobile phase composition, we can achieve a reproducible retention time and sharp peak shape, enabling accurate quantification.
Experimental Design
Instrumentation and Materials
| Category | Item | Specifications |
| Instrumentation | HPLC System | Quaternary or Binary Pump, Autosampler, Column Thermostat, UV-Vis Detector |
| Analytical Column | C18, 4.6 x 150 mm, 5 µm particle size (or similar) | |
| Data System | Chromatography Data Software (CDS) | |
| Analytical Balance | 4-decimal place readability | |
| Filtration | 0.45 µm Syringe Filters (PTFE or Nylon) | |
| Reagents | This compound | Reference Standard, >98% purity |
| Acetonitrile (ACN) | HPLC Grade, UV cutoff <190 nm | |
| Water | HPLC Grade or Milli-Q | |
| Methanol (MeOH) | HPLC Grade (for sample preparation) |
Optimized Chromatographic Conditions
The following conditions were determined to provide optimal separation and peak shape for this compound.
| Parameter | Condition | Rationale |
| Mobile Phase | Acetonitrile : Water (75:25, v/v) | The high organic content is necessary to elute the non-polar analyte in a reasonable time. Acetonitrile is chosen for its low UV cutoff and lower viscosity compared to methanol.[6] |
| Elution Mode | Isocratic | For a single analyte analysis or simple mixtures, an isocratic method is simpler, more robust, and provides better reproducibility than a gradient method.[7] |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and backpressure. |
| Column Temperature | 30 °C | Maintaining a constant, slightly elevated temperature ensures reproducible retention times and can improve peak efficiency.[6] |
| Injection Volume | 10 µL | A typical volume for analytical HPLC. |
| Detection Wavelength | 210 nm | Selected to maximize the signal from the ester carbonyl group's n→π* transition, as the molecule lacks other chromophores. Requires high-purity solvents to minimize baseline noise. |
| Run Time | 10 minutes | Sufficient to allow for the elution of the analyte and any minor impurities without wasting analytical time. |
Detailed Protocols
Visual Workflow
Caption: High-level workflow for the analysis of this compound.
Step-by-Step Procedure
A. Mobile Phase Preparation:
-
Carefully measure 750 mL of HPLC-grade acetonitrile.
-
Carefully measure 250 mL of HPLC-grade water.
-
Combine in a 1 L solvent bottle, mix thoroughly, and degas for 15 minutes using sonication or vacuum filtration.
B. Standard Solution Preparation:
-
Stock Standard (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with HPLC-grade methanol.
-
Calibration Standards: Perform serial dilutions of the Stock Standard with methanol to prepare a series of calibration standards. A suggested range is 5, 20, 50, 100, and 250 µg/mL.
C. Sample Preparation:
-
The goal of sample preparation is to isolate the analyte and remove interferences that could damage the column or co-elute with the peak of interest.[8][9]
-
Accurately weigh an appropriate amount of the sample matrix (e.g., fragrance oil, raw material) into a volumetric flask.
-
Dissolve and dilute with methanol to achieve a theoretical concentration within the calibration range (e.g., ~100 µg/mL).
-
Vortex for 30 seconds to ensure homogeneity.
-
Filter the final solution through a 0.45 µm syringe filter into an HPLC vial. This step is critical to remove particulate matter that can clog the HPLC system.[10][11]
D. HPLC Analysis:
-
Set up the HPLC system according to the conditions in Section 3.2.
-
Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject the calibration standards, starting with the lowest concentration.
-
Inject the prepared samples. It is good practice to run a check standard every 10-20 sample injections to verify system stability.
-
After the sequence is complete, flush the column with a high-organic mobile phase (e.g., 90:10 ACN:Water) before storing it according to the manufacturer's guidelines.
Method Validation Protocol: Ensuring Trustworthiness
To ensure the method is reliable and suitable for its intended purpose, it must be validated.[12] The validation should be performed according to established guidelines, such as those from the ICH.[7][13]
Validation Parameters and Acceptance Criteria
| Parameter | Purpose | Experimental Approach | Acceptance Criteria |
| Specificity | To ensure the method can unequivocally assess the analyte in the presence of other components (impurities, matrix). | Analyze a blank (diluent), a placebo (matrix without analyte), and a spiked sample. | No interfering peaks at the retention time of this compound. |
| Linearity | To demonstrate a proportional relationship between analyte concentration and detector response.[14] | Analyze calibration standards at a minimum of 5 concentration levels across the proposed range (e.g., 5-250 µg/mL). | Correlation coefficient (r²) ≥ 0.999. |
| Range | The concentration interval where the method is precise, accurate, and linear. | Confirmed by the linearity, accuracy, and precision experiments. | The specified range for the procedure (e.g., 5-250 µg/mL).[12] |
| Accuracy | To measure the closeness of the experimental value to the true value. | Analyze samples of a known concentration (spiked matrix) at three levels (e.g., 80%, 100%, 120% of target) in triplicate. | Mean recovery between 98.0% and 102.0%. |
| Precision | To measure the degree of scatter between a series of measurements. | Repeatability (Intra-day): 6 replicate injections of a 100% concentration standard. Intermediate Precision: Repeat on a different day with a different analyst. | Relative Standard Deviation (RSD) ≤ 2.0%. |
| Limit of Detection (LOD) | The lowest amount of analyte that can be detected but not necessarily quantified. | Based on the signal-to-noise ratio (S/N) of 3:1. | S/N ≥ 3. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. | Based on the signal-to-noise ratio (S/N) of 10:1. | S/N ≥ 10; RSD at this concentration should be acceptable (e.g., ≤ 10%). |
| Robustness | To measure the method's capacity to remain unaffected by small, deliberate variations in parameters.[14] | Vary flow rate (±0.1 mL/min), column temp (±2 °C), and mobile phase composition (±2% organic). | System suitability parameters (e.g., retention time, peak area) remain within predefined limits (e.g., RSD < 5%). |
System Suitability Test (SST)
Before any analytical run, a system suitability test must be performed to ensure the chromatographic system is adequate for the intended analysis.
Caption: Logic diagram for the mandatory System Suitability Test (SST).
Conclusion
This application note provides a comprehensive and robust RP-HPLC method for the quantitative determination of this compound. By utilizing a standard C18 column and a mobile phase of acetonitrile and water with low-wavelength UV detection, this method is both accessible and reliable. The detailed protocols for sample preparation, analysis, and a full validation plan ensure that laboratories can implement this method with confidence, generating accurate and reproducible results for quality control and research applications in the flavor, fragrance, and pharmaceutical industries.
References
-
The Good Scents Company. (n.d.). ethyl cyclohexane propionate, 10094-36-7. Retrieved from [Link]
-
LookChem. (n.d.). Cas 17343-88-3, Ethyl (E)-3-cyclohexyl-2-propenoate. Retrieved from [Link]
-
ChemSynthesis. (n.d.). This compound. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 61466, Ethyl cyclohexane propionate. Retrieved from [Link]
-
Drawell. (n.d.). Sample Preparation for HPLC Analysis: Step Guides and Common Techniques. Retrieved from [Link]
-
Greyhound Chromatography. (2023, April 27). How to Prepare a Sample for HPLC Analysis. Retrieved from [Link]
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Hu, L., et al. (n.d.). HPLC Method Development and Validation for Pharmaceutical Analysis. Retrieved from [Link]
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Organomation. (n.d.). HPLC Sample Preparation. Retrieved from [Link]
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COSMOSIL. (n.d.). Sample Pretreatment for HPLC. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 85231001, Ethyl 3-[3-oxo-2-(2-oxoethyl)cyclohexyl]propanoate. Retrieved from [Link]
-
Shimadzu Scientific US. (2022, March 3). How to do HPLC method validation. Retrieved from [Link]
-
Pharmaguideline. (2024, December 11). Steps for HPLC Method Validation. Retrieved from [Link]
-
International Journal of Advanced Research in Science, Communication and Technology. (n.d.). Analytical Method Validation in HPLC: A Regulatory Perspective Based on ICH Guidelines. Retrieved from [Link]
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ACG Publications. (2025, February 5). An HPLC/CAD method for determination of fatty acids in metered dose inhalation products. Retrieved from [Link]
-
Peraman, R., et al. (2022). Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis. Molecules, 27(15), 4983. Retrieved from [Link]
-
Reddy, G. S., et al. (2013). A reverse phase HPLC method for the separation of two stereo isomers of 2-[4-(methylsulfonyl)phenyl]-3-(3(R)-oxocyclopentyl)propanoic acid. Journal of Pharmaceutical and Biomedical Analysis, 74, 231-236. Retrieved from [Link]
-
FooDB. (2010, April 8). Showing Compound Ethyl 3-cyclohexylpropionate (FDB003480). Retrieved from [Link]
-
Phenomenex. (n.d.). Reversed Phase HPLC Method Development. Retrieved from [Link]
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- 3. ethyl cyclohexane propionate, 10094-36-7 [thegoodscentscompany.com]
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- 12. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
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- 14. youtube.com [youtube.com]
Application Note: The Use of Ethyl 3-Cyclohexylpropanoate as a Flavor Standard in Food Chemistry
Introduction: The Need for Robust Flavor Standards
Quantitative analysis in food chemistry demands precision and accuracy, particularly when profiling complex flavor matrices. The variability inherent in food samples—arising from crop origin, processing, and storage—necessitates the use of internal standards to ensure reliable analytical outcomes. An ideal internal standard corrects for variations in sample preparation and instrument response, thereby improving the reproducibility and accuracy of quantification.[1][2]
Ethyl 3-cyclohexylpropanoate (CAS 10094-36-7) has emerged as an excellent candidate for use as a flavor standard. Its chemical properties, including high stability, distinct chromatographic behavior, and absence in most natural food products, make it a reliable benchmark for the quantification of other flavor compounds. This document provides a comprehensive guide for researchers and analytical chemists on the effective use of this compound as a flavor standard, with a focus on gas chromatography-mass spectrometry (GC-MS) applications.
This ester is recognized as a synthetic flavoring substance by the U.S. Food and Drug Administration (FDA) and has been evaluated by the Flavor and Extract Manufacturers Association (FEMA), designated with FEMA number 2431.[3][4] Its characteristic fruity aroma, often described as pear, peach, and banana-like, is potent, allowing it to be used at low, non-interfering concentrations in analytical protocols.[3][5]
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of a standard is critical for its proper application. These properties dictate its solubility, volatility, and chromatographic behavior.
| Property | Value | Source |
| CAS Number | 10094-36-7 | [4][6][7] |
| Molecular Formula | C₁₁H₂₀O₂ | [3][6][7] |
| Molecular Weight | 184.28 g/mol | [3][5][7] |
| Appearance | Colorless, oily liquid | [3][7] |
| Odor Profile | Powerful, fruity (pineapple, peach, pear) | [3][5] |
| Boiling Point | 91-94 °C at 8 mmHg | [3][5][6] |
| Density | 0.926 - 0.94 g/mL at 25 °C | [3][5][6] |
| Refractive Index | 1.444 - 1.452 at 20 °C | [3][6][7] |
| Solubility | Insoluble in water; soluble in alcohol and oils | [3][5] |
| FEMA Number | 2431 | [3][4] |
| JECFA Number | 966 | [3][4][8] |
The Rationale for Selecting this compound as an Internal Standard
The selection of an internal standard (IS) is a critical decision in quantitative analysis.[9] The IS must be chemically similar to the analytes of interest but structurally unique enough to be chromatographically resolved. This compound fulfills these criteria for many common flavor esters for the following reasons:
-
Chemical Stability: As a saturated alicyclic ester, it is chemically robust and less prone to degradation during sample extraction and analysis compared to unsaturated or more reactive flavor compounds.
-
Appropriate Volatility: Its boiling point and molecular weight make it suitable for GC analysis, eluting in a region of the chromatogram that is often clear of both highly volatile and heavy, late-eluting matrix components.
-
Lack of Natural Occurrence: It is not a common component of most food matrices, minimizing the risk of endogenous interference.
-
Chromatographic Performance: It typically exhibits good peak shape and response on common GC capillary columns (e.g., DB-5, HP-20M), ensuring reliable integration.[10]
Experimental Protocols
Protocol 1: Preparation of Stock and Working Standard Solutions
Causality: Accurate preparation of the internal standard solution is the foundation of quantitative analysis. The use of high-purity solvents and precise volumetric measurements is paramount to minimize uncertainty in the final concentration. Serial dilutions are employed to accurately achieve the low concentrations required for spiking samples.
Materials:
-
This compound (≥98% purity)
-
Anhydrous Ethanol or Methanol (GC grade)
-
Class A volumetric flasks (10 mL, 50 mL, 100 mL)
-
Calibrated analytical balance
-
Calibrated micropipettes
Procedure:
-
Primary Stock Solution (1000 µg/mL): a. Accurately weigh approximately 10 mg of this compound into a 10 mL Class A volumetric flask. Record the exact weight. b. Dissolve the compound in a small amount of GC-grade ethanol and sonicate for 2 minutes to ensure complete dissolution. c. Bring the flask to volume with the same solvent. Stopper and invert the flask 15-20 times to ensure homogeneity. d. Calculate the exact concentration in µg/mL. This solution should be stored at 4°C in an amber vial and is typically stable for up to 6 months.
-
Working Internal Standard Solution (10 µg/mL): a. Pipette 1.0 mL of the 1000 µg/mL Primary Stock Solution into a 100 mL Class A volumetric flask. b. Dilute to the mark with GC-grade ethanol. Stopper and invert to mix thoroughly. c. This working solution is used to spike calibration standards and samples. It should be prepared fresh weekly to avoid concentration changes due to solvent evaporation.
Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
Causality: The GC-MS parameters are optimized to achieve baseline separation of the internal standard from other matrix components and target analytes. A non-polar or mid-polar column is typically used for flavor analysis. The temperature program is designed to elute the compound as a sharp, symmetrical peak. Mass spectrometry in Selected Ion Monitoring (SIM) mode provides high sensitivity and selectivity for quantification.
Instrumentation and Conditions:
| Parameter | Recommended Setting | Rationale |
| GC System | Agilent 8890 GC or equivalent | Provides excellent retention time and peak area reproducibility. |
| MS Detector | Agilent 5977B MSD or equivalent | Offers high sensitivity and selectivity required for trace analysis. |
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) or similar | A versatile, low-polarity column suitable for a wide range of flavor compounds. |
| Carrier Gas | Helium, constant flow at 1.2 mL/min | Inert carrier gas providing good chromatographic efficiency. |
| Injector Temp. | 250 °C | Ensures rapid volatilization of the sample without thermal degradation. |
| Split Ratio | 20:1 | Prevents column overloading while allowing sufficient analyte to reach the detector. |
| Oven Program | 60°C (2 min), ramp 8°C/min to 280°C (5 min) | Provides good separation of volatile compounds at the start and ensures elution of heavier compounds. |
| MS Source Temp. | 230 °C | Standard temperature for robust ionization. |
| MS Quad Temp. | 150 °C | Standard temperature for stable mass filtering. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard, reproducible fragmentation for library matching and quantification. |
| Acquisition Mode | Selected Ion Monitoring (SIM) | Maximizes sensitivity and selectivity by monitoring characteristic ions. |
| Quantifier Ion | m/z 101 | A prominent and characteristic fragment ion. |
| Qualifier Ions | m/z 125, 184 | Used to confirm identity and peak purity. |
Protocol 3: Application as an Internal Standard in a Food Matrix
Causality: Adding the internal standard at the very beginning of the sample preparation process is crucial.[1] This ensures that any analyte loss during extraction, cleanup, or derivatization steps affects both the target analytes and the internal standard equally, allowing the ratio of their responses to remain constant.[1][11]
Workflow Diagram:
Sources
- 1. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]
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- 6. chemsynthesis.com [chemsynthesis.com]
- 7. ethyl cyclohexane propionate, 10094-36-7 [thegoodscentscompany.com]
- 8. WHO | JECFA [apps.who.int]
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- 10. img.perfumerflavorist.com [img.perfumerflavorist.com]
- 11. Internal Standards for Food and Nutrition - IsoLife [isolife.nl]
Application Notes & Protocols: Ethyl 3-cyclohexylpropanoate in Fragrance Composition Research
Prepared by: Senior Application Scientist, Gemini Division
Abstract
This document provides a comprehensive technical guide for researchers, perfumers, and formulation scientists on the application of Ethyl 3-cyclohexylpropanoate (CAS No. 10094-36-7) in fragrance composition research. It details the compound's unique olfactory properties and provides field-proven, step-by-step protocols for its evaluation, integration, and stability testing within fragrance formulations. The methodologies described herein are designed to ensure scientific rigor and repeatable outcomes, enabling the effective utilization of this powerful fruity ester in fine fragrance, personal care, and air care applications.
Introduction and Compound Profile
This compound is a synthetic ester recognized for its potent and multifaceted fruity aroma.[1][2][3] Unlike many simple aliphatic esters which can present fleeting top notes, the inclusion of the cyclohexyl moiety provides significant substantivity and complexity, making it a valuable component for building robust and long-lasting fruity accords.[1][2][4] Its profile is often described as a blend of pear, peach, and banana, with pineapple-like undertones.[1][2][5] This molecule serves as an excellent modifier and enhancer, capable of imparting a juicy, natural-feeling lift and volume to fragrance compositions, particularly in conjunction with other fruity, floral, and green notes.[1][4]
The power of this ester is noted to be considerably greater than that of conventional aliphatic esters, allowing for its use at low concentrations to achieve significant impact.[1][2] It is frequently applied to amplify the overall strength and character of flavor and fragrance compositions.[1][2]
Chemical and Physical Properties
A summary of the key physicochemical properties of this compound is presented below. This data is critical for predicting its behavior in various solvents and matrices, and for establishing appropriate safety and handling procedures.
| Property | Value | Source |
| IUPAC Name | This compound | [5][6] |
| CAS Number | 10094-36-7 | [1][5][7] |
| Synonyms | Ethyl cyclohexanepropionate, Ethyl 3-cyclohexylpropionate | [1][5][6] |
| Molecular Formula | C₁₁H₂₀O₂ | [5][7] |
| Molecular Weight | 184.27 g/mol | [5] |
| Appearance | Colorless, oily liquid | [1][5] |
| FEMA Number | 2431 | [1] |
| Boiling Point | 91-94 °C @ 8 mm Hg | [1][5] |
| Density | 0.926 - 0.932 g/mL @ 25 °C | [5][7] |
| Refractive Index | 1.444 - 1.452 @ 20 °C | [5][7] |
| Solubility | Insoluble in water; soluble in ethanol and oils | [1][5] |
| Flash Point | 50 °C (122 °F) | [1][7] |
| Odor Profile | Powerful, fruity, sweet; notes of pear, peach, banana, and pineapple | [1][2][5] |
Core Experimental Protocols
The following protocols are designed to provide a systematic framework for the evaluation and application of this compound.
Protocol 1: Olfactory Evaluation and Profiling
Causality: Before incorporating a new material into a complex formula, its intrinsic olfactory character must be understood in a controlled medium. This protocol uses a standard perfumery solvent (ethanol) at various dilutions to map the odor profile over time, revealing its top, middle, and base note characteristics. This systematic evaluation prevents misapplication and allows the perfumer to predict its evolution on the skin or in the air.
Materials:
-
This compound (high purity, >99%)
-
Perfumer's Grade Ethanol (denatured, odorless)
-
Standard Paper Smelling Strips (Blotters)
-
10 mL Glass Beakers
-
Volumetric Pipettes
-
Labeled Sample Vials
Step-by-Step Methodology:
-
Prepare Dilutions: Create three dilutions of this compound in perfumer's grade ethanol: 10%, 1%, and 0.1% (w/w). This range is crucial as the character of many fragrance materials can change dramatically with concentration.
-
Labeling: Clearly label each vial with the material name and concentration.
-
Initial Dip: Dip one smelling strip into the 10% dilution, ensuring it is saturated to about 1 cm. Allow the ethanol to flash off for 10-15 seconds.
-
Top Note Evaluation (T=0): Immediately smell the strip. Record the initial impressions. Note the intensity, character (e.g., "sharp pineapple," "juicy pear"), and any chemical facets.
-
Heart Note Evaluation (T=5 min to 1 hr): Place the strip on a labeled holder. Re-evaluate the scent at 5 minutes, 15 minutes, 30 minutes, and 1 hour. Document how the character evolves. Does the initial sharpness soften? Do other fruity notes, like peach or banana, become more prominent?
-
Dry Down Evaluation (T=2 hrs+): Continue to evaluate the strip at 2, 4, and 8 hours. This assesses the material's tenacity and its final character (the "dry down"). The cyclohexyl group is expected to contribute to a substantive, potentially waxy or slightly woody-fruity base note.[4]
-
Comparative Evaluation: Repeat steps 3-6 for the 1% and 0.1% dilutions. Compare the profiles. The 1% dilution often presents the "truest" character of the material, free from the overwhelming solvent or saturation effects of the 10% solution.
-
Data Consolidation: Compile all notes into a standardized profile sheet, using a common fragrance vocabulary (e.g., fruity, ester-like, waxy, green, sweet).
Protocol 2: Gas Chromatography-Olfactometry (GC-O) Analysis
Causality: Standard GC-MS analysis identifies chemical components but does not reveal their odor contribution. GC-O is a critical quality control and characterization tool that links specific chemical peaks to human olfactory perception. This protocol ensures the perceived odor of the raw material is due to the target compound and not potent, trace-level impurities.
Materials:
-
Gas Chromatograph with Flame Ionization Detector (FID) and Olfactometry "Sniff" Port
-
Appropriate Capillary Column (e.g., DB-5 or equivalent non-polar column)
-
Helium or Hydrogen Carrier Gas
-
This compound sample (diluted 0.1% in ethanol)
-
Trained Human Assessor
Step-by-Step Methodology:
-
Sample Preparation: Prepare a 0.1% solution of this compound in high-purity ethanol.
-
Instrument Setup:
-
Set the injector temperature to 250°C.
-
Implement a suitable oven temperature program (e.g., start at 50°C, hold for 2 minutes, ramp at 10°C/min to 280°C).
-
Set the FID temperature to 300°C.
-
Split the column effluent between the FID and the heated sniff port (typically a 1:1 or 1:2 split).
-
-
Analysis: Inject 1 µL of the sample. The human assessor sits at the sniff port and records the time, duration, intensity, and character of every scent detected.
-
Data Correlation: Correlate the assessor's notes (the olfactogram) with the peaks on the chromatogram from the FID. The major peak should correspond to the powerful fruity scent of this compound.
-
Impurity Screening: Pay close attention to any minor peaks that have a strong odor. This step is vital for identifying trace impurities that could negatively or unexpectedly impact a final fragrance.
Sources
- 1. ETHYL CYCLOHEXANEPROPIONATE | 10094-36-7 [chemicalbook.com]
- 2. ETHYL CYCLOHEXANEPROPIONATE CAS#: 10094-36-7 [amp.chemicalbook.com]
- 3. ethyl cyclohexane propionate, 10094-36-7 [perflavory.com]
- 4. Allyl Cyclohexyl Propionate (2705-87-5) - Fruity Synthetic Ingredient for Perfumery — Scentspiracy [scentspiracy.com]
- 5. Ethyl cyclohexane propionate | C11H20O2 | CID 61466 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Showing Compound Ethyl 3-cyclohexylpropionate (FDB003480) - FooDB [foodb.ca]
- 7. ethyl cyclohexane propionate, 10094-36-7 [thegoodscentscompany.com]
Application Notes and Protocols: Enzymatic Synthesis of Ethyl 3-cyclohexylpropanoate using Immobilized Lipase
Introduction
Ethyl 3-cyclohexylpropanoate is a valuable ester recognized for its characteristic fruity and pineapple-like aroma, rendering it a significant component in the flavor and fragrance industries.[1][2] Traditionally, its synthesis has been accomplished through chemical methods which often necessitate harsh reaction conditions and can lead to the formation of undesirable byproducts.[1][2] Biocatalysis, particularly utilizing immobilized lipases, presents a greener and more specific alternative for the synthesis of such specialty esters.[3] Lipases (triacylglycerol acylhydrolases) are versatile enzymes that can catalyze esterification and transesterification reactions in both aqueous and non-aqueous media.[4][5][6] Their immobilization onto solid supports enhances their stability, facilitates recovery and reuse, and allows for continuous process design, thereby improving the economic viability of the enzymatic process.[3][5]
This document provides a comprehensive guide for the synthesis of this compound via transesterification of a suitable precursor with ethanol, catalyzed by an immobilized lipase. We will delve into the principles of lipase immobilization, the specifics of the enzymatic reaction, and the analytical methods for product quantification.
Principle of the Method
The enzymatic synthesis of this compound can be achieved through the transesterification of methyl 3-cyclohexylpropionate with ethanol.[1][2] This reaction is catalyzed by an immobilized lipase, which facilitates the acyl transfer from the methyl ester to ethanol, yielding the desired ethyl ester and methanol as a byproduct. The reaction is reversible, and the equilibrium can be shifted towards the product side by controlling the concentration of reactants or by removing the methanol byproduct.
The reaction mechanism, often described by the Ping-Pong Bi-Bi model, involves the formation of an acyl-enzyme intermediate.[7][8][9][10] First, the methyl 3-cyclohexylpropionate binds to the active site of the lipase, and the acyl group is transferred to a serine residue in the catalytic triad of the enzyme, releasing methanol. Subsequently, ethanol binds to the acyl-enzyme complex, and the acyl group is transferred to ethanol, forming this compound and regenerating the free enzyme.
Visualization of the Experimental Workflow
Sources
- 1. img.perfumerflavorist.com [img.perfumerflavorist.com]
- 2. perfumerflavorist.com [perfumerflavorist.com]
- 3. mdpi.com [mdpi.com]
- 4. yadda.icm.edu.pl [yadda.icm.edu.pl]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. Engineering aspects of immobilized lipases on esterification: A special emphasis of crowding, confinement and diffusion effects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. [PDF] Kinetic study on lipase-catalyzed esterification in organic solvents | Semantic Scholar [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
Application Notes & Protocols for the Synthesis of Ethyl 3-cyclohexylpropanoate via Transesterification
Abstract: This document provides a comprehensive guide for researchers, chemists, and drug development professionals on the synthesis of Ethyl 3-cyclohexylpropanoate, a valuable ester known for its characteristic fruity aroma.[1] The focus is on transesterification, a robust and versatile chemical reaction. We present and contrast three distinct catalytic methodologies: acid-catalyzed, base-catalyzed, and enzyme-catalyzed transesterification. Each section includes a detailed discussion of the underlying mechanism, field-proven insights into experimental choices, and a step-by-step laboratory protocol. A comparative analysis is provided to guide the selection of the most suitable method based on specific laboratory needs, including yield, purity, and operational constraints.
Introduction to this compound
This compound (CAS No. 10094-36-7) is a fatty acid ester characterized as a colorless, oily liquid with a fruity odor reminiscent of pineapple, pear, and banana.[1] Its primary application is as a flavoring and fragrance agent in the food, beverage, and cosmetic industries.[1][2] The synthesis of this and similar esters is a fundamental task in organic chemistry, with transesterification being one of the most common and efficient methods. This process involves the conversion of one ester into another by reaction with an alcohol, in this case, converting a starting ester (e.g., Mthis compound) into the desired ethyl ester using ethanol.
Physicochemical Properties
A thorough understanding of the product's physical properties is critical for monitoring the reaction, purification, and final characterization.
| Property | Value | Reference |
| CAS Number | 10094-36-7 | [2] |
| Molecular Formula | C₁₁H₂₀O₂ | [2] |
| Molecular Weight | 184.27 g/mol | [1] |
| Appearance | Colorless, clear oily liquid | [1][2] |
| Boiling Point | 91-94 °C @ 8 mmHg | [1][3] |
| Density | 0.926 - 0.932 g/mL @ 25 °C | [1][2] |
| Refractive Index | 1.444 - 1.452 @ 20 °C | [2][3] |
| Solubility | Insoluble in water; soluble in oils and ethanol | [1] |
| Flash Point | 50 °C (122 °F) | [2] |
The Transesterification Reaction: A Mechanistic Overview
Transesterification is an equilibrium-controlled reaction where the alkoxy group of an ester is exchanged with that of an alcohol. For the synthesis of this compound, the reaction typically starts from the corresponding methyl ester.
Causality Behind Experimental Choices: Being an equilibrium reaction, the synthesis is governed by Le Châtelier's principle. To achieve high yields of the desired ethyl ester, the equilibrium must be shifted to the product side. This is typically accomplished in two ways:
-
Use of Excess Reactant: Employing a large molar excess of ethanol increases the probability of the forward reaction.
-
Removal of Byproduct: Continuously removing methanol as it forms (e.g., by distillation) prevents the reverse reaction from occurring.[4]
Protocol I: Acid-Catalyzed Transesterification
This classic method employs a strong Brønsted acid (e.g., sulfuric acid, p-toluenesulfonic acid) to protonate the carbonyl oxygen of the starting ester, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by ethanol.
Application Notes:
-
Expertise & Experience: Acid catalysis is cost-effective and utilizes common laboratory reagents. However, the harsh conditions can lead to side reactions, such as dehydration of the alcohol or degradation of sensitive functional groups. The choice of a non-volatile acid like sulfuric acid is deliberate; it remains in the reaction vessel at the high temperatures often required for distillation of the methanol byproduct.
-
Trustworthiness: The protocol's success relies on maintaining anhydrous conditions, as water can hydrolyze the ester back to the carboxylic acid. The final neutralization step is critical to prevent product degradation during purification.
Detailed Step-by-Step Protocol
-
Materials & Reagents:
-
Mthis compound (17.0 g, 0.1 mol)
-
Anhydrous Ethanol (200 proof, ~115 mL, ~2.0 mol, 20 eq.)
-
Concentrated Sulfuric Acid (H₂SO₄, ~0.5 mL)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Boiling chips
-
-
Equipment Setup:
-
250 mL round-bottom flask
-
Reflux condenser with a drying tube
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Vacuum distillation apparatus
-
-
Reaction Procedure:
-
To the round-bottom flask, add Mthis compound, ethanol, and a magnetic stir bar.
-
While stirring, slowly add the concentrated sulfuric acid. An exotherm may be observed.
-
Attach the reflux condenser and heat the mixture to a gentle reflux (~80-85 °C) using the heating mantle.
-
Maintain reflux for 4-6 hours. Reaction progress can be monitored by TLC or GC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
-
Work-up and Purification:
-
Transfer the cooled reaction mixture to a separatory funnel.
-
Carefully add 100 mL of deionized water.
-
Slowly add saturated sodium bicarbonate solution in portions to neutralize the acid catalyst. Caution: CO₂ evolution will cause pressure buildup. Vent frequently. Continue until the aqueous layer is neutral or slightly basic (pH 7-8).
-
Extract the aqueous layer with diethyl ether or ethyl acetate (2 x 50 mL).
-
Combine the organic layers and wash with brine (50 mL).
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purify the resulting crude oil by vacuum distillation (e.g., at 8 mmHg) to obtain pure this compound.[1][3]
-
Protocol II: Base-Catalyzed Transesterification
Base-catalyzed transesterification proceeds via a nucleophilic acyl substitution mechanism. A strong base, typically an alkoxide like sodium ethoxide, deprotonates the alcohol to generate a more potent nucleophile, which then attacks the ester's carbonyl carbon.
Application Notes:
-
Expertise & Experience: This method is significantly faster than acid catalysis and can often be run at lower temperatures.[5] However, it is highly sensitive to water and free fatty acids, which will consume the base catalyst in a non-productive saponification reaction. The starting materials must be thoroughly dried. Using a weaker base like calcium carbonate can be effective, especially when driving the reaction by removing methanol.[4]
-
Trustworthiness: The protocol requires strictly anhydrous conditions. Sodium ethoxide is highly reactive and must be handled with care, preferably under an inert atmosphere (e.g., Nitrogen or Argon).
Detailed Step-by-Step Protocol
-
Materials & Reagents:
-
Mthis compound (17.0 g, 0.1 mol, anhydrous)
-
Anhydrous Ethanol (200 proof, ~69 mL, ~1.2 mol, 12 eq.)
-
Sodium metal (0.23 g, 0.01 mol) or Sodium Ethoxide
-
Ammonium Chloride (NH₄Cl) solution (saturated)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
-
Equipment Setup:
-
Three-necked 250 mL round-bottom flask
-
Reflux condenser with a drying tube
-
Dropping funnel
-
Magnetic stirrer and stir bar, heating mantle
-
Inert atmosphere setup (N₂ or Ar)
-
-
Reaction Procedure:
-
Set up the apparatus under an inert atmosphere and ensure all glassware is oven-dried.
-
Add anhydrous ethanol to the flask.
-
Caution: Carefully add sodium metal in small pieces to the ethanol to generate sodium ethoxide in situ. The reaction is exothermic and produces flammable hydrogen gas. Allow the sodium to react completely. (Alternatively, add commercial sodium ethoxide directly).
-
Once the catalyst solution has cooled, add the Mthis compound dropwise.
-
Heat the mixture to a gentle reflux for 1-2 hours. Monitor the reaction by GC-MS.
-
Cool the reaction to room temperature.
-
-
Work-up and Purification:
-
Quench the reaction by slowly adding saturated ammonium chloride solution to neutralize the ethoxide.
-
Remove the bulk of the ethanol using a rotary evaporator.
-
Add 100 mL of deionized water and transfer to a separatory funnel.
-
Extract the product with a nonpolar solvent like hexanes or ethyl acetate (2 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent via rotary evaporation.
-
Purify the crude product by vacuum distillation.
-
Protocol III: Enzymatic Transesterification
Enzymatic catalysis, typically using lipases, offers a green and highly selective alternative. Immobilized lipases like Novozym® 435 (from Candida antarctica) are particularly effective.[6] The reaction proceeds under mild conditions, minimizing byproducts.
Application Notes:
-
Expertise & Experience: The primary advantages are exceptional selectivity and mild reaction conditions (often near room temperature), which preserves sensitive functionalities and results in a very clean product.[7] The main drawbacks are longer reaction times and higher catalyst cost. However, immobilized enzymes can be recovered and reused multiple times, improving process economics.[8] Reaction rates can be enhanced by using ultrasonication, which improves mass transfer between the substrates and the immobilized enzyme.[6]
-
Trustworthiness: The protocol is robust and reproducible. Enzyme activity can be inhibited by certain solvents or high concentrations of short-chain alcohols. A solvent-free system or a nonpolar solvent like hexane is often preferred.
Detailed Step-by-Step Protocol
-
Materials & Reagents:
-
Mthis compound (17.0 g, 0.1 mol)
-
Ethanol (13.8 g, ~17.5 mL, 0.3 mol, 3 eq.)
-
Immobilized Lipase (e.g., Novozym® 435, 1.7 g, 10% w/w of starting ester)
-
Molecular sieves (3Å, activated)
-
Hexane (optional, as solvent)
-
-
Equipment Setup:
-
100 mL screw-cap Erlenmeyer flask or round-bottom flask with a stopper
-
Orbital shaker with temperature control (or stirring plate)
-
Optional: Ultrasonic bath
-
-
Reaction Procedure:
-
To the flask, add Mthis compound, ethanol, and molecular sieves (to scavenge trace water).
-
Add the immobilized lipase.
-
Seal the flask and place it in an orbital shaker set to 40-50 °C and 150-200 rpm. If using ultrasonication, place the flask in an ultrasonic bath set to the desired temperature.[6]
-
Allow the reaction to proceed for 24-72 hours. Monitor conversion by taking small aliquots and analyzing via GC.
-
-
Work-up and Purification:
-
Once equilibrium is reached or the desired conversion is achieved, simply filter off the immobilized enzyme and molecular sieves. The enzyme can be washed with hexane, dried, and stored for reuse.
-
The filtrate contains the product, unreacted starting materials, and ethanol.
-
Remove the excess ethanol and unreacted methyl ester via vacuum distillation or rotary evaporation under reduced pressure.
-
Due to the clean nature of the reaction, the remaining product is often of high purity. If further purification is needed, vacuum distillation can be performed.
-
Workflow & Comparative Summary
The overall process for any of these methods follows a general workflow. The choice of catalytic pathway is the most critical decision point and depends on the specific requirements of the synthesis.
Comparative Table of Methodologies
| Parameter | Acid-Catalyzed | Base-Catalyzed | Enzyme-Catalyzed |
| Reaction Speed | Moderate (4-6 h) | Fast (1-2 h) | Slow (24-72 h) |
| Temperature | High (~80 °C) | Moderate-High (~80 °C) | Mild (40-50 °C) |
| Yield | Good to Excellent | Excellent | Good to Excellent |
| Catalyst Cost | Low | Low to Moderate | High |
| Catalyst Reusability | No | No | Yes (Immobilized) |
| Sensitivity | Tolerant to FFA, sensitive to water | Highly sensitive to FFA & water | Tolerant, but activity can be affected |
| Advantages | Inexpensive, common reagents | Very fast reaction rates | High selectivity, mild conditions, "green" |
| Disadvantages | Harsh conditions, side reactions | Requires strictly anhydrous conditions | Slow, higher initial catalyst cost |
Conclusion and Method Selection Guide
The synthesis of this compound via transesterification can be successfully achieved using acid, base, or enzymatic catalysis.
-
For large-scale, cost-sensitive production where speed is important, base-catalysis is often the method of choice, provided that anhydrous conditions can be strictly maintained.
-
For exploratory or small-scale synthesis in a standard organic lab, acid-catalysis offers a robust and reliable option with readily available materials.
-
For applications requiring the highest purity, minimal byproducts, or the synthesis of structurally sensitive analogues , enzymatic catalysis is unparalleled, offering a green and elegant solution whose higher initial cost can be offset by catalyst recycling.
The protocols and comparative data herein provide the necessary foundation for any researcher to select and execute the optimal synthesis strategy for their specific scientific and developmental needs.
References
-
The Good Scents Company. (n.d.). ethyl cyclohexane propionate, 10094-36-7. Retrieved from [Link]
-
LookChem. (n.d.). Cas 17343-88-3, Ethyl (E)-3-cyclohexyl-2-propenoate. Retrieved from [Link]
-
ChemSynthesis. (n.d.). This compound. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 61466, Ethyl cyclohexane propionate. Retrieved from [Link]
-
ResearchGate. (2023). Synthesis of Ethyl (S)-3-(1-Methyl-2-Oxo-Cyclohexyl)-2-Oxopropanoate Through Stereoselective Michael Addition. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 85231001, Ethyl 3-[3-oxo-2-(2-oxoethyl)cyclohexyl]propanoate. Retrieved from [Link]
-
European Patent Office. (1992). EP 0492940 A1, Process for producing and purifying 3,4-dihydrocoumarin. Retrieved from [Link]
- Cerveny, L., et al. (2000).
-
Chen, Y. H., et al. (2022). Continuous Production of DHA and EPA Ethyl Esters via Lipase-Catalyzed Transesterification in an Ultrasonic Packed-Bed Bioreactor. Catalysts, 12(4), 404. [Link]
-
Organic Syntheses. (n.d.). ethyl 3,3-diethoxypropanoate. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Ester synthesis by transesterification. Retrieved from [Link]
- Google Patents. (2002). US6399810B1 - Process for the preparation of methyl cyclohexyl-propionate.
-
Organic Syntheses. (n.d.). ethyl cyclohexylideneacetate. Retrieved from [Link]
-
Hamsaveni, D. R., et al. (2017). Lipase catalyzed transesterification of ethyl butyrate synthesis in n-hexane— a kinetic study. Biocatalysis and Agricultural Biotechnology, 11, 262-267. [Link]
-
ResearchGate. (2018). Synthesis of ethyl polychlorocyclopropanoates. Retrieved from [Link]
-
ResearchGate. (2003). Enzymatic synthesis of ethyl hexanoate by transesterification. Retrieved from [Link]
-
Habib, N. S. H. A., et al. (2013). Transesterification Reaction for Synthesis of Palm-based Ethylhexyl Ester and Formulation as Base Oil for Synthetic Drilling Fluid. Journal of the Japan Petroleum Institute, 56(3), 147-155. [Link]
-
FooDB. (n.d.). Showing Compound Ethyl 3-cyclohexylpropionate (FDB003480). Retrieved from [Link]
-
The Good Scents Company. (n.d.). methyl cyclohexyl propionate, 20681-51-0. Retrieved from [Link]
-
ResearchGate. (2019). Enzymatic synthesis of fatty acid ethyl esters by utilizing camellia oil soapstocks and diethyl carbonate. Retrieved from [Link]
-
ResearchGate. (2019). Synthesis of Trimethylolpropane Esters by Base-Catalyzed Transesterification. Retrieved from [Link]
-
ResearchGate. (2014). Transesterification of Fish Oil to Produce Fatty Acid Ethyl Esters Using Ultrasonic Energy. Retrieved from [Link]
-
ResearchGate. (2024). SYNTHESIS OF CYCLOHEXYL ESTERS AND FIELDS OF THEIR APPLICATION. Retrieved from [Link]
-
Semantic Scholar. (2003). Enzymatic synthesis of ethyl hexanoate by transesterification. Retrieved from [Link]
Sources
- 1. Ethyl cyclohexane propionate | C11H20O2 | CID 61466 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. ethyl cyclohexane propionate, 10094-36-7 [thegoodscentscompany.com]
- 3. chemsynthesis.com [chemsynthesis.com]
- 4. img.perfumerflavorist.com [img.perfumerflavorist.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: Ethyl 3-cyclohexylpropanoate as a Versatile Starting Material for Novel Organic Synthesis
Abstract
Ethyl 3-cyclohexylpropanoate, a readily available chemical primarily known for its use in the flavor and fragrance industry, possesses a unique combination of reactive sites that make it an exceptionally versatile starting material for advanced organic synthesis.[1][2][3] This document provides detailed application notes and validated protocols for leveraging this scaffold to create a diverse array of novel molecules. We will explore transformations at three key regions: the ester moiety, the α-carbon, and the cyclohexyl ring. The protocols herein are designed for researchers, chemists, and drug development professionals, focusing on the causality behind experimental choices to ensure reproducibility and scalability.
Introduction: Unlocking the Potential of a Common Scaffold
This compound (CAS 10094-36-7) is structurally characterized by a saturated carbocyclic ring connected to a propanoate ester chain.[3] While its fruity aroma has cemented its place in perfumery, its synthetic potential remains largely under-exploited.[4][5][6] The true value of this molecule lies in its three distinct points of reactivity:
-
The Ester Group: Amenable to hydrolysis, reduction, and condensation reactions.
-
The α-Carbon: Possesses acidic protons that can be abstracted to form a nucleophilic enolate.
-
The Cyclohexyl Ring: Can be aromatized through catalytic dehydrogenation to access phenyl-substituted derivatives.
This guide provides a systematic exploration of these transformations, offering robust protocols to empower chemists to build complex molecular architectures from this simple, cost-effective starting material.
Physicochemical Properties & Safety
A clear understanding of the starting material's properties is critical for safe and effective experimentation.
| Property | Value | Source |
| CAS Number | 10094-36-7 | [1][3] |
| Molecular Formula | C₁₁H₂₀O₂ | [1][3] |
| Molecular Weight | 184.28 g/mol | [1][3] |
| Appearance | Colorless, oily liquid | [1][3] |
| Boiling Point | 91-94 °C @ 4 mmHg | [3] |
| Flash Point | 50 °C (122 °F) | [1] |
| Refractive Index | 1.444 - 1.452 @ 20 °C | [1] |
Safety Profile: This compound is flammable and may cause skin irritation.[1] Standard laboratory personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times. All procedures should be conducted in a well-ventilated fume hood.
Synthetic Transformations at the Ester Moiety
The ester functional group is a gateway to other key chemical families, including carboxylic acids and alcohols.
Base-Catalyzed Hydrolysis to 3-Cyclohexylpropanoic Acid
Rationale: Converting the ester to a carboxylic acid provides a handle for numerous subsequent reactions, such as amide bond formation (e.g., Schotten-Baumann or peptide coupling conditions) or further derivatization. The resulting 3-cyclohexylpropanoic acid is a valuable building block in its own right.[4][7]
Mechanism: The reaction proceeds via a nucleophilic acyl substitution mechanism. A hydroxide ion attacks the electrophilic ester carbonyl, forming a tetrahedral intermediate which then collapses, expelling the ethoxide leaving group. A final acid-base workup protonates the carboxylate salt to yield the neutral carboxylic acid.
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a reflux condenser and magnetic stir bar, add this compound (18.4 g, 100 mmol, 1.0 equiv.).
-
Reagent Addition: Add ethanol (50 mL) and a solution of sodium hydroxide (6.0 g, 150 mmol, 1.5 equiv.) in water (50 mL).
-
Reaction Execution: Heat the mixture to reflux (approx. 80-90 °C) and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting ester spot has been completely consumed (typically 2-4 hours).
-
Work-up (Quench & Extraction):
-
Cool the reaction mixture to room temperature and transfer it to a separatory funnel.
-
Reduce the volume of ethanol under reduced pressure.
-
Wash the aqueous layer with diethyl ether (2 x 50 mL) to remove any unreacted starting material.
-
Cool the aqueous layer in an ice bath and acidify to pH ~2 by the slow addition of concentrated hydrochloric acid (approx. 12.5 mL). A white precipitate may form.
-
Extract the aqueous layer with ethyl acetate (3 x 75 mL).
-
-
Purification: Combine the organic extracts, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate (Na₂SO₄). Filter and remove the solvent under reduced pressure to yield 3-cyclohexylpropanoic acid as a white solid or colorless oil. The product can be further purified by recrystallization or distillation if necessary.
-
Expected Yield: >90%.
-
Characterization: Appearance of a broad O-H stretch (~3000 cm⁻¹) and a shift in the C=O stretch in IR spectroscopy; disappearance of the ethyl quartet/triplet and appearance of a broad carboxylic acid proton peak in ¹H NMR.
-
Reduction to 3-Cyclohexylpropan-1-ol
Rationale: The reduction of the ester provides direct access to the corresponding primary alcohol, 3-cyclohexylpropan-1-ol.[8] Alcohols are fundamental intermediates, serving as precursors for halides, aldehydes, or for use in etherification and esterification reactions.
Mechanism: This protocol uses Lithium Aluminum Hydride (LiAlH₄), a powerful reducing agent that delivers hydride ions (H⁻) to the ester carbonyl. The reaction proceeds through an aldehyde intermediate which is immediately reduced further to the primary alcohol. Two equivalents of hydride are consumed per mole of ester.
-
Reaction Setup: To a flame-dried 500 mL three-neck flask under an inert atmosphere (N₂ or Ar), add a slurry of LiAlH₄ (2.8 g, 75 mmol, 1.5 equiv. based on hydride) in anhydrous diethyl ether (150 mL).
-
Reagent Addition: Cool the slurry to 0 °C in an ice-water bath. Add a solution of this compound (9.2 g, 50 mmol, 1.0 equiv.) in anhydrous diethyl ether (50 mL) dropwise via an addition funnel over 30 minutes, maintaining the internal temperature below 5 °C.
-
Reaction Execution: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 2 hours. Monitor by TLC for the disappearance of the starting material.
-
Work-up (Fieser Quench):
-
Cool the reaction mixture back to 0 °C.
-
Carefully and sequentially add the following reagents dropwise while stirring vigorously: 2.8 mL of water, 2.8 mL of 15% aqueous sodium hydroxide, and finally 8.4 mL of water. This procedure is designed to precipitate the aluminum salts into a granular, easily filterable form.
-
Stir the resulting white slurry for 30 minutes until it becomes a free-flowing suspension.
-
-
Purification: Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with diethyl ether. Combine the filtrates and remove the solvent under reduced pressure. The resulting crude alcohol can be purified by vacuum distillation to yield 3-cyclohexylpropan-1-ol as a colorless liquid.[8]
-
Expected Yield: 80-90%.
-
Characterization: Disappearance of the C=O stretch and appearance of a broad O-H stretch in IR spectroscopy; disappearance of the ester signals and appearance of a new triplet corresponding to the CH₂-OH group in ¹H NMR.
-
α-Functionalization via Enolate Chemistry
Rationale: The protons on the carbon alpha to the ester carbonyl are weakly acidic and can be removed by a strong base to form a nucleophilic enolate. This enolate can then react with various electrophiles, enabling the formation of a new carbon-carbon or carbon-heteroatom bond at the α-position. This is one of the most powerful strategies for building molecular complexity.
Causality of Base Selection: Standard alkoxide bases like sodium ethoxide (NaOEt) are generally insufficient for complete deprotonation of a simple ester and can initiate competing Claisen condensation.[9] Therefore, a strong, non-nucleophilic, sterically hindered base like Lithium Diisopropylamide (LDA) is required.[10] LDA rapidly and irreversibly converts the ester to its enolate at low temperatures, preventing side reactions.
-
Reaction Setup: To a flame-dried 250 mL round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous tetrahydrofuran (THF, 80 mL) and diisopropylamine (2.3 mL, 16.5 mmol, 1.1 equiv.). Cool the solution to -78 °C (dry ice/acetone bath).
-
LDA Formation: Slowly add n-butyllithium (6.6 mL of a 2.5 M solution in hexanes, 16.5 mmol, 1.1 equiv.) to the stirred solution. Allow the mixture to stir at -78 °C for 15 minutes, then warm to 0 °C for 15 minutes to ensure complete formation of LDA. Re-cool the freshly prepared LDA solution to -78 °C.
-
Enolate Formation: In a separate flame-dried flask, dissolve this compound (2.76 g, 15.0 mmol, 1.0 equiv.) in anhydrous THF (20 mL). Add this solution dropwise to the LDA solution at -78 °C. Stir the mixture at this temperature for 30 minutes.
-
Alkylation: Add benzyl bromide (2.0 mL, 16.5 mmol, 1.1 equiv.) dropwise to the enolate solution at -78 °C. After addition, allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Work-up: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (50 mL). Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield ethyl 2-benzyl-3-cyclohexylpropanoate.
-
Expected Yield: 65-80%.
-
Characterization: Disappearance of one of the two α-protons and appearance of benzylic and aromatic protons in ¹H NMR; mass increase corresponding to the benzyl group in mass spectrometry.
-
Modification of the Cyclohexyl Ring
Rationale: The saturated cyclohexyl ring can be converted into an aromatic phenyl ring via catalytic dehydrogenation. This transformation dramatically alters the molecule's properties, converting an aliphatic compound into an aromatic one. This is a high-value transformation that opens up avenues for synthesizing precursors for materials science or medicinal chemistry applications where an aromatic ring is desired.
Mechanism: Catalytic acceptorless dehydrogenation typically involves the use of a heterogeneous catalyst, such as palladium or platinum on a carbon support (Pd/C or Pt/C), at high temperatures.[11][12] The mechanism involves the sequential removal of hydrogen atoms from the cyclohexane ring, which are evolved as H₂ gas, ultimately leading to the formation of the stable aromatic system.[13]
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a high-temperature reflux condenser, add this compound (9.2 g, 50 mmol) and 10% Palladium on Carbon (Pd/C, 0.5 g, ~5 wt%).
-
Reaction Execution: Heat the mixture to a high temperature (e.g., 180-200 °C) in a well-ventilated fume hood. The reaction will evolve hydrogen gas, which should be safely vented. Stir the mixture at this temperature for 12-24 hours. Monitor the reaction by GC-MS or ¹H NMR analysis of an aliquot for the disappearance of the starting material and the appearance of aromatic signals.
-
Work-up: Cool the reaction mixture to room temperature. Dilute with a suitable solvent like ethyl acetate (50 mL).
-
Purification: Filter the mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad thoroughly with ethyl acetate. Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by vacuum distillation to yield ethyl 3-phenylpropanoate.
-
Expected Yield: 70-85%.
-
Characterization: Disappearance of the aliphatic cyclohexane signals and the appearance of characteristic aromatic proton signals between 7.0-7.5 ppm in the ¹H NMR spectrum.
-
Summary of Synthetic Pathways
The protocols described demonstrate that this compound is a versatile hub for accessing a wide range of functionalized molecules. The following diagram illustrates the synthetic diversity originating from this single starting material.
Conclusion
This compound transcends its role as a simple fragrance ingredient, emerging as a powerful and economical platform for synthetic innovation. The protocols detailed in this guide provide reliable methods for transforming the ester group, functionalizing the α-carbon, and aromatizing the cyclohexyl ring. These pathways enable researchers to efficiently generate a library of diverse compounds, including carboxylic acids, primary alcohols, α-substituted esters, and phenyl-containing derivatives, all from a single, readily available precursor. The continued exploration of this scaffold is expected to yield further novel molecules for applications across the chemical sciences.
References
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LookChem. Cas 17343-88-3, Ethyl (E)-3-cyclohexyl-2-propenoate. [Link]
-
The Good Scents Company. ethyl cyclohexane propionate, 10094-36-7. [Link]
-
PubChem. Ethyl 3-(cyclohex-3-en-1-yl)propanoate | C11H18O2 | CID 10910186. [Link]
-
FooDB. Showing Compound Ethyl 3-cyclohexylpropionate (FDB003480). [Link]
-
National Institutes of Health. Tandem dehydrogenation-olefination-decarboxylation of cycloalkyl carboxylic acids via multifold C–H activation. [Link]
-
PrepChem.com. A. Preparation of 3-Cyclohexylpropan-1-ol. [Link]
-
PubChem. Ethyl cyclohexane propionate | C11H20O2 | CID 61466. [Link]
-
Perfumer & Flavorist. The Synthesis of Allyl-3-Cyclohexylpropionate. [Link]
-
Chemistry LibreTexts. 23.7: The Claisen Condensation Reaction. [Link]
- Google Patents. Use of 2,2-dimethyl-3-cyclohexyl-1-propanol as fragrance.
-
Vedantu. Which is the Claisen condensation product of ethyl class 11 chemistry CBSE. [Link]
-
Patsnap Eureka. Synergistic Effects of Ethyl Propanoate in Fragrance Formulations. [Link]
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PubChem. Reaction mass of Ethyl 3-(cyclohex-1-en-1-yl) propanoate and Ethyl 3-(cyclohex-2-en-1-yl) propanoate. [Link]
-
National Institutes of Health. Catalytic acceptorless complete dehydrogenation of cycloalkanes. [Link]
-
Chemistry LibreTexts. 22.7: Alkylation of Enolate Ions. [Link]
-
Perfumer & Flavorist. The Synthesis of Allyl-3-Cyclohexylpropionate. [Link]
-
RSC Publishing. The formation of active phases in Pt-containing catalysts for bicyclohexyl dehydrogenation in hydrogen storage. [Link]
- Google Patents.
-
Nature. Reactant-dependent volcano trends in Pt-catalyzed cycloalkane dehydrogenation: orbital hybridization-guided design of active sites. [Link]
-
PubChem. Ethyl 3-(2-oxocyclohexyl)propanoate | C11H18O3 | CID 317752. [Link]
- Google Patents.
-
ResearchGate. (PDF) Synthesis and Characterization of Multiple Functionalized Cyclohexanone Using Diels–Alder Reaction of α-Nitrocinnamate. [Link]
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U.S. Food and Drug Administration. allyl cyclohexanepropionate. [Link]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of Ethyl 3-cyclohexylpropanoate
This technical support guide is designed for researchers, scientists, and professionals in drug development who are working on the synthesis of Ethyl 3-cyclohexylpropanoate. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate challenges and optimize your reaction yield and purity. Our approach is grounded in established chemical principles and practical laboratory experience to ensure the reliability and success of your synthesis.
Introduction to this compound Synthesis
This compound is commonly synthesized via the Fischer-Speier esterification of 3-cyclohexylpropanoic acid with ethanol, utilizing a strong acid catalyst such as sulfuric acid.[1][2] This reaction is a classic example of a reversible nucleophilic acyl substitution.[1][3] The equilibrium nature of the reaction necessitates strategic interventions to drive the formation of the desired ester product and achieve a high yield.[2][3][4][5]
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the synthesis of this compound.
Question 1: Why is my reaction yield consistently low?
Answer:
Low yield in Fischer esterification is a common issue, often stemming from the reversible nature of the reaction.[2][3][5] Several factors can contribute to this, and a systematic approach to troubleshooting is recommended.
Potential Causes and Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Equilibrium Limitation | The reaction has reached equilibrium with significant amounts of starting materials remaining. Fischer esterification is a reversible process.[2][3][5] | 1. Increase the Concentration of a Reactant: According to Le Chatelier's principle, using a large excess of one reactant (typically the less expensive one, in this case, ethanol) will shift the equilibrium towards the product side.[4][6][7] A 3:1 or even higher molar ratio of ethanol to 3-cyclohexylpropanoic acid can significantly improve the yield.[4][5] 2. Remove Water as it Forms: Water is a product of the reaction, and its removal will continuously drive the reaction forward.[2][3][4][5] This can be achieved by using a Dean-Stark apparatus with a suitable solvent (e.g., toluene) to azeotropically remove water.[8][9][10][11][12][13] |
| Insufficient Catalyst | The acid catalyst (e.g., sulfuric acid) is crucial for protonating the carbonyl group of the carboxylic acid, making it more electrophilic for the nucleophilic attack by ethanol.[3][14][15] An inadequate amount of catalyst will result in a slow reaction rate. | Ensure you are using a catalytic amount of a strong acid. For sulfuric acid, a typical concentration is 1-5 mol% relative to the carboxylic acid. |
| Presence of Water in Reactants | Using wet ethanol or 3-cyclohexylpropanoic acid introduces water into the reaction mixture from the start, which will inhibit the forward reaction. | Use anhydrous ethanol and ensure the 3-cyclohexylpropanoic acid is dry. Molecular sieves can be added to the reaction mixture to sequester any residual water.[3] |
| Low Reaction Temperature | The reaction rate is temperature-dependent. Insufficient heat will lead to a slow reaction that may not reach equilibrium within a reasonable timeframe. | The reaction is typically carried out at the reflux temperature of the alcohol or the azeotropic mixture when using a Dean-Stark apparatus.[16] Ensure adequate heating to maintain a steady reflux. |
Frequently Asked Questions (FAQs)
Q1: What is the role of sulfuric acid in this synthesis?
Sulfuric acid serves two primary functions in the Fischer esterification of 3-cyclohexylpropanoic acid. Firstly, it acts as a catalyst by protonating the carbonyl oxygen of the carboxylic acid.[3][14][17][15] This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the weakly nucleophilic ethanol. Secondly, concentrated sulfuric acid is a dehydrating agent and helps to remove the water formed during the reaction, thereby shifting the equilibrium towards the formation of the ester product.[4][14][15]
Q2: Can I use a different acid catalyst?
Yes, other strong protic acids like p-toluenesulfonic acid (p-TsOH) can also be used as effective catalysts for Fischer esterification.[18] Lewis acids have also been reported to catalyze esterification reactions.[18] The choice of catalyst may depend on the specific requirements of your synthesis, such as the sensitivity of other functional groups in the molecule.
Q3: What are the potential side reactions?
The most significant "side reaction" is the reverse reaction, the hydrolysis of the ester back to the carboxylic acid and alcohol.[2][3][5] At higher temperatures and in the presence of a strong acid catalyst, another potential side reaction is the dehydration of ethanol to form diethyl ether. However, this is generally less of a concern under typical Fischer esterification conditions where the temperature is controlled by the boiling point of the alcohol.
Q4: How can I purify the final product?
The primary method for purifying this compound is distillation under reduced pressure.[19] Before distillation, a workup procedure is necessary to remove the acid catalyst and any unreacted carboxylic acid. This typically involves washing the reaction mixture with water, followed by a wash with a weak base like sodium bicarbonate solution to neutralize the acid, and finally a brine wash. The organic layer is then dried over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate) before distillation.
Experimental Protocols
Synthesis of this compound via Fischer Esterification
This protocol describes a standard laboratory procedure for the synthesis of this compound.
Materials:
-
3-cyclohexylpropanoic acid
-
Anhydrous ethanol
-
Concentrated sulfuric acid
-
Toluene (optional, for Dean-Stark)
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Boiling chips
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle or oil bath
-
Dean-Stark apparatus (optional)
-
Separatory funnel
-
Distillation apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask, combine 3-cyclohexylpropanoic acid and a 3- to 5-fold molar excess of anhydrous ethanol. Add a few boiling chips.
-
Catalyst Addition: Slowly and carefully add a catalytic amount of concentrated sulfuric acid (approximately 1-2% of the moles of the carboxylic acid) to the mixture while swirling.
-
Reflux: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux using a heating mantle or oil bath. Let the reaction proceed for 2-4 hours.
-
Alternative with Dean-Stark: If using a Dean-Stark apparatus, add toluene to the reaction flask. Fill the Dean-Stark trap with toluene before starting the reflux. Collect the water in the trap as the reaction progresses.
-
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel.
-
Wash the mixture sequentially with:
-
Water
-
Saturated sodium bicarbonate solution (be cautious of gas evolution)
-
Brine
-
-
Separate the organic layer.
-
-
Drying: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Solvent Removal: Remove the ethanol (and toluene, if used) by rotary evaporation.
-
Purification: Purify the crude ester by vacuum distillation to obtain this compound. The boiling point of this compound is approximately 91-94 °C at 8 mmHg.[20]
Visualizations
Reaction Mechanism
The following diagram illustrates the mechanism of the acid-catalyzed Fischer esterification of 3-cyclohexylpropanoic acid with ethanol.
Caption: Fischer Esterification Mechanism.
Experimental Workflow
This diagram outlines the general workflow for the synthesis and purification of this compound.
Caption: Synthesis and Purification Workflow.
Troubleshooting Decision Tree
This decision tree provides a logical path for diagnosing and solving low yield issues.
Caption: Troubleshooting Low Yield.
References
-
Jove. (2020, March 26). Esterification. [Link]
-
BYJU'S. Fischer esterification reaction. [Link]
-
Wikipedia. Dean–Stark apparatus. [Link]
-
Homework.Study.com. How concentrated sulfuric acid catalyzes Fischer esterification?[Link]
-
Grokipedia. Dean–Stark apparatus. [Link]
-
University of Wisconsin-Madison. Esterification Using a Dean-Stark Trap. [Link]
-
Orick Médico Sarl. Dean-Stark Apparatus. [Link]
-
Chemistry Stack Exchange. (2017, June 29). Use of concentrated sulfuric acid in Fischer esterification. [Link]
-
Reddit. (2023, January 29). Sulphuric acid in esterification. [Link]
-
Scoilnet. Dean Stark Apparatus. [Link]
-
University of Toronto. Esters. An Introduction. [Link]
-
Brainly. (2024, February 9). How can Le Chatelier's principle be used for this esterification?[Link]
-
UCLA Chemistry and Biochemistry. Illustrated Glossary of Organic Chemistry - Le Chatelier's Principle. [Link]
-
Master Organic Chemistry. (2022, November 16). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. [Link]
-
PubChem. This compound. [Link]
-
Making Molecules. (2022, August 5). Le Chatelier's Principle: Stressing Equilibria. [Link]
-
Wikipedia. Fischer–Speier esterification. [Link]
-
Chemistry Steps. Fischer Esterification. [Link]
-
Organic Chemistry Portal. Fischer Esterification. [Link]
-
ResearchGate. (2025, August 13). Synthesis of Ethyl (S)-3-(1-Methyl-2-Oxo-Cyclohexyl)-2-Oxopropanoate Through Stereoselective Michael Addition. [Link]
-
Chemistry LibreTexts. (2023, January 22). Fischer Esterification. [Link]
-
The Good Scents Company. ethyl cyclohexane propionate, 10094-36-7. [Link]
-
PubChem. Ethyl 3-(2-oxocyclohexyl)propanoate. [Link]
-
Filo. (2024, December 12). Figure A: 1H NMR spectrum of ethyl pr... [Link]
-
SpectraBase. Ethyl 3-(2-oxo-5-methylcyclohexyl)propionate. [Link]
-
Reddit. (2024, February 15). Esterification not Working (Separation). [Link]
-
YouTube. (2024, April 3). Fischer Esterification | Mechanism + Easy TRICK![Link]
-
Perfumer & Flavorist. The Synthesis of Allyl-3-Cyclohexylpropionate. [Link]
-
ResearchGate. Optimization of Esterification Reaction Conditions Through the Analysis of the Main Significant Variables. [Link]
-
OperaChem. (2024, January 5). Fischer Esterification-Typical Procedures. [Link]
-
Angolan Industry and Chemical Engineering Journal. (2021, December 12). Optimization of Esterification Reaction Conditions Through the Analysis of the Main Significant Variables. [Link]
-
National Institutes of Health. Kinetic Analysis as an Optimization Tool for Catalytic Esterification with a Moisture-Tolerant Zirconium Complex. [Link]
-
Cheméo. Chemical Properties of Cyclohexanepropanoic acid, 2-propenyl ester (CAS 2705-87-5). [Link]
- European Patent Office. (1992, July 1). Process for producing and purifying 3,4-dihydrocoumarin.
-
FooDB. Showing Compound Ethyl 3-cyclohexylpropionate (FDB003480). [Link]
-
Journal of Engineering and Processing Management. ESTERIFICATION OF PROPANOIC ACID IN THE PRESENCE OF A HOMOGENEOUS CATALYST. [Link]
-
NIST WebBook. Cyclohexanepropanoic acid, 2-propenyl ester. [Link]
-
MDPI. Production of Sustainable Biochemicals by Means of Esterification Reaction and Heterogeneous Acid Catalysts. [Link]
-
ResearchGate. (2025, December 25). Esterification of propanoic acid in the presence of a homogeneous catalyst. [Link]
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Technical Support Center: Purification of Crude Ethyl 3-Cyclohexylpropanoate by Fractional Distillation
Welcome to the technical support center for the purification of ethyl 3-cyclohexylpropanoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to challenges encountered during fractional distillation of this compound. Here, we move beyond procedural lists to explain the causality behind experimental choices, ensuring a robust and reproducible purification process.
Frequently Asked Questions (FAQs)
Q1: Why is fractional distillation the preferred method for purifying this compound?
Fractional distillation is ideal for separating compounds with close boiling points.[1][2][3] In a typical synthesis of this compound, side-products and unreacted starting materials may have boiling points that are too similar to be effectively separated by simple distillation. The multiple theoretical plates in a fractionating column provide the necessary efficiency for achieving high purity.[2][3]
Q2: What are the critical physical properties of this compound to consider for distillation?
Understanding the physical properties is fundamental to designing an effective distillation protocol. The most critical parameter is the boiling point, which is significantly affected by pressure.
| Property | Value | Source |
| Molecular Weight | 184.28 g/mol | [4][5][6] |
| Boiling Point | 91-94 °C at 8 mm Hg | [4][5][6][7] |
| Flash Point | 50 °C (122 °F) | [6][7] |
| Density | 0.926-0.94 g/mL at 25 °C | [4][5][6] |
| Solubility | Insoluble in water; soluble in alcohol and oils. | [4][6][7] |
The relatively high boiling point at atmospheric pressure suggests that vacuum distillation is necessary to prevent thermal decomposition.[8][9][10]
Q3: What type of fractionating column packing is most suitable?
The choice of packing material is crucial for separation efficiency.[11][12][13]
-
Structured Packing: Offers high efficiency and low pressure drop, making it ideal for vacuum distillations.[12][13]
-
Random Packing (e.g., Raschig rings, saddles): Provides a good balance of efficiency and cost.[11][13][14] For laboratory scale, smaller random packing is often favored for higher efficiency due to reduced wall effects.[11]
For high-purity applications, structured packing is generally recommended. The key is to maximize the surface area for vapor-liquid equilibrium.[11][12]
Q4: How does vacuum affect the distillation process?
Operating under a vacuum lowers the boiling point of the liquid, which is essential for heat-sensitive compounds like esters that can decompose at high temperatures.[8][9][10][15] This prevents the formation of degradation byproducts that would compromise the purity of the final product.[8][15]
Troubleshooting Guide
This section addresses specific issues that may arise during the fractional distillation of this compound.
Problem 1: Poor Separation Efficiency
Symptoms:
-
Broad boiling point range during collection of the main fraction.
-
Contamination of the distillate with lower or higher boiling impurities, as confirmed by GC analysis.
-
Inability to achieve a sharp temperature drop between fractions.[2]
Possible Causes & Solutions:
| Cause | Scientific Explanation | Troubleshooting Steps |
| Insufficient Reflux Ratio | The reflux ratio (ratio of condensate returned to the column vs. collected) is critical for establishing equilibrium on each theoretical plate. A low ratio prevents proper enrichment of the more volatile component at the top of the column.[1] | 1. Increase the reflux ratio. A good starting point is a 5:1 or 10:1 ratio (reflux:distillate). 2. Ensure the column is well-insulated to minimize heat loss and maintain a stable reflux. |
| Column Flooding | Excessive boil-up rate can lead to liquid being carried up the column by the vapor flow, preventing proper separation.[16][17][18] This is characterized by a sharp increase in column pressure. | 1. Reduce the heating mantle temperature to decrease the boil-up rate.[18] 2. Ensure the column packing is not too dense, which can contribute to flooding. |
| Inefficient Column Packing | The packing material may not be providing enough theoretical plates for the separation. | 1. Increase the packed column length. 2. Switch to a more efficient packing material (e.g., from Raschig rings to structured packing).[11][12] 3. Ensure the packing is properly wetted before starting the distillation to maximize surface area contact.[19] |
Problem 2: Product Degradation
Symptoms:
-
Discoloration (yellowing or browning) of the distillate.
-
Presence of unexpected peaks in the GC analysis of the product.
-
Formation of solid byproducts in the distillation flask.[20]
Possible Causes & Solutions:
| Cause | Scientific Explanation | Troubleshooting Steps |
| Thermal Decomposition | Esters can undergo thermal decomposition at elevated temperatures, leading to the formation of carboxylic acids and other byproducts.[20][21][22] | 1. Lower the Distillation Pressure: This is the most effective way to reduce the boiling point and minimize thermal stress.[9][10][15] Aim for a pressure where the boiling point is well below the decomposition temperature. 2. Use a Suitable Heating Method: An oil bath provides more uniform heating than a heating mantle, reducing the risk of localized overheating. |
| Oxidation | The presence of oxygen at high temperatures can lead to oxidative degradation of the ester. | 1. Perform the Distillation Under an Inert Atmosphere: Introduce a slow stream of nitrogen or argon into the system to displace air.[2] |
Problem 3: Unstable Vacuum
Symptoms:
-
Fluctuations in the pressure reading during distillation.
-
Bumping or violent boiling in the distillation flask.
-
Difficulty in maintaining a consistent distillation rate.
Possible Causes & Solutions:
| Cause | Scientific Explanation | Troubleshooting Steps |
| Leaks in the System | Air leaking into the apparatus will cause the vacuum level to fluctuate, leading to unstable boiling. | 1. Check All Joints and Seals: Ensure all ground glass joints are properly greased and sealed. Check for cracks in the glassware. 2. Inspect Tubing: Ensure all vacuum tubing is in good condition and connections are secure. |
| Inadequate Pumping Capacity | The vacuum pump may not be sufficient to handle the vapor load from the distillation. | 1. Use a Cold Trap: Place a cold trap (e.g., with dry ice/acetone or liquid nitrogen) between the distillation apparatus and the vacuum pump to condense volatile vapors before they reach the pump. 2. Ensure Proper Pump Maintenance: Check the pump oil level and condition. Change the oil if it is cloudy or discolored. |
| Outgassing | Air and moisture adsorbed onto the surfaces of the glassware can be released under vacuum, causing pressure fluctuations. | 1. Pre-heat the System: Gently heat the empty distillation apparatus under vacuum before adding the crude product to drive off adsorbed volatiles. |
Experimental Workflow & Visualization
Fractional Distillation Setup
A typical laboratory setup for the vacuum fractional distillation of this compound is illustrated below. Key components include a heating mantle with a stirrer, a round-bottom flask, a packed fractionating column, a distillation head with a thermometer, a condenser, and a receiving flask. The system is connected to a vacuum pump with a cold trap in between.
Caption: Workflow for fractional distillation and key troubleshooting points.
References
-
Hanson Research Group, Stanford University. Thermal decomposition of C3-C5 ethyl esters: CO, CO2 and H2O time-history measurements behind reflected shock waves. [Link]
-
Pope Scientific Inc. Fractionating Column Packing | Pro-Pak Column Packing. [Link]
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The Good Scents Company. ethyl cyclohexane propionate, 10094-36-7. [Link]
-
American Chemical Society. Experimental and Modeling Study of the Thermal Decomposition of C3–C5 Ethyl Esters Behind Reflected Shock Waves. [Link]
-
Ambani Metal. Fractionating Distillation Column Manufacturer & Supplier. [Link]
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National Institutes of Health. Ethyl cyclohexane propionate | C11H20O2 | CID 61466 - PubChem. [Link]
-
EPCM Holdings. Distillation Columns: Plates and Packing. [Link]
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Chemistry Stack Exchange. Thermal decomposition of ester. [Link]
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American Chemical Society. Packing Material for Fractional Distillation Columns. [Link]
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Distilmate. The Best Distillation Column Packing Material (For Reflux). [Link]
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Maratek. Fractional Vacuum Distillation: Advanced Separation Technology for High-Purity Product Recovery. [Link]
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-
SlideShare. What is vacuum fractional distillation.pdf. [Link]
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TOPTION Instrument. Efficiency and Precision in Distillation with Fractional Columns. [Link]
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University of Rochester, Department of Chemistry. Purification: Fractional Distillation. [Link]
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Cedarstone Industry. High Vacuum Distillation Unit And Application On Natural Product Development. [Link]
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Scientific Research Publishing. Effect of Two Liquid Phases on the Separation Efficiency of Distillation Columns. [Link]
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Groshi247. High Vacuum Distillation: A Comprehensive Overview. [Link]
-
American Chemical Society. Thermal decomposition of .beta.-hydroxy esters. Ethyl-3-hydroxy-3-methylbutanoate. [Link]
-
Canadian Science Publishing. KINETICS OF THE THERMAL DECOMPOSITION OF ETHYL PROPIONATE. [Link]
-
IntechOpen. Advancements in Fractional Distillation: Innovations in Industrial Separation Techniques. [Link]
-
FooDB. Showing Compound Ethyl 3-cyclohexylpropionate (FDB003480). [Link]
-
Chemistry For Everyone (YouTube). How Do You Troubleshoot Common Distillation Column Issues?. [Link]
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Ship & Shore Environmental, Inc. Troubleshooting Distillation Column Malfunctions. [Link]
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World of Engineering (YouTube). distillation column troubleshoot Part 1 I Distillation Column animation I Inside column I Tower. [Link]
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Perfumer & Flavorist. The Synthesis of Allyl-3-Cyclohexylpropionate. [Link]
-
SPEC e-Learn (YouTube). Distillation Column Troubleshooting Part 1. [Link]
-
Wikipedia. Azeotrope tables. [Link]
-
Scribd. 03-Fractional Distillation Esters. [Link]
-
National Institutes of Health. Ethyl 3-cyclohexyl-3-oxopropanoate | C11H18O3 | CID 266327 - PubChem. [Link]
-
SIELC Technologies. Ethyl cyclohexane propionate. [Link]
-
Reagent Information Network. This compound. [Link]
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- 17. Troubleshooting Distillation Column Malfunctions: Expert Guide [shipandshore.com]
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Technical Support Center: Troubleshooting the Synthesis of Ethyl 3-cyclohexylpropanoate
Welcome to the technical support center for the synthesis of Ethyl 3-cyclohexylpropanoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during its synthesis. We provide in-depth, field-proven insights and troubleshooting strategies to help you optimize your reaction outcomes.
This compound is a valuable compound, often used as a flavoring and fragrance agent.[1][2][3] Its synthesis, while conceptually straightforward, can be prone to specific side reactions that lower yield and complicate purification. This guide addresses the two primary synthetic routes: the catalytic hydrogenation of an unsaturated precursor and the Fischer esterification of 3-cyclohexylpropanoic acid.
Route 1: Catalytic Hydrogenation of Ethyl Cinnamate
This common and efficient method involves the reduction of both the alkene double bond and the aromatic ring of ethyl cinnamate using a catalyst (e.g., Palladium on Carbon) under a hydrogen atmosphere.[4][5]
Frequently Asked Questions & Troubleshooting
Question 1: My reaction is stalled. GC-MS analysis shows a mix of the desired product, ethyl 3-phenylpropanoate, and unreacted ethyl cinnamate. What is causing this incomplete reduction?
Answer: This is a classic case of incomplete hydrogenation, which can stem from several factors related to catalyst activity and reaction conditions. The reduction occurs in two stages: first the alkene C=C bond is saturated to give ethyl 3-phenylpropanoate, and then the aromatic ring is reduced to the cyclohexane ring. Your results indicate the second step is problematic.
Potential Causes & Solutions:
-
Catalyst Deactivation: The Palladium on Carbon (Pd/C) catalyst may be poisoned or simply deactivated.
-
Troubleshooting:
-
Use Fresh Catalyst: Ensure you are using a fresh, high-quality catalyst. Older catalysts can absorb atmospheric contaminants that inhibit their activity.
-
Check for Poisons: Sulfur, nitrogen, and halogen-containing compounds are known catalyst poisons. Scrupulously clean all glassware and purify your starting materials and solvent if you suspect contamination.
-
Increase Catalyst Loading: A modest increase in the weight percentage of the catalyst can sometimes overcome partial deactivation and drive the reaction to completion.
-
-
-
Insufficient Hydrogen Pressure or Agitation: The reaction is a three-phase system (solid catalyst, liquid substrate/solvent, gaseous hydrogen). Efficient mixing is critical for hydrogen to reach the catalyst surface.
-
Troubleshooting:
-
Increase Hydrogen Pressure: Carefully increase the H₂ pressure according to the safety limits of your equipment. Higher pressure increases the concentration of dissolved hydrogen, accelerating the reaction rate.
-
Improve Agitation: Increase the stirring rate to ensure the catalyst is well-suspended in the reaction medium, maximizing its exposure to both the substrate and hydrogen.
-
-
-
Reaction Temperature: While higher temperatures can increase reaction rates, they don't always favor the desired outcome for ring saturation.
-
Troubleshooting: For aromatic ring hydrogenation, moderately elevated temperatures (e.g., 70-160°C) are often required, but this must be balanced against potential side reactions.[5] Experiment within a safe range to find the optimal temperature for your specific setup.
-
Question 2: My final product is contaminated with a significant amount of 3-cyclohexylpropanol. Why is my ester being reduced?
Answer: The presence of 3-cyclohexylpropanol indicates that a side reaction known as hydrogenolysis has occurred. This is the cleavage of the C-O bond in the ester group by hydrogen, reducing it to the corresponding primary alcohol.
Mechanistic Insight: This side reaction is more common with highly active catalysts (like Raney Nickel or under harsh conditions like high pressure and temperature) where the ester's carbonyl group is adsorbed onto the catalyst surface and subsequently reduced.
Preventative Measures:
-
Catalyst Selection: Palladium on carbon (Pd/C) is generally less prone to causing ester hydrogenolysis than other catalysts like Raney Nickel or copper chromite.[4] If you are using a different catalyst, consider switching to Pd/C.
-
Milder Conditions:
-
Reduce Temperature: Perform the reaction at the lowest temperature that still allows for a reasonable reaction rate for ring saturation.
-
Reduce Pressure: Use the minimum hydrogen pressure necessary to achieve full reduction of the double bond and aromatic ring.
-
Monitor Reaction Time: Avoid unnecessarily long reaction times. Monitor the reaction's progress by TLC or GC and stop it as soon as the starting material is consumed.
-
Visualizing the Hydrogenation Pathway
Caption: Hydrogenation of ethyl cinnamate and potential hydrogenolysis.
Route 2: Fischer Esterification of 3-Cyclohexylpropanoic Acid
This is a classic acid-catalyzed equilibrium reaction between 3-cyclohexylpropanoic acid and ethanol to form the ester and water.[6][7] The primary challenge here is not an unexpected side reaction, but rather managing the equilibrium to favor product formation.
Frequently Asked Questions & Troubleshooting
Question 3: My Fischer esterification has a low yield (<65%), and NMR analysis confirms a large amount of unreacted carboxylic acid remains. How can I drive the reaction to completion?
Answer: The Fischer esterification is a reversible reaction.[8][9][10] The presence of water, a product, can shift the equilibrium back towards the starting materials, limiting your yield. To achieve high conversion, you must actively shift the equilibrium to the product side, in accordance with Le Châtelier's principle.
Strategies to Maximize Yield:
-
Use Excess Alcohol: The most common strategy is to use the alcohol (ethanol) as the reaction solvent. Using a large molar excess of one reactant (the alcohol) drives the equilibrium towards the formation of the ester.[10]
-
Remove Water as it Forms: Actively removing water is a highly effective method to prevent the reverse reaction.
-
Dean-Stark Apparatus: If using a solvent like toluene or hexane that forms an azeotrope with water, a Dean-Stark trap will continuously collect the water as it is produced, physically removing it from the reaction mixture.[7]
-
Drying Agents: Incorporating molecular sieves into the reaction mixture can absorb the water as it forms.
-
Question 4: I've noticed a sweet, ether-like smell from my reaction, and my workup is complicated. What is this byproduct?
Answer: When using a strong protic acid catalyst like sulfuric acid (H₂SO₄) at elevated temperatures (typically >120°C), you can induce a side reaction: the acid-catalyzed dehydration of ethanol to form diethyl ether.
Mechanism of Side Reaction: Two molecules of ethanol condense with the elimination of one molecule of water, a reaction also catalyzed by strong acid.
Preventative Measures:
-
Control Temperature: Maintain the reaction temperature at the reflux temperature of ethanol (approx. 78°C) or slightly above. Avoid excessive heating, which strongly favors ether formation.
-
Alternative Catalysts: Consider using a milder acid catalyst, such as p-toluenesulfonic acid (p-TsOH), which is less prone to causing dehydration.[7] Lewis acids can also be effective alternatives.[6]
Visualizing the Esterification Equilibrium
Caption: Fischer esterification equilibrium and the side reaction of ether formation.
Summary Table of Troubleshooting Strategies
| Synthesis Route | Problem / Side Product | Primary Cause(s) | Recommended Solution(s) |
| Catalytic Hydrogenation | Incomplete Reaction (Aromatic Ring) | Catalyst deactivation; Insufficient H₂ pressure/agitation. | Use fresh catalyst; Increase H₂ pressure and stirring rate. |
| Hydrogenolysis (3-cyclohexylpropanol) | Overly active catalyst; Harsh conditions (high temp/pressure). | Use Pd/C; Employ milder temperature and pressure; Monitor reaction time. | |
| Fischer Esterification | Low Yield (Unreacted Acid) | Reaction is at equilibrium; Presence of water byproduct. | Use a large excess of ethanol; Remove water with a Dean-Stark trap or molecular sieves. |
| Diethyl Ether Formation | Strong acid catalyst (H₂SO₄); High reaction temperature. | Maintain temperature at ethanol reflux; Use a milder catalyst like p-TsOH. |
References
-
MacKenzie, I. (2021). Hydrogenation of Ethyl Cinnamate. YouTube. Available at: [Link]
-
Royal Society of Chemistry. (n.d.). Supplementary Information for Selective Hydrogenation of α,β-unsaturated Carbonyl Compounds on Silica-supported Copper Nanopa. Available at: [Link]
-
Tuoda Indus. (n.d.). What is Ethyl Cinnamate Used For? Available at: [Link]
-
LookChem. (n.d.). Ethyl (E)-3-cyclohexyl-2-propenoate. Available at: [Link]
-
European Patent Office. (1992). Process for producing and purifying 3,4-dihydrocoumarin - EP 0492940 A1. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Ethyl cyclohexane propionate. PubChem. Available at: [Link]
-
FooDB. (2010). Showing Compound Ethyl 3-cyclohexylpropionate (FDB003480). Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Fischer Esterification. Available at: [Link]
-
Wikipedia. (n.d.). Fischer–Speier esterification. Available at: [Link]
-
Chegg. (2020). Solved 5) The hydrogenation of ethyl cinnamate can be. Available at: [Link]
-
NROChemistry. (n.d.). Fischer Esterification: Mechanism & Examples. Available at: [Link]
-
BYJU'S. (n.d.). Fischer esterification reaction. Available at: [Link]
-
ChemSynthesis. (n.d.). This compound. Available at: [Link]
-
Perfumer & Flavorist. (2016). The Synthesis of Allyl-3-Cyclohexylpropionate. Available at: [Link]
-
The Good Scents Company. (n.d.). ethyl cyclohexane propionate. Available at: [Link]
-
Organic Syntheses. (n.d.). ethyl 3,3-diethoxypropanoate. Available at: [Link]
-
Perfumer & Flavorist. (2016). The Synthesis of Allyl-3-Cyclohexylpropionate. Available at: [Link]
-
Master Organic Chemistry. (2022). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Available at: [Link]
-
ResearchGate. (2015). High-yield synthesis of bioactive ethyl cinnamate by enzymatic esterification of cinnamic acid. Available at: [Link]
Sources
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- 2. ETHYL CYCLOHEXANEPROPIONATE CAS#: 10094-36-7 [amp.chemicalbook.com]
- 3. ethyl cyclohexane propionate, 10094-36-7 [thegoodscentscompany.com]
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- 5. img.perfumerflavorist.com [img.perfumerflavorist.com]
- 6. Fischer Esterification [organic-chemistry.org]
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- 10. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Optimization of Reaction Conditions for Ethyl 3-cyclohexylpropanoate Esterification
Welcome to the Technical Support Center for the synthesis of Ethyl 3-cyclohexylpropanoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for the esterification of 3-cyclohexylpropanoic acid. Here, we address common challenges and provide scientifically grounded solutions to optimize your reaction outcomes.
Frequently Asked Questions (FAQs)
Here are some common questions and answers for quick reference:
Q1: My reaction yield is consistently low. What are the primary factors affecting the yield of this compound?
Low yield in Fischer esterification is a common issue primarily due to the reversible nature of the reaction.[1][2] The reaction between 3-cyclohexylpropanoic acid and ethanol is in equilibrium with the products, this compound and water.[1][3] To favor product formation, the equilibrium must be shifted to the right. Other factors include the presence of water, inefficient catalysis, steric hindrance, and suboptimal temperature.[1]
Q2: How can I effectively shift the reaction equilibrium to favor product formation and improve my yield?
There are two primary strategies based on Le Chatelier's principle to drive the reaction forward:
-
Use an Excess of a Reactant: Employing a large excess of one reactant, typically the less expensive one (in this case, ethanol), will push the equilibrium towards the ester.[2][3][4]
-
Remove Water as it Forms: Water is a byproduct, and its removal will prevent the reverse reaction (hydrolysis) from occurring.[1][3][4] This can be achieved using a Dean-Stark apparatus, molecular sieves, or a strong dehydrating agent like concentrated sulfuric acid.[3][4][5]
Q3: What is the optimal catalyst and its concentration for this esterification?
Strong protic acids like sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (TsOH) are common and effective catalysts for Fischer esterification.[3][5] Lewis acids can also be used.[5] The catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol.[4][6][7] The optimal concentration typically ranges from 1-5 mol% relative to the limiting reagent. Insufficient catalyst will lead to a slow reaction, while excessive amounts can promote side reactions.
Q4: I am observing the formation of side products. What are the likely impurities and how can I minimize them?
A potential side reaction is the dehydration of the alcohol, though this is more prevalent with tertiary alcohols.[6] With ethanol (a primary alcohol), this is less of a concern under typical esterification conditions. Incomplete reaction will leave unreacted 3-cyclohexylpropanoic acid and ethanol in the mixture.[6] Purification techniques like distillation are necessary to isolate the desired ester.[8]
Q5: What are the recommended work-up and purification procedures for this compound?
After the reaction is complete, the mixture is typically cooled and washed with a saturated sodium bicarbonate solution to neutralize the acidic catalyst and any unreacted carboxylic acid.[9] This is followed by a wash with brine to remove any remaining water-soluble components. The organic layer is then dried over an anhydrous salt like sodium sulfate or magnesium sulfate. The final purification of the crude ester is usually achieved by distillation under reduced pressure to separate it from any high-boiling impurities and unreacted starting materials.[8]
Troubleshooting Guide
This section provides a more detailed approach to resolving specific experimental issues.
Problem 1: The reaction is not proceeding to completion, even after an extended period.
| Potential Cause | Explanation | Recommended Solution |
| Insufficient Catalyst | The acid catalyst is crucial for activating the carboxylic acid.[7] Without enough catalyst, the reaction rate will be impractically slow.[1] | Increase the catalyst loading to 3-5 mol%. Ensure the catalyst is fresh and has not been deactivated by moisture. |
| Low Reaction Temperature | Esterification reactions have an activation energy that must be overcome.[4] If the temperature is too low, the reaction will be sluggish.[1] | Increase the reaction temperature. Refluxing the reaction mixture is a common practice to maintain a consistent and sufficiently high temperature.[4][5] |
| Presence of Water | Any water present at the start of the reaction or produced during the reaction can inhibit the forward reaction and promote the reverse hydrolysis reaction.[1] | Ensure all glassware is thoroughly dried before use. Use anhydrous ethanol and consider adding a dehydrating agent or using a Dean-Stark trap to remove water as it forms.[3][4][5] |
Problem 2: The isolated product is impure, showing contamination with starting materials.
| Potential Cause | Explanation | Recommended Solution |
| Incomplete Reaction | The reaction did not reach equilibrium or was stopped prematurely. | Extend the reaction time. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to ensure the disappearance of the limiting reactant. |
| Inefficient Work-up | The aqueous washes were not sufficient to remove all the unreacted carboxylic acid or the acid catalyst. | Perform multiple extractions with saturated sodium bicarbonate solution until CO₂ evolution ceases, indicating complete neutralization. Follow with a brine wash to remove residual water and dissolved salts. |
| Ineffective Purification | Simple distillation may not be sufficient to separate the product from starting materials with close boiling points. | Utilize fractional distillation for a more efficient separation. If boiling points are very close, consider column chromatography as an alternative purification method. |
Problem 3: Difficulty in isolating the product during the work-up phase.
| Potential Cause | Explanation | Recommended Solution |
| Emulsion Formation | Vigorous shaking during the extraction process can lead to the formation of a stable emulsion, making layer separation difficult. | Gently invert the separatory funnel instead of vigorous shaking. If an emulsion forms, adding a small amount of brine or allowing the mixture to stand for an extended period can help break it. |
| Product Solubility in Aqueous Layer | While this compound has low water solubility, some loss to the aqueous layer is possible, especially with multiple washes. | Minimize the volume of aqueous washes. Back-extract the combined aqueous layers with a small amount of a fresh organic solvent (e.g., diethyl ether or ethyl acetate) to recover any dissolved product. |
Experimental Protocols & Data
Optimized Reaction Conditions for this compound Synthesis
The following table summarizes optimized conditions for the Fischer esterification of 3-cyclohexylpropanoic acid.
| Parameter | Recommended Value | Rationale |
| Reactant Molar Ratio | 1:5 to 1:10 (Acid:Ethanol) | A large excess of ethanol shifts the equilibrium towards the product side, maximizing the conversion of the carboxylic acid.[2][3][10] |
| Catalyst | Concentrated H₂SO₄ | A strong acid catalyst is required to protonate the carboxylic acid and increase its electrophilicity.[3][11] |
| Catalyst Loading | 3-5 mol% (relative to the acid) | This concentration is generally sufficient to achieve a reasonable reaction rate without causing significant side reactions. |
| Temperature | Reflux (approx. 78 °C for ethanol) | Heating the reaction to the boiling point of the alcohol ensures a sufficiently high reaction rate.[12] |
| Reaction Time | 4-8 hours | This duration is typically adequate to approach equilibrium. Reaction progress should be monitored.[5] |
| Water Removal | Dean-Stark Apparatus | Actively removing water is the most effective way to drive the reaction to completion.[3][4] |
Step-by-Step Experimental Workflow
-
Setup: Assemble a round-bottom flask with a reflux condenser and a Dean-Stark trap. Ensure all glassware is oven-dried.
-
Reagents: To the flask, add 3-cyclohexylpropanoic acid, a 5 to 10-fold molar excess of anhydrous ethanol, and a non-polar solvent like toluene to facilitate azeotropic water removal.[5]
-
Catalyst Addition: Carefully add 3-5 mol% of concentrated sulfuric acid to the mixture while stirring.
-
Reaction: Heat the mixture to reflux. Water will begin to collect in the Dean-Stark trap as an azeotrope with toluene. Continue refluxing until no more water is collected.
-
Work-up: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and wash with saturated sodium bicarbonate solution, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purification: Purify the crude ester by vacuum distillation to obtain the final product.
Visualizing the Esterification Workflow
The following diagram illustrates the key stages of the synthesis and purification process.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. brainly.com [brainly.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Fischer Esterification Reaction: Acid, Alcohol, and Ester Formation [eureka.patsnap.com]
- 5. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 6. Video: Carboxylic Acids to Esters: Acid-Catalyzed (Fischer) Esterification Overview [jove.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. data.epo.org [data.epo.org]
- 9. reddit.com [reddit.com]
- 10. Video: Esterification - Concept [jove.com]
- 11. chemguide.co.uk [chemguide.co.uk]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Catalyst Selection for Ethyl 3-cyclohexylpropanoate Synthesis
Welcome to the technical support guide for the synthesis of Ethyl 3-cyclohexylpropanoate. This document provides researchers, scientists, and drug development professionals with in-depth, field-proven insights into catalyst selection, reaction optimization, and troubleshooting for this important synthesis. The information is structured in a practical question-and-answer format to directly address challenges encountered in the lab.
FAQ: Catalyst Selection & Reaction Principles
Q1: What is the primary method for synthesizing this compound and why is catalyst selection so critical?
The most common and efficient method for synthesizing this compound is through the catalytic hydrogenation of an unsaturated precursor, typically Ethyl Cinnamate.[1][2][3] This process involves the reduction of both the alkene double bond and the aromatic ring.[1][2]
Catalyst selection is paramount because the aromatic ring is significantly more stable and harder to reduce than a simple alkene double bond.[4][5] An inadequate catalyst or suboptimal conditions will lead to the selective reduction of the alkene, yielding Ethyl 3-phenylpropanoate, and leaving the aromatic ring intact. Achieving full conversion to the desired cyclohexyl derivative requires a catalyst with high activity and reaction conditions forceful enough to overcome the aromaticity.[5]
Q2: What are the most common catalysts for this hydrogenation, and how do they compare?
The most frequently employed heterogeneous catalysts for this transformation are Palladium on Carbon (Pd/C), Platinum on Carbon (Pt/C), and Raney Nickel (Ra-Ni).[2][6][7] Ruthenium (Ru/C) is also a viable, highly active catalyst for this purpose.[2][3][7]
Causality:
-
Palladium (Pd/C): Widely used and versatile, Pd/C is highly effective for hydrogenating alkenes.[1][8] However, reducing the benzene ring often requires more forcing conditions, such as higher temperatures and pressures.[3][4] It is a good choice when balancing cost and activity, but may require optimization to avoid incomplete reduction.[8]
-
Platinum (Pt/C): Generally exhibits higher activity for aromatic ring hydrogenation compared to palladium under similar conditions.[4][9] This increased activity can be beneficial for achieving full conversion but may sometimes lead to over-reduction or side reactions if not properly controlled.
-
Raney Nickel (Ra-Ni): A cost-effective and highly active catalyst, particularly in industrial settings.[9][10] Its primary drawback is its pyrophoric nature, requiring careful handling, especially when dry.[8][11] It often requires higher temperatures to achieve optimal activity.[12]
-
Ruthenium (Ru/C): Known for its exceptional activity in aromatic hydrogenation, often allowing for lower catalyst loading or milder reaction conditions compared to other metals.[2][3]
Q3: What is the underlying mechanism of this catalytic hydrogenation?
The reaction proceeds via the Horiuti-Polanyi mechanism on the surface of the heterogeneous catalyst. This multi-step process can be visualized as follows:
Caption: Simplified Horiuti-Polanyi mechanism for catalytic hydrogenation.
-
Adsorption & Dissociation: Hydrogen gas (H₂) adsorbs onto the metal catalyst surface and dissociates into individual hydrogen atoms.[5]
-
Substrate Adsorption: The Ethyl Cinnamate molecule adsorbs onto the catalyst surface, bringing its π-bonds (both the alkene and the aromatic ring) into proximity with the adsorbed hydrogen atoms.[5]
-
Stepwise Hydrogen Addition: The hydrogen atoms are transferred sequentially to the adsorbed substrate, first saturating the alkene double bond and then, under appropriate conditions, the aromatic ring.
-
Product Desorption: Once fully saturated, the product, this compound, desorbs from the catalyst surface, freeing the active site for another catalytic cycle.
Troubleshooting Guide
Q4: My reaction has stalled, or the yield of this compound is very low. What are the likely causes and solutions?
Low yield or incomplete conversion is the most common issue in this synthesis.[10][12] A systematic approach is needed to diagnose the problem.
Caption: Troubleshooting workflow for low reaction yield.
Potential Cause 1: Catalyst Deactivation or Insufficiency [12]
-
Expertise: Heterogeneous catalysts like Pd/C are susceptible to oxidation if handled improperly in the air, reducing their activity.[12] Over time, even well-stored catalysts can lose effectiveness. Furthermore, the amount of catalyst may be insufficient for the reaction scale.[12]
-
Solution:
-
Use a fresh batch of catalyst: This is the simplest way to rule out catalyst age or improper storage as the cause.[12]
-
Increase catalyst loading: A modest increase (e.g., from 5 wt% to 10 wt%) can provide more active sites and improve the reaction rate.[12]
-
Ensure proper handling: Always handle catalysts under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidation.[11] When filtering post-reaction, do not pull air through the catalyst cake while it is dry, as this can be a fire hazard, especially with Raney Nickel and Pd/C.[8][11] Keep the filter cake wet with solvent or water.[11]
-
Potential Cause 2: Suboptimal Reaction Conditions [12]
-
Expertise: Hydrogenating an aromatic ring is thermodynamically and kinetically challenging. Insufficient hydrogen pressure, low temperature, or poor mixing can starve the catalyst of reactants.
-
Solution:
-
Increase Hydrogen Pressure: Higher H₂ pressure increases the concentration of hydrogen on the catalyst surface, driving the reaction forward. Pressures of 10-100 bar are often employed for aromatic reductions.[3]
-
Increase Temperature: Raising the temperature (typically in the range of 60-170°C) provides the necessary activation energy for the reduction.[3][10]
-
Improve Stirring: Vigorous stirring is crucial in heterogeneous catalysis to overcome mass transfer limitations, ensuring the substrate and dissolved hydrogen can reach the catalyst surface.[10]
-
Potential Cause 3: Catalyst Poisoning [12]
-
Expertise: Impurities in the substrate or solvent, particularly compounds containing sulfur or nitrogen, can irreversibly bind to the catalyst's active sites, "poisoning" it and halting the reaction.[12]
-
Solution:
-
Purify the Substrate: If impurities are suspected, purify the starting Ethyl Cinnamate via recrystallization or column chromatography.
-
Use High-Purity Solvents: Ensure solvents are of appropriate grade and free from potential poisons.[13]
-
Potential Cause 4: Losses During Workup and Purification [13]
-
Expertise: If analysis (e.g., GC-MS) shows complete conversion of the starting material but the final isolated yield is low, the issue lies in the post-reaction steps.
-
Solution:
-
Thorough Rinsing: After filtering the catalyst, rinse the reaction flask and the catalyst filter cake (e.g., Celite pad) multiple times with the reaction solvent to recover all the product.[12][13]
-
Efficient Extraction: During aqueous workup, ensure the correct number of extractions with an appropriate organic solvent to fully transfer the product from the aqueous phase.
-
Careful Purification: If using column chromatography, ensure proper technique to avoid loss of the compound on the column.[13]
-
Q5: I am observing the formation of Ethyl 3-phenylpropanoate but no this compound. What does this mean?
This indicates that the reaction conditions are sufficient to reduce the alkene double bond but not the aromatic ring. This is a classic case of chemoselectivity based on insufficient catalytic activity or mild conditions.
-
Expertise: The hydrogenation of an alkene is a much faster and lower-energy process than the hydrogenation of a benzene ring.[4] Your catalyst and conditions are performing the "easy" part of the reaction but lack the power for the more demanding step.
-
Solution: Refer to the solutions for Potential Cause 2: Suboptimal Reaction Conditions . You must increase the "force" of the reaction by raising the hydrogen pressure and/or the temperature to overcome the activation energy barrier of aromatic ring reduction.[3][4]
Data Summary & Protocols
Catalyst Performance Comparison
| Catalyst | Typical Loading (wt%) | Typical Temperature (°C) | Typical H₂ Pressure (bar) | Key Advantages | Key Disadvantages |
| Pd/C (5-10%) | 1 - 10 | 80 - 170[3] | 20 - 80[3] | Versatile, common, good for alkene reduction[8] | Requires forcing conditions for aromatics[4] |
| Pt/C (5%) | 1 - 5 | 25 - 100 | 10 - 70[12] | High activity for aromatics, can work at RT[4] | Higher cost, can promote hydrogenolysis |
| Raney® Ni | 5 - 20 | 100 - 150[12] | 10 - 100 | High activity, low cost[9] | Pyrophoric, requires careful handling[8][11] |
| Ru/C (5%) | 0.5 - 5 | 60 - 160[3] | 10 - 50 | Very high activity for aromatics[2][7] | Higher cost than Ni or Pd |
Experimental Protocol: Synthesis using 5% Pd/C
This protocol is a representative example. Conditions must be optimized for your specific laboratory setup and scale.
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Resolving co-eluting peaks with Ethyl 3-cyclohexylpropanoate in chromatography
Technical Support Center: Chromatography of Ethyl 3-cyclohexylpropanoate
Welcome to the technical support center for the chromatographic analysis of this compound. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for resolving co-eluting peaks and other common chromatographic challenges associated with this compound.
Part 1: Understanding the Analyte - this compound
Before troubleshooting, it is crucial to understand the physicochemical properties of this compound. These properties govern its behavior in both gas (GC) and liquid (LC) chromatography.
Molecular Structure:
Key Physicochemical Properties:
| Property | Value | Implication for Chromatography |
| Molecular Formula | C11H20O2 | - |
| Molecular Weight | 184.27 g/mol [1] | Influences volatility for GC and diffusion in mobile phases. |
| Boiling Point | 91-94 °C at 8 mmHg[2] | Suitable for GC analysis with standard temperature programs. |
| LogP (estimated) | 3.5 - 3.9[3][4] | Indicates high hydrophobicity and non-polar character. It will be strongly retained in reversed-phase HPLC and elute relatively late. |
| Solubility | Insoluble in water; soluble in oils and ethanol[1] | Dictates solvent choice for sample preparation. For reversed-phase HPLC, a strong organic solvent like acetonitrile or methanol is required. |
| Character | Fatty acid ester[1][5] | Non-polar, lacks ionizable groups, making pH manipulation ineffective for altering retention in reversed-phase HPLC. |
Part 2: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the analysis of this compound.
Q1: What is the best initial chromatographic technique for analyzing this compound? A1: Both Gas Chromatography (GC) and Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) are suitable.
-
GC is often preferred for its high efficiency in separating volatile, non-polar compounds like esters. A standard non-polar or mid-polarity column (e.g., 5% phenyl-methylpolysiloxane) is an excellent starting point.
-
RP-HPLC is also effective, particularly when analyzing it alongside non-volatile impurities. Due to its non-polar nature, a C18 or C8 column with a high percentage of organic mobile phase (e.g., acetonitrile or methanol) is necessary.[6][7]
Q2: A shoulder is appearing on my main analyte peak. What does this mean? A2: A shoulder is a definitive sign of a co-eluting compound.[8][9][10] This means another substance is eluting at a very similar time to your this compound, resulting in incomplete separation. The troubleshooting guides below provide systematic steps to resolve this.
Q3: My peak shape is poor (tailing or fronting). Is this co-elution? A3: Not necessarily, but it can be related.
-
Tailing often points to secondary interactions with the stationary phase (e.g., active silanols) or column overload.[7]
-
Fronting can indicate sample overload or incompatibility between the sample solvent and the mobile phase.
-
Split peaks can occur if there's a physical issue with the column (like a void) or if two compounds are eluting very closely together.[11] Addressing peak shape issues is often a prerequisite for resolving closely eluting compounds.
Part 3: Troubleshooting Guides for Co-elution
This section provides structured, question-and-answer guides to resolve specific co-elution problems. The fundamental goal in resolving co-eluting peaks is to manipulate the three key factors of the Resolution Equation : Efficiency (N), Selectivity (α) , and Retention Factor (k).[8][12] Selectivity is the most powerful tool for fixing co-elution.[12][13][14]
Guide 1: HPLC Troubleshooting
Problem: An unknown impurity is co-eluting with this compound on a C18 column.
This is a classic selectivity problem. When two compounds have very similar hydrophobicity, a standard C18 column may not be able to differentiate them. The strategy is to introduce different separation mechanisms to alter selectivity.
1. Optimize the Mobile Phase (Manipulating Selectivity & Retention)
-
Rationale: Changing the organic component of the mobile phase is the easiest and most effective first step. Acetonitrile and methanol have different properties and will interact with your analytes and the stationary phase differently, which can significantly alter elution order and resolve co-eluting peaks.[8]
-
Protocol:
-
Identify Current Conditions: Note your current gradient, organic solvent (e.g., Acetonitrile), and aqueous phase.
-
Switch Organic Modifier: If using acetonitrile, prepare an identical mobile phase and gradient using methanol.
-
Run Experiment: Analyze your sample using the methanol-based method.
-
Evaluate: Compare the chromatograms. Often, this simple switch is enough to resolve the peaks. If resolution is improved but not complete, proceed to optimize the gradient with the new solvent.
-
2. Change the Stationary Phase (Maximizing Selectivity)
-
Rationale: If mobile phase changes are insufficient, the co-eluting impurity likely has very similar polarity to this compound. The solution is to use a column with a different chemical makeup (stationary phase) to introduce alternative separation mechanisms beyond simple hydrophobicity.[13][15]
-
Protocol:
-
Select an Alternative Column:
-
Phenyl-Hexyl Column: Excellent choice if the impurity is suspected to have aromaticity (benzene rings). It separates based on both hydrophobicity and π-π interactions.[16]
-
Cyano (CN) Column: Useful for separating compounds with dipole moments. It can operate in both reversed-phase and normal-phase modes.
-
-
Screen the New Column: Using your optimized mobile phase from Step 1, run the analysis on the new column. A generic scouting gradient is often a good starting point.[8]
-
Optimize: Adjust the gradient as needed to achieve baseline separation.
-
3. Adjust Temperature and Flow Rate (Fine-Tuning Efficiency)
-
Rationale: Temperature affects mobile phase viscosity and the kinetics of mass transfer, which can subtly change selectivity. Lower flow rates generally increase efficiency (sharper peaks) but lead to longer run times.
-
Protocol:
-
Modify Temperature: Adjust the column oven temperature by ± 5-10 °C. Observe the effect on resolution.
-
Modify Flow Rate: Decrease the flow rate (e.g., from 1.0 mL/min to 0.8 mL/min) to see if the increased efficiency resolves the peaks. This is particularly useful if the peaks are very narrow and close together.
-
Guide 2: GC Troubleshooting
Problem: A structurally similar ester (e.g., an isomer or related byproduct) is co-eluting with this compound.
In GC, resolution is primarily controlled by the temperature program and the selectivity of the stationary phase.
1. Optimize the Temperature Program
-
Rationale: Modifying the temperature program is the most direct way to improve separation in GC without changing hardware.[17] A slower temperature ramp gives the analytes more time to interact with the stationary phase, improving the separation of compounds with close boiling points.
-
Protocol:
-
Decrease Ramp Rate: If your current ramp rate is 10 °C/min, reduce it to 5 °C/min or even 2 °C/min in the temperature range where the target peaks elute.
-
Introduce an Isothermal Hold: Alternatively, determine the elution temperature of the co-eluting pair. Add a short isothermal (constant temperature) hold for 1-2 minutes at a temperature 20-30°C below this elution point before resuming the ramp. This can often provide the slight increase in separation needed.
-
2. Change the GC Column (Stationary Phase)
-
Rationale: If temperature programming fails, it indicates the co-eluting compounds have very similar boiling points and polarities on your current column. Switching to a column with a different stationary phase chemistry is the next logical step. For esters, moving to a more polar column can induce separation based on dipole interactions rather than just boiling point.
-
Protocol:
-
Select a More Polar Column: If you are using a standard non-polar column (like a DB-5 or HP-5ms), switch to a mid-polarity or polar column.
-
Mid-Polarity (e.g., 50% Phenyl): Offers a different selectivity for compounds with any aromatic character.
-
Polar (e.g., Wax column like a DB-WAX or HP-INNOWax): These polyethylene glycol (PEG) phases are excellent for separating esters and will provide a significantly different elution pattern based on polarity.[18]
-
-
Develop a New Method: You will need to re-optimize the temperature program for the new column, as retention times will change significantly. Start with a generic scouting program (e.g., 50 °C hold 1 min, then ramp 10 °C/min to 240 °C).
-
3. Adjust Carrier Gas Flow Rate
-
Rationale: Every column has an optimal linear velocity (flow rate) for the carrier gas (Helium, Hydrogen, or Nitrogen) that provides the maximum efficiency (sharpest peaks). Deviating from this can sometimes improve or worsen resolution.
-
Protocol:
-
Check Current Velocity: Ensure your current flow rate is near the optimum for your column dimensions and carrier gas (typically around 30-40 cm/s for Helium).
-
Adjust Flow: Try decreasing the flow rate by 10-20%. This may broaden peaks slightly but increases interaction time, which can sometimes resolve a critical pair. Conversely, a higher flow rate can sometimes lead to sharper peaks and better resolution.
-
References
-
P. Petersson, K. T. Turner, V. K. Gupta, "Selectivity optimization in liquid chromatography via stationary phase tuning," Journal of Separation Science, 2023. [Link]
-
Buchi, "How to choose a stationary phase, optimize selectivity and get better resolution in chromatography," Buchi.com. [Link]
-
Axion Labs, "Co-Elution: How to Detect and Fix Overlapping Peaks," YouTube, 2025. [Link]
-
Chromatography Today, "Using Different HPLC Column Chemistries To Maximise Selectivity For Method Development," Chromatography Today, 2017. [Link]
-
JoVE, "Optimizing Chromatographic Separations," Journal of Visualized Experiments, 2024. [Link]
-
Pharma Knowledge Forum, "How to Develop HPLC Method for Nonpolar Compounds," Pharma Knowledge Forum, 2024. [Link]
-
Chemistry LibreTexts, "26.4: Optimization and Column Performance," Chemistry LibreTexts, 2023. [Link]
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ChemSynthesis, "this compound," ChemSynthesis. [Link]
-
The Good Scents Company, "ethyl cyclohexane propionate," The Good Scents Company. [Link]
-
PubChem, "this compound," National Institutes of Health. [Link]
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Axion Labs, "Co-Elution: The Achilles' Heel of Chromatography (and What You Can Do About It)," Axion Labs. [Link]
-
LookChem, "Ethyl (E)-3-cyclohexyl-2-propenoate," LookChem. [Link]
-
PharmaGuru, "HPLC Method Development For Basic Molecules: A Case Study," PharmaGuru, 2025. [Link]
-
ResearchGate, "RP-HPLC of strongly non-polar compound?," ResearchGate, 2020. [Link]
-
M. A. F. M. Ichihara K, "Preparation of fatty acid methyl esters for gas-liquid chromatography," Journal of Lipid Research, 2010. [Link]
-
Chromatography Forum, "Methods to separate co-eluting peaks," Chromatography Forum, 2020. [Link]
-
PubChem, "Ethyl 3-[3-oxo-2-(2-oxoethyl)cyclohexyl]propanoate," National Institutes of Health. [Link]
-
Phenomenex, "HPLC Troubleshooting Mini Guide - Peak Issues," Phenomenex. [Link]
-
AOCS, "Preparation of Ester Derivatives of Fatty Acids for Chromatographic Analysis," American Oil Chemists' Society. [Link]
-
SIELC Technologies, "Ethyl cyclohexane propionate," SIELC Technologies, 2018. [Link]
-
R Discovery, "Recent Advances in Fast Gas-Chromatography: Application to the Separation of Fatty Acid Methyl Esters," R Discovery, 2009. [Link]
-
Analytical Methods, "On-column derivatisation of fatty acids using ion-exchange SPE cartridges for GC-MS analysis," Royal Society of Chemistry, 2014. [Link]
-
Pure, "Fast esterification of fatty acids with alkyl chloroformates. Optimization and application in gas chromatography," Pure, 1990. [Link]
-
LCGC, "Essentials of LC Troubleshooting, Part III: Those Peaks Don't Look Right," LCGC, 2022. [Link]
-
The Good Scents Company, "cyclohexyl propionate," The Good Scents Company. [Link]
-
FooDB, "Showing Compound Ethyl 3-cyclohexylpropionate (FDB003480)," FooDB, 2010. [Link]
-
Perfumer & Flavorist, "The Synthesis of Allyl-3-Cyclohexylpropionate," Perfumer & Flavorist. [Link]
-
PubChem, "Ethyl 3-(cyclohex-3-en-1-yl)propanoate," National Institutes of Health. [Link]
-
PubChem, "Ethyl 3-(2-oxocyclohexyl)propanoate," National Institutes of Health. [Link]
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Technical Support Center: Troubleshooting Low Conversion in Enzymatic Synthesis of Ethyl 3-cyclohexylpropanoate
Welcome to the technical support center for the enzymatic synthesis of Ethyl 3-cyclohexylpropanoate. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common challenges encountered during this biocatalytic process. Our goal is to provide in-depth, scientifically-grounded solutions to help you achieve optimal conversion rates and product yields.
I. Troubleshooting Guide: Addressing Low Conversion
Low conversion is a frequent hurdle in enzymatic esterification. This section provides a structured approach to identifying and resolving the root causes of suboptimal reaction performance.
Issue 1: Reaction Stalls or Proceeds Slowly
Symptom: The reaction rate is significantly lower than expected, or the conversion plateaus at an unsatisfactory level.
Potential Causes & Solutions:
-
Sub-optimal Water Activity (aw):
-
Causality: Lipases require a minimal amount of water to maintain their catalytically active conformation.[1] However, as esterification is a reversible reaction, excess water will shift the equilibrium towards hydrolysis, the reverse reaction, thereby reducing the net yield of the ester.[2] The water content of the reaction medium continuously changes as water is produced during the esterification, which can significantly influence enzyme activity.[3][4]
-
Troubleshooting Steps:
-
Use Anhydrous Components: Ensure that the 3-cyclohexylpropanoic acid, ethanol, and solvent are as anhydrous as possible.
-
In-situ Water Removal: Add molecular sieves (e.g., 3Å or 4Å) to the reaction mixture to sequester the water produced during the reaction. This will drive the equilibrium towards product formation.
-
Control Initial Water Content: The optimal water activity for maximum reaction rate can be determined by systematically varying the initial water content in the solvent.[3][4]
-
-
-
Enzyme Inhibition:
-
Causality: High concentrations of either the substrate (3-cyclohexylpropanoic acid or ethanol) or the product (this compound) can inhibit the enzyme's activity.[5][6] Short-chain alcohols and acids can be particularly inhibitory.[5] Product inhibition occurs when the product molecule binds to the enzyme, preventing further substrate binding.[7][8]
-
Troubleshooting Steps:
-
Substrate Molar Ratio Optimization: Systematically vary the molar ratio of 3-cyclohexylpropanoic acid to ethanol. An excess of one substrate can sometimes overcome inhibition by the other, but a large excess can also be inhibitory.[9] A common starting point is a 1:1 to 1:3 molar ratio of acid to alcohol.
-
Stepwise Substrate Addition: Instead of adding all of the inhibitory substrate at the beginning, add it portion-wise throughout the reaction. This maintains a lower, non-inhibitory concentration.
-
In-situ Product Removal (ISPR): If product inhibition is suspected, consider techniques like vacuum evaporation (if the product is volatile) or adsorption to remove the this compound from the reaction medium as it is formed.
-
-
-
Mass Transfer Limitations:
-
Causality: In heterogeneous catalysis, especially with immobilized enzymes, the rate at which substrates diffuse to the enzyme's active site and products diffuse away can be the rate-limiting step. Insufficient mixing can exacerbate this issue.
-
Troubleshooting Steps:
-
Optimize Agitation: Ensure vigorous and consistent stirring or shaking. For immobilized enzymes, an agitation speed of 150-250 rpm is often recommended.[2]
-
Enzyme Particle Size: If using a self-immobilized enzyme, consider the particle size. Smaller particles offer a larger surface area, which can reduce mass transfer limitations.
-
Solvent Selection: The choice of solvent can affect substrate solubility and viscosity, both of which influence mass transfer.
-
-
Issue 2: Initial Reaction Rate is Good, but Conversion Plateaus Quickly
Symptom: The reaction starts as expected but stops far from the theoretical maximum conversion.
Potential Causes & Solutions:
-
Enzyme Inactivation:
-
Causality: Lipases are sensitive to environmental conditions.[10] Exposure to extreme pH or high temperatures can cause irreversible denaturation of the enzyme, leading to a loss of activity.[11] Some organic solvents can also strip the essential water layer from the enzyme, leading to inactivation.[12]
-
Troubleshooting Steps:
-
Verify Temperature and pH: Ensure the reaction temperature is within the optimal range for the specific lipase being used (typically 40-60°C for many common lipases).[13] The microenvironment of the enzyme can have a different pH than the bulk solution, especially with acidic substrates.
-
Enzyme Stability in the Reaction Medium: Pre-incubate the enzyme in the reaction medium (without one of the substrates) for the duration of the reaction and then measure its residual activity. This will indicate if the solvent or one of the substrates is causing inactivation.
-
Consider Immobilization: Immobilizing the lipase on a solid support can often enhance its stability against temperature, pH, and organic solvents.[14][15]
-
-
-
Reaction Equilibrium:
-
Causality: As an equilibrium-limited reaction, the net rate of esterification will decrease as the reaction approaches equilibrium.[8] The plateau you are observing might be the equilibrium point under your current conditions.
-
Troubleshooting Steps:
-
Shift the Equilibrium: As mentioned previously, the most effective way to shift the equilibrium towards the product is by removing one of the products, typically water.
-
Adjust Substrate Ratio: Increasing the concentration of one of the reactants can also shift the equilibrium towards the product side, in accordance with Le Chatelier's principle.
-
-
II. Frequently Asked Questions (FAQs)
Q1: Which lipase should I choose for the synthesis of this compound?
A1: The choice of lipase is critical for successful synthesis. Lipase B from Candida antarctica (often immobilized and known by trade names like Novozym® 435) is a widely used and robust biocatalyst for a variety of esterification reactions due to its high activity and stability.[16][17] Lipases from Rhizomucor miehei and Pseudomonas cepacia have also shown efficacy in ester synthesis.[6][11][18] It is recommended to screen a few different lipases under your reaction conditions to identify the most efficient one.
Q2: What is the optimal temperature for this reaction?
A2: The optimal temperature is a balance between reaction rate and enzyme stability. For most commonly used lipases, a temperature range of 40-60°C is a good starting point.[13] Higher temperatures increase the reaction rate but also increase the rate of enzyme deactivation.[11] An optimization study should be performed to find the ideal temperature for your specific enzyme and reaction setup.
Q3: Does the choice of solvent matter?
A3: Yes, the solvent plays a crucial role. Non-polar, hydrophobic solvents like hexane, heptane, or isooctane are generally preferred for esterification reactions.[12] These solvents minimize the solubility of water, which helps to shift the equilibrium towards product formation.[19] Polar solvents can strip the essential water layer from the enzyme, potentially leading to inactivation.[20] Solvent-free systems are also an option and can offer advantages such as higher substrate concentrations and easier product purification.[21][22]
Q4: How can I monitor the progress of the reaction?
A4: The reaction progress can be monitored by tracking the consumption of the limiting reactant (usually the 3-cyclohexylpropanoic acid) or the formation of the product (this compound). Common analytical techniques include:
-
Gas Chromatography (GC): A reliable method for quantifying both substrates and the product.
-
Titration: The consumption of 3-cyclohexylpropanoic acid can be monitored by titrating aliquots of the reaction mixture with a standardized base.
Q5: My enzyme is immobilized. Can I reuse it?
A5: One of the major advantages of using an immobilized enzyme is its potential for reuse, which can significantly reduce costs.[17] After each reaction cycle, the immobilized enzyme can be recovered by filtration or centrifugation, washed with a suitable solvent (e.g., the reaction solvent) to remove any adsorbed substrates and products, and then dried before being used in the next batch. The stability and reusability should be tested over several cycles to determine the operational lifetime of the biocatalyst.
III. Data and Protocols
Table 1: Key Parameters for Enzymatic Synthesis of this compound
| Parameter | Recommended Range | Rationale |
| Enzyme | Candida antarctica Lipase B (immobilized) | High activity, stability, and broad substrate specificity.[16] |
| Temperature | 40 - 60 °C | Balances reaction rate and enzyme stability.[13] |
| Substrate Molar Ratio (Acid:Alcohol) | 1:1 to 1:3 | An excess of alcohol can shift equilibrium but high concentrations may cause inhibition.[9] |
| Enzyme Loading | 2 - 10% (w/w of limiting substrate) | Higher loading increases the rate, but with diminishing returns and increased cost.[9][17] |
| Solvent | Heptane, Hexane, or Solvent-free | Non-polar solvents favor esterification; solvent-free increases volumetric productivity.[12][21] |
| Water Removal | Molecular Sieves (3Å or 4Å) | Sequesters water by-product, driving the reaction to completion. |
| Agitation | 150 - 250 rpm | Minimizes external mass transfer limitations.[2] |
Experimental Protocol: Lipase-Catalyzed Synthesis of this compound
-
Reactor Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-cyclohexylpropanoic acid (e.g., 10 mmol) and the chosen solvent (e.g., 50 mL of heptane).
-
Reagent Addition: Add ethanol to the desired molar ratio (e.g., 20 mmol for a 1:2 ratio).
-
Water Removal: Add activated molecular sieves (e.g., 2 g of 4Å).
-
Enzyme Addition: Add the immobilized lipase (e.g., 5% w/w based on the acid, which would be 0.078 g for 10 mmol of acid).
-
Reaction: Place the flask in a pre-heated oil bath at the desired temperature (e.g., 50°C) and stir at a constant rate (e.g., 200 rpm).
-
Monitoring: At regular intervals, withdraw small aliquots (e.g., 100 µL), filter out the enzyme, and analyze the sample by GC to determine the conversion.
-
Reaction Termination: Once the reaction has reached the desired conversion or has plateaued, cool the mixture to room temperature.
-
Enzyme Recovery: Separate the immobilized enzyme by filtration. Wash the enzyme with fresh solvent and dry it for potential reuse.
-
Product Isolation: The product, this compound, can be isolated from the reaction mixture by removing the solvent under reduced pressure. Further purification can be achieved by column chromatography if necessary.
IV. Visualizations
Diagram 1: Enzymatic Esterification Workflow
Caption: A typical workflow for the enzymatic synthesis of esters.
Diagram 2: Troubleshooting Logic for Low Conversion
Caption: A decision tree for troubleshooting low conversion rates.
V. References
-
Valivety, R. H., Halling, P. J., & Macrae, A. R. (1997). Water activity and substrate concentration effects on lipase activity. Biotechnology and Bioengineering, 55(5), 798-806. [Link]
-
Costa, I. C. R., Leite, S. G. F., Leal, G. C. M., Miranda, L. S. M., & de Souza, R. O. M. A. (2021). Immobilized Lipases in the Synthesis of Short-Chain Esters: An Overview of Constraints and Perspectives. Molecules, 26(16), 4947. [Link]
-
de Oliveira, D., Di-Luccia, A., & de Oliveira, J. V. (2019). Effect of the product inhibition on the reaction courses using two different strategies for biodiesel production from soybean oil deodorizer distillate. Biocatalysis and Agricultural Biotechnology, 22, 101402. [Link]
-
Strohalm, J., & Štěpánek, F. (2016). Effects of Water and Non-aqueous Solvents on Enzyme Activity. Royal Society of Chemistry. [Link]
-
Zaks, A., & Klibanov, A. M. (1988). The effect of water on enzyme action in organic media. The Journal of biological chemistry, 263(17), 8017–8021. [Link]
-
dos Santos, J. C. S., Rueda, N., Barbosa, O., Ortiz, C., Berenguer-Murcia, Á., & Fernandez-Lafuente, R. (2020). Lipase From Rhizomucor miehei Immobilized on Magnetic Nanoparticles: Performance in Fatty Acid Ethyl Ester (FAEE) Optimized Production by the Taguchi Method. Frontiers in Bioengineering and Biotechnology, 8, 697. [Link]
-
Rumin, J., et al. (2023). Biocatalysts Based on Immobilized Lipases for the Production of Fatty Acid Ethyl Esters: Enhancement of Activity through Ionic Additives and Ion Exchange Supports. International Journal of Molecular Sciences, 24(24), 17508. [Link]
-
Primrose Kitten. (2024, January 10). End product inhibition [Video]. YouTube. [Link]
-
Oroz-Álvarez, C., et al. (2021). Sustainable Biocatalytic Procedure for Obtaining New Branched Acid Esters. Processes, 9(11), 2011. [Link]
-
Andrade, L. H., et al. (2012). Enzymatic Resolution of Ethyl 3-Hydroxy-3-Phenylpropanoate and Analogs using Hydrolases. ResearchGate. [Link]
-
Gumul, D., et al. (2021). Enzymatic Synthesis of Lipophilic Esters of Phenolic Compounds, Evaluation of Their Antioxidant Activity and Effect on the Oxidative Stability of Selected Oils. Molecules, 26(16), 4947. [Link]
-
Cauvel, A., et al. (2024). Latest Trends in Lipase-Catalyzed Synthesis of Ester Carbohydrate Surfactants: From Key Parameters to Opportunities and Future Development. International Journal of Molecular Sciences, 25(7), 3749. [Link]
-
Tipton, K. F. (2018). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Molecules, 23(10), 2548. [Link]
-
Purich, D. L. (2010). Factors Influencing Enzyme Activity. In Contemporary Enzyme Kinetics and Mechanism (pp. 433-474). Academic Press. [Link]
-
Zheng, R.-C., et al. (2012). Enzymatic production of (S)-3-cyano-5-methylhexanoic acid ethyl ester with high substrate loading by immobilized Pseudomonas cepacia lipase. ResearchGate. [Link]
-
Gawas, S. D., Jadhav, S., & Rathod, V. (2016). Solvent Free Lipase Catalysed Synthesis of Ethyl Laurate: Optimization and Kinetic Studies. Applied Biochemistry and Biotechnology, 180(8), 1523-1539. [Link]
-
Prapulla, S. G., et al. (2003). Enzymatic synthesis of ethyl hexanoate by transesterification. Process Biochemistry, 38(7), 1037-1042. [Link]
-
Lee, J. H., et al. (2020). Enzymatic Synthesis of Formate Ester through Immobilized Lipase and Its Reuse. Catalysts, 10(8), 903. [Link]
-
Gawas, S. D., et al. (2018). Optimization of enzymatic synthesis of ethyl hexanoate in a solvent free system using response surface methodology (RSM). ResearchGate. [Link]
-
Li, Y., et al. (2021). Ultrasound-assisted lipase-catalyzed synthesis of ethyl acetate: process optimization and kinetic study. Bioprocess and Biosystems Engineering, 44(5), 835-845. [Link]
-
Forró, E., & Fülöp, F. (2023). Lipase-Catalyzed Strategies for the Preparation of Enantiomeric THIQ and THβC Derivatives: Green Aspects. Molecules, 28(17), 6362. [Link]
-
Kuo, C.-H., et al. (2019). Synthesis of DHA/EPA Ethyl Esters via Lipase-Catalyzed Acidolysis Using Novozym® 435: A Kinetic Study. Catalysts, 9(11), 949. [Link]
-
Chen, H.-C., et al. (2022). Continuous Production of DHA and EPA Ethyl Esters via Lipase-Catalyzed Transesterification in an Ultrasonic Packed-Bed Bioreactor. Catalysts, 12(4), 438. [Link]
-
He, W. S., et al. (2002). Enzymatic synthesis of 2-ethylhexyl esters of fatty acids by immobilized lipase from Candida sp. 99–125. Journal of the American Oil Chemists' Society, 79(7), 709-713. [Link]
-
Szymanowska, U., et al. (2022). Lipase-Catalyzed Synthesis, Antioxidant Activity, Antimicrobial Properties and Molecular Docking Studies of Butyl Dihydrocaffeate. International Journal of Molecular Sciences, 23(19), 11849. [Link]
-
Gawas, S. D., et al. (2019). Ultrasound accelerated the enzymatic synthesis of ethyl hexanoate in a solvent free system. ResearchGate. [Link]
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Organic Syntheses Procedure. (n.d.). ethyl 3,3-diethoxypropanoate. [Link]
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Yang, R., et al. (2013). Enzymatic esterification of flavonoids with unsaturated fatty acids: Effect of the novel esters on vascular endothelial growth factor release from K562 cells. Food Chemistry, 141(1), 169-176. [Link]
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Prapulla, S. G., et al. (2003). Enzymatic synthesis of ethyl hexanoate by transesterification. Semantic Scholar. [Link]
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The Good Scents Company. (n.d.). ethyl cyclohexane propionate, 10094-36-7. [Link]
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Kastratović, V., & Bigović, M. (2020). Esterification of propanoic acid in the presence of a homogeneous catalyst. Journal of the Serbian Chemical Society. [Link]
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Gholivand, M. B., et al. (2017). Optimization of enzymatic esterification of dihydrocaffeic acid with hexanol in ionic liquid using response surface methodology. Journal of the Iranian Chemical Society, 14(9), 1935-1944. [Link]
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- 16. Enzymatic Synthesis of Lipophilic Esters of Phenolic Compounds, Evaluation of Their Antioxidant Activity and Effect on the Oxidative Stability of Selected Oils - PMC [pmc.ncbi.nlm.nih.gov]
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Effective methods for removing water from Ethyl 3-cyclohexylpropanoate synthesis
Technical Support Center: Synthesis of Ethyl 3-cyclohexylpropanoate
A Guide to Effective Water Removal
For Researchers, Scientists, and Drug Development Professionals
This technical support guide provides in-depth troubleshooting and frequently asked questions (FAQs) concerning the removal of water during the synthesis of this compound. As a Senior Application Scientist, my goal is to equip you with both the theoretical understanding and practical solutions to optimize your esterification reactions.
Introduction: The Critical Role of Water Removal in Esterification
The synthesis of this compound from cyclohexanepropionic acid and ethanol is a classic example of a Fischer esterification. This reaction is fundamentally a reversible equilibrium process.[1][2][3] The presence of water, a co-product of the reaction, can drive the equilibrium backward through hydrolysis, thereby reducing the yield of the desired ester.[4][5][6] To achieve a high conversion rate and maximize your product yield, the continuous and efficient removal of water is paramount, a principle rooted in Le Châtelier's principle.[4][7]
Frequently Asked Questions (FAQs)
Q1: Why is water removal so critical in the synthesis of this compound?
A1: The Fischer esterification is an equilibrium-limited reaction.[2][8] The reaction can be represented as:
Cyclohexanepropionic Acid + Ethanol ⇌ this compound + Water
As the reaction proceeds, the concentration of water increases. This buildup of water promotes the reverse reaction, hydrolysis, where the ester reacts with water to revert to the starting carboxylic acid and alcohol.[6][9] By actively removing water from the reaction mixture, you shift the equilibrium to the right, favoring the formation of the ester product and thereby increasing the overall yield.[7][10][11]
Q2: What are the primary methods for removing water during this esterification?
A2: The most common and effective methods for water removal in a laboratory or pilot-plant setting for this type of reaction are:
-
Azeotropic Distillation with a Dean-Stark Apparatus: This is a widely used and highly effective technique. It involves adding a water-immiscible solvent (an entrainer) that forms a low-boiling azeotrope with water.[2][4][5]
-
Use of Chemical Dehydrating Agents: This method involves adding a substance to the reaction mixture that either chemically reacts with or physically adsorbs the water as it is formed.[4][5]
-
Utilizing Excess Reagent: Employing a large excess of one of the reactants, typically the less expensive one (in this case, ethanol), can also shift the equilibrium towards the product side.[1][2][12]
Q3: How does a Dean-Stark apparatus work?
A3: A Dean-Stark apparatus is a piece of laboratory glassware used in conjunction with a reflux condenser to continuously remove water from a reaction.[7][13][14] An entraining solvent, such as toluene or hexane, which is immiscible with water and forms a lower-boiling azeotrope with it, is added to the reaction mixture.[2][15]
As the mixture is heated to reflux, the vapor of the azeotrope rises into the condenser.[14] Upon condensation, the liquid mixture drips into the graduated collection tube of the Dean-Stark trap. Since the entrainer (e.g., toluene) is less dense than water, the two liquids separate into distinct layers.[16] The denser water settles at the bottom of the trap, while the lighter organic solvent overflows and returns to the reaction flask, allowing for the continuous removal of water.[14]
Q4: What are the pros and cons of using a Dean-Stark apparatus versus a chemical dehydrating agent?
A4: The choice between these methods depends on the scale of your reaction, the desired purity of your product, and the available equipment. Here's a comparative summary:
| Method | Advantages | Disadvantages |
| Azeotropic Distillation (Dean-Stark) | - Continuous and efficient water removal.[7] - Allows for monitoring reaction progress by observing the volume of water collected.[6] - Generally leads to higher yields for equilibrium-limited reactions. | - Requires specialized glassware. - The entraining solvent needs to be removed at the end of the reaction. - May not be suitable for very small-scale reactions. |
| Chemical Dehydrating Agents | - Simple to implement; no special apparatus required. - Can be effective for smaller-scale reactions. | - Stoichiometric amounts are often needed, which can be costly. - The dehydrating agent may need to be filtered off post-reaction, potentially leading to product loss. - Some agents can interfere with the reaction or be difficult to remove completely. - Can be less efficient than continuous removal methods. |
Q5: Can I use concentrated sulfuric acid as both a catalyst and a dehydrating agent?
A5: Yes, concentrated sulfuric acid serves a dual role in Fischer esterification. It acts as a catalyst by protonating the carbonyl oxygen of the carboxylic acid, making it more electrophilic and speeding up the reaction.[1][10][11] Additionally, it is a strong dehydrating agent and will sequester the water formed during the reaction, helping to drive the equilibrium towards the products.[10][11][17][18] However, for larger-scale reactions or when aiming for very high yields, relying solely on sulfuric acid for water removal may not be as effective as azeotropic distillation.
Q6: What are molecular sieves, and can they be used for this synthesis?
A6: Molecular sieves are crystalline metal aluminosilicates with a defined pore structure that can selectively adsorb small molecules like water. They can be effective drying agents in esterification reactions.[19][20] For this specific synthesis, 3Å or 4Å molecular sieves would be appropriate. They are added directly to the reaction mixture to trap water as it is produced. However, it's important to note that molecular sieves can be basic and may not be suitable for all acid-catalyzed reactions.[21] Also, they need to be thoroughly activated (dried at high temperature under vacuum) before use to be effective.
Troubleshooting Guides
Method 1: Azeotropic Distillation with a Dean-Stark Apparatus
Problem: No water is collecting in the Dean-Stark trap.
-
Possible Cause 1: Reaction has not reached a high enough temperature.
-
Solution: Ensure your heating mantle or oil bath is set to a temperature that allows for the vigorous reflux of the entraining solvent. The temperature at the reaction head should be close to the boiling point of the water-entrainer azeotrope (e.g., for toluene-water, this is around 84.1°C).[22][23]
-
-
Possible Cause 2: Leaks in the glassware setup.
-
Solution: Check all joints and connections for a proper seal. Use appropriate grease for ground glass joints if necessary. A leak will prevent the vapor from reaching the condenser and collecting in the trap.
-
-
Possible Cause 3: Insufficient catalyst.
-
Solution: Ensure you have added the correct catalytic amount of a strong acid like sulfuric acid or p-toluenesulfonic acid. Without a catalyst, the reaction rate will be extremely slow at reflux temperatures.[1]
-
Problem: The collected liquid in the Dean-Stark trap is cloudy or not separating into two distinct layers.
-
Possible Cause 1: The entraining solvent is partially miscible with water at the reaction temperature.
-
Solution: While toluene is an excellent choice, ensure it is of sufficient purity. If you suspect miscibility issues, consider using a different entraining solvent like hexane, although it has a lower boiling point.
-
-
Possible Cause 2: The reaction is "bumping" violently, carrying over reactants into the trap.
-
Solution: Add boiling chips or use a magnetic stirrer to ensure smooth boiling. Reduce the heating rate if necessary.
-
Method 2: Use of Chemical Dehydrating Agents
Problem: The reaction yield is still low despite adding a dehydrating agent.
-
Possible Cause 1: The dehydrating agent was not sufficiently active.
-
Solution: Ensure your dehydrating agent is fresh and has been stored under anhydrous conditions. Molecular sieves, for instance, must be activated in an oven at a high temperature under vacuum before use.
-
-
Possible Cause 2: Insufficient amount of dehydrating agent.
-
Solution: The dehydrating agent should be added in a sufficient quantity to absorb all the water that will be theoretically produced. Calculate the stoichiometric amount of water that will be formed and add a corresponding or slight excess of the dehydrating agent.
-
-
Possible Cause 3: The dehydrating agent is interfering with the reaction.
-
Solution: Some dehydrating agents can have acidic or basic properties that might interfere with the desired reaction pathway.[21] Research the compatibility of your chosen dehydrating agent with your specific reaction conditions. For example, powdered molecular sieves might be more effective due to increased surface area.
-
Experimental Protocols
Protocol 1: Water Removal using a Dean-Stark Apparatus
-
Apparatus Setup: Assemble a round-bottom flask, a Dean-Stark trap, and a reflux condenser. Ensure all glassware is dry.
-
Charging the Flask: To the round-bottom flask, add cyclohexanepropionic acid, a 1.5 to 2-fold molar excess of ethanol, a suitable entraining solvent (e.g., toluene, approximately 40-50% of the total volume), and a catalytic amount of sulfuric acid or p-toluenesulfonic acid.
-
Heating: Heat the mixture to a steady reflux. The vapor of the water-toluene azeotrope will begin to distill and collect in the Dean-Stark trap.
-
Monitoring the Reaction: The reaction is complete when water no longer collects in the trap, and the volume of collected water corresponds to the theoretical amount.
-
Workup: Allow the reaction to cool. The toluene and excess ethanol can be removed by distillation or rotary evaporation. The remaining crude ester can then be purified.
Visualizations
Fischer Esterification Equilibrium
Caption: Equilibrium of Fischer Esterification.
Dean-Stark Apparatus Workflow
Caption: Workflow of a Dean-Stark Apparatus.
References
-
Science Ready. (n.d.). Fisher Esterification, Reflux, Isolation and Purification of Esters. Retrieved from [Link]
-
Wikipedia. (2023, December 2). Dean–Stark apparatus. Retrieved from [Link]
-
EasyChem Australia. (n.d.). Esterification and Catalysis. Retrieved from [Link]
-
JoVE. (2020, March 26). Esterification. Retrieved from [Link]
-
University of Wisconsin-Madison. (2006). Esterification Using a Dean-Stark Trap. Retrieved from [Link]
-
Grokipedia. (n.d.). Dean–Stark apparatus. Retrieved from [Link]
-
Quora. (2017, July 16). In esterification, how can we explain the dehydrating property of sulphuric acid that acts both as a catalyst and a dehydrating agent? Retrieved from [Link]
-
Orick Médico Sarl. (n.d.). Dean-Stark Apparatus. Retrieved from [Link]
-
Master Organic Chemistry. (2022, November 16). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]
-
Scoilnet. (n.d.). Dean Stark Apparatus. Retrieved from [Link]
-
Reddit. (2023, January 29). Sulphuric acid in esterification. Retrieved from [Link]
-
International Journal of Science and Research (IJSR). (n.d.). Molecular Sieves as Green Heterogeneous Acidic Catalyst for Esterification Reaction. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Ester interchange using molecular sieves. Retrieved from [Link]
- Google Patents. (n.d.). CN106631647A - Method for removing water in continuous esterifying process.
-
Organic Chemistry Portal. (n.d.). Fischer Esterification. Retrieved from [Link]
- Google Patents. (n.d.). US5976324A - Removal of water from reaction mixtures.
-
Reddit. (2017, November 16). Using molecular sieves during the reaction. Retrieved from [Link]
-
University of Waterloo. (n.d.). Azeotropic Distillation. Retrieved from [Link]
-
The Italian Association of Chemical Engineering. (n.d.). Extractive Distillation Process Combined with Decanter for Separating Ternary Azeotropic Mixture of Toluene-Methanol- Water. Retrieved from [Link]
-
Quora. (2023, October 10). Why can toluene be dried by distillation when it has almost the same boiling point as water? Retrieved from [Link]
-
Reddit. (2022, December 20). What happens if i don't remove water during esterification? Retrieved from [Link]
-
ResearchGate. (2016, April 15). How to purify esterefication product? Retrieved from [Link]
-
Wikipedia. (2023, November 28). Azeotropic distillation. Retrieved from [Link]
-
Reddit. (2025, March 2). Simple ways to remove water product in Fischer esterification of lauric acid? Retrieved from [Link]
- Google Patents. (n.d.). Azeotropic distillation of toluene.
-
Unknown. (n.d.). Fischer Esterification. Retrieved from [Link]
-
Organic Chemistry Tutor. (2024, April 3). Fischer Esterification | Mechanism + Easy TRICK! Retrieved from [Link]
-
Wikipedia. (2023, October 29). Fischer–Speier esterification. Retrieved from [Link]
-
J&K Scientific LLC. (2025, February 23). Fischer Esterification. Retrieved from [Link]
-
Master Organic Chemistry. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Retrieved from [Link]
-
Perfumer & Flavorist. (n.d.). The Synthesis of Allyl-3-Cyclohexylpropionate. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. Retrieved from [Link]
-
Organic Syntheses. (n.d.). SYNTHESIS OF ALKYL PROPANOATES BY A HALOFORM REACTION OF A TRICHLORO KETONE: ETHYL 3,3-DIETHOXYPROPANOATE. Retrieved from [Link]
-
The Good Scents Company. (n.d.). ethyl cyclohexane propionate. Retrieved from [Link]
-
Homework.Study.com. (n.d.). In the process called esterification, ethanol reacts with propanoic acid, producing ester and water. Retrieved from [Link]
-
Perfumer & Flavorist. (2016, April 6). The Synthesis of Allyl-3-Cyclohexylpropionate. Retrieved from [Link]
-
ResearchGate. (n.d.). The equilibrium constant ( K γ ) for esterification of propanoic acid with. Retrieved from [Link]
-
YouTube. (2019, October 30). Determination of Equilibrium Constant of an Esterification Reaction. Retrieved from [Link]
-
Truman State University. (2009, August 12). Equilibrium Constant of an Esterification Reaction. Retrieved from [Link]
Sources
- 1. Video: Esterification - Concept [jove.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. homework.study.com [homework.study.com]
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- 7. Dean–Stark apparatus - Wikipedia [en.wikipedia.org]
- 8. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 9. Dean Stark Apparatus - Scoilnet [scoilnet.ie]
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- 11. quora.com [quora.com]
- 12. jk-sci.com [jk-sci.com]
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- 15. Azeotropic distillation - Wikipedia [en.wikipedia.org]
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- 19. Fischer Esterification [organic-chemistry.org]
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- 22. Azeotropic Distillation | Environmental Isotope Laboratory | University of Waterloo [uwaterloo.ca]
- 23. quora.com [quora.com]
Addressing stability issues of Ethyl 3-cyclohexylpropanoate in acidic media
Technical Support Center: Ethyl 3-cyclohexylpropanoate
Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve stability challenges associated with this compound, particularly in acidic environments. We will delve into the mechanisms of degradation, provide robust analytical protocols for monitoring stability, and offer actionable troubleshooting strategies to ensure the integrity of your experiments and formulations.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
This compound (CAS 10094-36-7) is an ester characterized by a cyclohexyl group attached to a propanoate ethyl ester chain.[1][2] It is utilized in various industries, including as a flavoring and fragrance agent.[1][3] In the context of pharmaceutical and scientific research, its ester functional group is susceptible to hydrolysis, especially under acidic conditions. This degradation can lead to a loss of the compound's intended properties, the formation of impurities (cyclohexanepropanoic acid and ethanol), and ultimately, compromise experimental results or the stability of a final formulation.
Q2: What is the fundamental reason for the instability of this compound in acidic media?
The instability is due to a chemical reaction called acid-catalyzed hydrolysis .[4][5] Esters, in the presence of water and an acid catalyst (like hydronium ions, H₃O⁺), can be broken down into their constituent carboxylic acid and alcohol.[6][7] The reaction is reversible, but in the presence of excess water, the equilibrium is driven towards the hydrolysis products.[8]
The mechanism involves several key steps:
-
Protonation: The acid catalyst protonates the carbonyl oxygen of the ester, making the carbonyl carbon more electrophilic and susceptible to attack.[9]
-
Nucleophilic Attack: A water molecule acts as a nucleophile and attacks the activated carbonyl carbon.[8]
-
Proton Transfer: A proton is transferred from the attacking water molecule to the ethoxy group, converting it into a good leaving group (ethanol).[6]
-
Elimination: The tetrahedral intermediate collapses, reforming the carbonyl group and eliminating an ethanol molecule.[9]
-
Deprotonation: The protonated carboxylic acid is deprotonated by a water molecule, regenerating the acid catalyst and forming the final carboxylic acid product.[6]
Caption: Mechanism of acid-catalyzed ester hydrolysis.
Q3: What factors influence the rate of hydrolysis?
Several factors can accelerate the degradation of this compound:
-
pH: The rate of hydrolysis is significantly faster at low pH values due to the catalytic action of hydrogen ions.
-
Temperature: Like most chemical reactions, the rate of hydrolysis increases with temperature. Storing solutions at elevated temperatures will accelerate degradation.
-
Solvent System: The presence of water is necessary for hydrolysis.[7] In non-aqueous or low-water-content systems, the degradation rate is significantly reduced.[10] The polarity of the solvent can also play a role.
-
Presence of Catalysts: Besides protons, certain metal ions can also catalyze ester hydrolysis.[10]
Troubleshooting Guide
Q4: My formulation is losing efficacy. How can I confirm if this compound hydrolysis is the cause?
Answer: The most direct way is to perform a stability study and analytically monitor the concentration of the parent compound and the appearance of its degradation products over time. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and reliable method. Gas Chromatography-Mass Spectrometry (GC-MS) is also highly effective, particularly for volatile esters and their degradation products.[11]
Data Presentation: Impact of pH and Temperature on Degradation
The following table illustrates hypothetical stability data for this compound in an aqueous buffer system, demonstrating the combined impact of pH and temperature.
| Condition ID | pH | Temperature (°C) | Time (Days) | % this compound Remaining |
| A1 | 7.0 | 4 | 30 | 99.5% |
| A2 | 7.0 | 25 | 30 | 98.2% |
| B1 | 5.0 | 4 | 30 | 97.1% |
| B2 | 5.0 | 25 | 30 | 85.4% |
| C1 | 3.0 | 4 | 30 | 88.3% |
| C2 | 3.0 | 25 | 30 | 62.7% |
Experimental Protocols: Protocol 1: HPLC-UV Method for Monitoring Degradation
This protocol provides a framework for quantifying this compound and its primary degradant, cyclohexanepropanoic acid.
Objective: To resolve and quantify this compound and cyclohexanepropanoic acid.
Materials:
-
HPLC system with UV/Vis Detector
-
C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric Acid or Formic Acid
-
Reference standards for this compound and Cyclohexanepropanoic Acid
Methodology:
-
Mobile Phase Preparation:
-
Mobile Phase A: Water with 0.1% Phosphoric Acid (or Formic Acid).
-
Mobile Phase B: Acetonitrile with 0.1% Phosphoric Acid (or Formic Acid).
-
-
Chromatographic Conditions (Starting Point):
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection Wavelength: ~210 nm (esters and carboxylic acids have low wavelength absorbance).
-
Gradient Elution:
-
0-2 min: 40% B
-
2-15 min: Ramp to 90% B
-
15-18 min: Hold at 90% B
-
18-19 min: Return to 40% B
-
19-25 min: Re-equilibration at 40% B
-
-
-
Sample Preparation:
-
Dilute a known concentration of your formulation in the initial mobile phase (40:60 Acetonitrile:Water) to fall within the calibration curve range.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Analysis:
-
Prepare a calibration curve using the reference standards for both the parent ester and the acid degradant.
-
Inject the stability samples and quantify the amount of each compound by comparing peak areas to the calibration curve. The appearance of a peak corresponding to cyclohexanepropanoic acid, coupled with a decrease in the peak for this compound, confirms hydrolysis.
-
Q5: I've confirmed hydrolysis. What are the immediate steps to minimize degradation?
Answer: Based on the factors influencing the reaction, you can take several immediate steps. The following workflow provides a logical approach to troubleshooting.
Sources
- 1. Ethyl cyclohexane propionate | C11H20O2 | CID 61466 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Showing Compound Ethyl 3-cyclohexylpropionate (FDB003480) - FooDB [foodb.ca]
- 3. ethyl cyclohexane propionate, 10094-36-7 [thegoodscentscompany.com]
- 4. Ester hydrolysis - Wikipedia [en.wikipedia.org]
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- 6. chemguide.co.uk [chemguide.co.uk]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. Video: Esters to Carboxylic Acids: Acid-Catalyzed Hydrolysis [jove.com]
- 9. youtube.com [youtube.com]
- 10. carbodiimide.com [carbodiimide.com]
- 11. Monitoring ester formation in grape juice fermentations using solid phase microextraction coupled with gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Strategies to Minimize By-product Formation in Ethyl 3-cyclohexylpropanoate Production
Prepared by: Senior Application Scientist, Gemini Division
Welcome to the technical support center for the synthesis of Ethyl 3-cyclohexylpropanoate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic routes, focusing on the critical challenge of minimizing by-product formation. Below, we address common issues encountered during production through a series of detailed, field-proven FAQs and troubleshooting protocols.
Frequently Asked Questions & Troubleshooting Guides
This guide is divided into sections based on the two primary synthetic routes for this compound:
-
Route A: Catalytic Hydrogenation of Ethyl Cinnamate
-
Route B: Fischer Esterification of 3-Cyclohexylpropanoic Acid
Section 1: Catalytic Hydrogenation Route
The hydrogenation of ethyl cinnamate to this compound is a powerful but complex transformation involving the reduction of both an alkene C=C double bond and an aromatic ring. Achieving high selectivity is paramount.
Q1: My final product is contaminated with significant amounts of ethyl 3-phenylpropanoate. How can I ensure complete hydrogenation of the aromatic ring?
A1: The presence of ethyl 3-phenylpropanoate indicates that the hydrogenation has successfully reduced the C=C double bond but failed to reduce the benzene ring. This is a common selectivity issue directly related to catalyst choice and reaction conditions.
Causality: Aromatic ring hydrogenation requires a more active catalyst and typically more forcing conditions than simple alkene reduction. Palladium (Pd) catalysts are highly efficient for reducing C=C double bonds but are often poor choices for benzene ring reduction under mild conditions.[1] Rhodium (Rh), Ruthenium (Ru), and Platinum (Pt) catalysts exhibit higher activity for arene hydrogenation.[2]
Troubleshooting Strategies:
-
Catalyst Selection: Switch from a Palladium-based catalyst (e.g., Pd/C) to a Rhodium-based catalyst (e.g., 5% Rh/C or 5% Rh/Al₂O₃). Rhodium is generally the most effective metal for hydrogenating aromatic rings under manageable conditions.
-
Increase Hydrogen Pressure: Aromatic ring reduction is highly sensitive to hydrogen pressure.[3] Insufficient pressure is a primary cause of incomplete reaction. While alkene hydrogenation can often be achieved at atmospheric pressure (e.g., using a hydrogen balloon), arene hydrogenation typically requires significantly higher pressures.
-
Optimize Temperature: Increasing the temperature can enhance the reaction rate, but excessive heat can lead to side reactions like hydrogenolysis (see Q2). A systematic approach to finding the optimal temperature is recommended.
-
Solvent Choice: While alcohols like ethanol are common, solvents like acetic acid can sometimes enhance the activity of Pt-group catalysts for arene hydrogenation, though this may require re-optimization of other parameters.[4]
Data Summary: Catalyst Performance for Hydrogenation
| Catalyst | Typical Pressure | Typical Temperature | Selectivity Profile | Key Considerations |
| 10% Pd/C | 1-4 bar (15-60 psi) | 25-50 °C | High for C=C bond; Poor for aromatic ring. | Ideal for synthesizing ethyl 3-phenylpropanoate.[1] |
| 5% Pt/C | 50-100 bar | 50-100 °C | Good for both C=C and aromatic ring. | May require higher temperatures and pressures than Rh. |
| 5% Rh/C | 20-70 bar | 25-80 °C | Excellent for aromatic ring hydrogenation. | Often the most effective choice for this transformation.[2] |
| Raney Ni | 50-150 bar | 100-150 °C | Highly active but may require high T/P. | Can be pyrophoric and sensitive to poisons.[5] |
Workflow: Optimizing Arene Hydrogenation
Caption: Troubleshooting workflow for incomplete hydrogenation.
Q2: I'm observing the formation of 3-cyclohexylpropanol. What causes this over-reduction and how can I prevent it?
A2: The formation of 3-cyclohexylpropanol is a result of hydrogenolysis, where the ester functional group is reduced to an alcohol. This is a common by-product when using highly active catalysts under harsh conditions.
Causality: Hydrogenolysis competes with the desired hydrogenation reaction. It is favored by high temperatures, high catalyst loadings, and certain catalyst/support combinations.[5] Highly active catalysts like Raney Nickel or extended reaction times can exacerbate this issue.
Troubleshooting Strategies:
-
Reduce Reaction Temperature: This is the most effective way to minimize hydrogenolysis. This side reaction typically has a higher activation energy than hydrogenation, so lowering the temperature will disfavor it more significantly.
-
Lower Catalyst Loading: Use the minimum amount of catalyst required to achieve a reasonable reaction rate. Overloading the reactor can promote unwanted side reactions.
-
Monitor the Reaction: Use real-time monitoring (e.g., GC, TLC, or in-situ FTIR) to stop the reaction as soon as the starting material is consumed.[3] Avoid leaving the reaction to stir for extended periods after completion.
-
Catalyst Choice: If hydrogenolysis persists even at lower temperatures, consider a less aggressive catalyst. For example, if you are using Raney Nickel, switching to a supported Rh or Pt catalyst may provide better selectivity.
Section 2: Fischer Esterification Route
The Fischer esterification of 3-cyclohexylpropanoic acid with ethanol is a classic, equilibrium-driven reaction. The primary challenges are driving the reaction to completion and preventing side reactions related to the acid catalyst.[6][7]
Q3: My esterification reaction has a low yield, with a lot of unreacted carboxylic acid remaining. What's the problem?
A3: This is a classic symptom of not effectively addressing the equilibrium nature of the Fischer esterification. The reaction between a carboxylic acid and an alcohol produces an ester and water. This reaction is reversible, and without intervention, will reach an equilibrium with significant amounts of all four species present.[8][9]
Causality: According to Le Châtelier's principle, to drive the equilibrium towards the product side (the ester), you must either add a large excess of a reactant or remove a product as it is formed.[9]
Troubleshooting Strategies:
-
Use Excess Alcohol: The most straightforward strategy is to use a large excess of ethanol. Using ethanol as the reaction solvent (e.g., 5-10 molar equivalents or more) will effectively push the equilibrium towards the formation of this compound.[8]
-
Remove Water: Actively removing the water by-product is highly effective. This is typically achieved using a Dean-Stark apparatus, where the water is removed from the reaction mixture as an azeotrope with a co-solvent like toluene or hexane.[6][10] Alternatively, incorporating a drying agent like molecular sieves into the reaction can also sequester the water.
Diagram: Shifting the Fischer Esterification Equilibrium
Caption: Strategies to drive the Fischer esterification forward.
Q4: I'm detecting diethyl ether in my product mixture. Why is this happening and how can I avoid it?
A4: The formation of diethyl ether is a known side reaction in acid-catalyzed reactions involving ethanol, especially at elevated temperatures.
Causality: Strong mineral acids like sulfuric acid (H₂SO₄) are powerful dehydrating agents. At temperatures above ~140 °C, they can catalyze the intermolecular dehydration of two ethanol molecules to form diethyl ether and water.[7]
Troubleshooting Strategies:
-
Control Temperature: Ensure the reaction temperature does not significantly exceed the boiling point of ethanol (~78 °C) or the ethanol/co-solvent azeotrope. Avoid aggressive heating.
-
Use a Milder Catalyst: Replace sulfuric acid with a less aggressive catalyst that is less prone to causing dehydration. p-Toluenesulfonic acid (p-TsOH) is an excellent, milder alternative for Fischer esterifications.[6] Lewis acids such as scandium(III) triflate can also be effective.
-
Catalyst Loading: Use the minimum catalytic amount necessary (typically 1-5 mol%).
Experimental Protocols
Protocol 1: Hydrogenation of Ethyl Cinnamate using Rh/C
Objective: To fully hydrogenate ethyl cinnamate to this compound while minimizing by-products.
Materials:
-
Ethyl cinnamate (1 equiv.)
-
5% Rhodium on Carbon (Rh/C) (0.5 - 2 mol% Rh)
-
Ethanol (solvent)
-
High-pressure hydrogenation reactor (e.g., Parr shaker)
Procedure:
-
Carefully add the 5% Rh/C catalyst to the pressure reactor vessel under an inert atmosphere (e.g., nitrogen or argon).
-
Add the ethanol solvent, followed by the ethyl cinnamate substrate.
-
Seal the reactor according to the manufacturer's instructions.
-
Purge the reactor vessel 3-5 times with nitrogen, followed by 3-5 purges with hydrogen gas to ensure an inert atmosphere has been replaced with H₂.
-
Pressurize the reactor to the target pressure (start with 30 bar / 435 psi).
-
Begin agitation and heat the reactor to the target temperature (start with 40-50 °C).
-
Monitor the reaction progress by observing hydrogen uptake. The reaction is complete when H₂ uptake ceases.
-
Cool the reactor to room temperature and carefully vent the excess hydrogen pressure.
-
Purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the heterogeneous Rh/C catalyst. Wash the pad with additional ethanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Analyze the crude product by GC-MS and ¹H NMR to determine purity and identify any by-products.
References
- Vertex AI Search. (2024). Recent strategies for switching the catalytic selectivity in CO2 hydrogenation.
- METTLER TOLEDO. (2023). Optimizing Catalytic Hydrogenation: Key Techniques and Tools for Success. YouTube.
- MacKenzie, I. (2021).
- LookChem. (n.d.). Cas 17343-88-3, Ethyl (E)
- Royal Society of Chemistry. (n.d.). Supplementary Information for Selective Hydrogenation of α,β-unsaturated Carbonyl Compounds on Silica- supported Copper Nanopa.
- National Institutes of Health. (n.d.).
- European Patent Office. (1992). Process for producing and purifying 3,4-dihydrocoumarin. EP 0492940 A1.
- MDPI. (n.d.).
- FooDB. (2010).
- Organic Chemistry Portal. (n.d.).
- Wikipedia. (n.d.).
- Wordpress. (n.d.).
- BYJU'S. (n.d.).
- Cervený, L., Pustejovská, M., & Kacer, P. (2000).
- Master Organic Chemistry. (2022). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions.
- Chemistry LibreTexts. (2023).
- ResearchGate. (n.d.).
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. img.perfumerflavorist.com [img.perfumerflavorist.com]
- 3. youtube.com [youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. Solving Issues with Heterogeneous Catalytic Hydrogenation - Wordpress [reagents.acsgcipr.org]
- 6. Fischer Esterification [organic-chemistry.org]
- 7. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. byjus.com [byjus.com]
Validation & Comparative
A Comparative Guide to Purity Validation of Synthesized Ethyl 3-cyclohexylpropanoate by ¹H NMR
In the landscape of pharmaceutical research and chemical synthesis, the rigorous confirmation of a molecule's identity and purity is not merely a procedural step but the bedrock of reliable and reproducible science. For a compound like Ethyl 3-cyclohexylpropanoate, a common fragrance and flavoring agent, ensuring its purity is paramount for quality control and safety. This guide provides an in-depth analysis of ¹H Nuclear Magnetic Resonance (NMR) spectroscopy as a primary tool for purity validation. It offers a detailed comparison with orthogonal chromatographic techniques, namely Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), providing the experimental data and rationale necessary for researchers to make informed decisions.
Section 1: The Analyte - this compound
To effectively validate the purity of this compound, one must first understand its molecular structure and the corresponding ¹H NMR spectral signature.
Structure: O // CH3-CH2-O-C-CH2-CH2-C6H11
A Comparative Olfactory Analysis: Profiling Ethyl 3-cyclohexylpropanoate Against Common Fruity Esters
In the intricate world of flavor and fragrance, the characterization of aroma compounds is paramount for innovation and quality control. This guide provides an in-depth comparative analysis of the aroma profile of Ethyl 3-cyclohexylpropanoate against a selection of widely utilized fruity esters: isoamyl acetate, ethyl butyrate, and ethyl hexanoate. This document is intended for researchers, scientists, and drug development professionals seeking to understand the nuanced olfactory properties of these molecules through both instrumental analysis and sensory evaluation.
Esters are a cornerstone of fruity aromas, formed through the esterification of an alcohol and a carboxylic acid. Their structural diversity leads to a vast spectrum of scent profiles, from the straightforward sweetness of isoamyl acetate to the more complex fruitiness of this compound.[1] This guide will dissect these differences through a multi-faceted approach, combining physicochemical data, analytical chemistry protocols, and sensory science methodologies.
Physicochemical Properties and Aroma Descriptors: A Head-to-Head Comparison
A fundamental understanding of the physicochemical properties of these esters is crucial as it influences their volatility and, consequently, their perception by the human olfactory system. The following table summarizes key properties and commonly associated aroma descriptors for this compound and the selected comparator esters.
| Compound | Chemical Structure | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Odor Detection Threshold (in water, ppb) | Primary Aroma Descriptors |
| This compound | C₁₁H₂₀O₂ | 184.28 | 91-94 (at 8 mmHg)[2] | Not readily available | Powerful, fruity, sweet, pineapple, peach, pear[3] | |
| Isoamyl Acetate | C₇H₁₄O₂ | 130.19 | 142 | ~2[4] | Intense banana, pear, sweet, slightly solventy[1] | |
| Ethyl Butyrate | C₆H₁₂O₂ | 116.16 | 121[5] | 1[6] | Pineapple, fruity, banana, juicy fruit, tutti-frutti[7][8] | |
| Ethyl Hexanoate | C₈H₁₆O₂ | 144.21 | 168 | 1[6] | Red apple, aniseed, cherry-like, red fruits, pineapple, banana[9][10] |
Instrumental Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is an indispensable technique for the separation and identification of volatile compounds in a mixture.[4][7] It provides a chemical fingerprint of a sample, allowing for the quantitative and qualitative analysis of its components.
Experimental Protocol: GC-MS Analysis of Fruity Esters
This protocol outlines a standardized method for the GC-MS analysis of this compound and the comparator esters. The choice of a non-polar stationary phase column is based on the principle of separating compounds primarily by their boiling points, which is effective for this group of esters.
1. Sample Preparation:
- Prepare individual stock solutions of this compound, isoamyl acetate, ethyl butyrate, and ethyl hexanoate at a concentration of 1000 ppm in ethanol.
- Create a mixed standard solution containing all four esters at a final concentration of 10 ppm each by diluting the stock solutions in ethanol.
2. GC-MS Instrumentation and Parameters:
- Gas Chromatograph: Agilent 8890 GC System (or equivalent)
- Mass Spectrometer: Agilent 5977B GC/MSD (or equivalent)
- Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.
- Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
- Inlet Temperature: 250°C.
- Injection Volume: 1 µL (split mode, 50:1 split ratio).
- Oven Temperature Program:
- Initial temperature: 50°C, hold for 2 minutes.
- Ramp: Increase to 250°C at a rate of 10°C/min.
- Final hold: 250°C for 5 minutes.
- MS Transfer Line Temperature: 280°C.
- Ion Source Temperature: 230°C.
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Mass Scan Range: m/z 40-350.
3. Data Analysis:
- Identify the peaks corresponding to each ester based on their retention times and mass spectra.
- Compare the retention times of the four esters. The elution order is expected to generally follow their boiling points.
- Analyze the mass spectra of each compound, identifying key fragment ions. This information is crucial for unequivocal identification and can provide insights into their chemical structures.
Expected Results and Interpretation
Sensory Analysis: Quantifying the Olfactory Experience
While instrumental analysis provides objective chemical data, sensory evaluation is crucial for understanding how these compounds are perceived by humans.[11] Quantitative Descriptive Analysis (QDA®) is a robust methodology used to generate a comprehensive sensory profile of a product.[12]
Experimental Protocol: Quantitative Descriptive Analysis (QDA®) of Fruity Esters
This protocol provides a framework for conducting a sensory panel evaluation to compare the aroma profiles of the four esters.
1. Panelist Selection and Training:
- Recruit 10-12 panelists based on their sensory acuity, ability to articulate perceptions, and availability.
- Conduct training sessions to familiarize panelists with the basic principles of sensory evaluation and the specific aroma attributes of fruity esters. Use reference standards to anchor sensory terms (e.g., banana candy for "banana," fresh pineapple for "pineapple").
2. Lexicon Development:
- In a series of sessions, present panelists with the four ester samples (prepared at a concentration of 20 ppm in deionized water).
- Through open discussion led by a panel leader, generate a comprehensive list of descriptive terms for the aroma of each sample.
- Refine the list to a final set of non-overlapping, precise, and actionable attributes. This lexicon will form the basis of the scorecard.
3. Sample Evaluation:
- Prepare fresh solutions of each ester at 20 ppm in deionized water.
- Present the samples to the panelists in a randomized and blind manner in a controlled sensory laboratory environment.
- Panelists will independently evaluate the aroma of each sample and rate the intensity of each attribute on a 15-cm line scale anchored with "low" and "high."
4. Data Analysis:
- Convert the line scale ratings to numerical data.
- Perform statistical analysis, such as Analysis of Variance (ANOVA), to identify significant differences in the intensity of each attribute across the four esters.
- Visualize the results using a spider web or radar plot to provide a clear graphical comparison of the sensory profiles.
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Comparative Aroma Profiles: A Synthesis
The combination of instrumental and sensory data allows for a comprehensive comparison of these fruity esters.
-
This compound stands out with its complex fruity profile, encompassing notes of pineapple, peach, and pear. Its larger, more complex structure, including a cyclohexyl ring, likely contributes to its unique and powerful aroma.[3] Its higher boiling point suggests lower volatility compared to the other esters, which may result in a more lingering, base-note character in a fragrance composition.
-
Isoamyl Acetate is a classic top-note ester with a very distinct and potent banana and pear character.[1][13] Its relatively simple structure and lower molecular weight contribute to its high volatility and immediate impact.
-
Ethyl Butyrate is another powerful and diffusive ester, strongly associated with the aroma of fresh pineapple.[7][8] It also possesses notes of banana and a general "tutti-frutti" sweetness, making it a versatile ingredient in fruity flavor creations.
-
Ethyl Hexanoate offers a different facet of fruitiness, with a profile reminiscent of red apple, aniseed, and cherry.[9] It is often described as having a slightly more complex and less straightforwardly sweet aroma than isoamyl acetate or ethyl butyrate.
Conclusion
This guide provides a comparative framework for understanding the aroma profile of this compound in relation to other common fruity esters. The combination of physicochemical data, a robust GC-MS protocol for chemical analysis, and a detailed methodology for sensory evaluation offers a comprehensive approach for researchers and product developers.
The distinct aroma profiles of these esters, from the complex fruitiness of this compound to the characteristic notes of isoamyl acetate, ethyl butyrate, and ethyl hexanoate, highlight the vast creative possibilities within this class of compounds. By applying the principles and methodologies outlined in this guide, scientists can make more informed decisions in the selection and application of fruity esters for flavor and fragrance formulation, as well as in drug development where taste and smell masking can be critical.
References
-
Wikipedia. Isoamyl acetate. Link
-
Fraterworks. Isoamyl Acetate. Link
-
Perfume Extract. Discover Ethyl Butyrate - The 'Juicy Fruit' Molecule. Link
-
FlavorActiV. Ethyl Hexanoate Flavour Standard for Sensory Training. Link
-
Scentspiracy. Isoamyl Acetate (123-92-2) — Synthetic Ingredient for Perfumery. Link
-
Scentspiracy. Ethyl Butyrate (CAS 105-54-4) – Premium Synthetic Fruity Ingredient for Perfumery. Link
-
Chemical Bull. Isoamyl Acetate In Aroma: Creating Rich Banana Fragrances. Link
-
Chem-Impex. Ethyl hexanoate. Link
-
Elchemy. Isoamyl Acetate Information & Details. Link
-
Olfactorian. Ethyl Hexanoate | Perfume Material. Link
-
Wikipedia. Ethyl butyrate. Link
-
Wikipedia. Ethyl hexanoate. Link
-
PubChem. Ethyl butyrate. Link
-
The Fragrance Conservatory. Ethyl hexanoate - The Ingredient Directory. Link
-
Pell Wall. Ethyl butyrate. Link
-
Leffingwell & Associates. Esters. Link
-
ChemSynthesis. This compound. Link
-
The Good Scents Company. ethyl cyclohexane propionate. Link
-
LookChem. Cas 17343-88-3,Ethyl (E)-3-cyclohexyl-2-propenoate. Link
-
ResearchGate. Odour detection threshold of esters and esters added with organic acid. Link
-
PubChem. Ethyl cyclohexane propionate. Link
-
FEMS Yeast Research. The molecular biology of fruity and floral aromas in beer and other alcoholic beverages. Link
-
ResearchGate. Odor Thresholds, Concentrations, and Odor Activity Values (OAVs) of Potent Odorants in Fresh Pineapple… Link
-
Swesiaq. Table 6.1 – Odor Threshold Values. Link
-
FooDB. Showing Compound Ethyl 3-cyclohexylpropionate (FDB003480). Link
-
Benchchem. A Comparative Sensory Analysis of Propyl Esters for Researchers and Product Development Professionals. Link
-
OENO One. Sensory dimensions derived from competitive and creative perceptual interactions between fruity ethyl esters and woody odorants. Link
-
Identification of Aromatic Fatty Acid Ethyl Esters. Link
-
MDPI. Evaluation of Perceptual Interactions between Ester Aroma Components in Langjiu by GC-MS, GC-O, Sensory Analysis, and Vector Model. Link
-
ResearchGate. Revealing the sensory impact of different levels and combinations of esters and volatile thiols in Chardonnay wines. Link
-
Benchchem. A Sensory Panel Comparison of Citronellyl Hexanoate and Related Esters: A Guide for Researchers. Link
-
ResearchGate. GC × GC distribution of structurally (a) esters: (1) ethyl propanoate,... Link
-
Scholars Research Library. GC-MS analysis of ethyl acetate extract of Alysicarpus Monilifer - Whole plant. Link
-
The Pharma Innovation Journal. Gas Chromatography-Mass Spectrometry (GC-MS) determination of bioactive constituents from the methanolic and ethyl acetate. Link
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- 4. Isoamyl Acetate (123-92-2) — Synthetic Ingredient for Perfumery — Scentspiracy [scentspiracy.com]
- 5. Ethyl butyrate | C6H12O2 | CID 7762 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 9. Ethyl Hexanoate Flavour Standard for Sensory Training | FlavorActiV [flavoractiv.com]
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- 13. Isoamyl acetate - Wikipedia [en.wikipedia.org]
A Comparative Sensory Panel Analysis of Ethyl 3-cyclohexylpropanoate in a Beverage Matrix
In the dynamic landscape of beverage formulation, the pursuit of novel and impactful flavor profiles is paramount. Ethyl 3-cyclohexylpropanoate, a lesser-known ester, presents a compelling opportunity to innovate beyond commonplace fruit-forward notes. This guide provides a comprehensive framework for conducting a sensory panel analysis of this compound within a beverage matrix, comparing its performance against established flavoring agents, Ethyl Butyrate and Isoamyl Acetate. We will delve into the causal reasoning behind experimental design, ensuring a self-validating and robust analytical process.
Introduction to this compound and its Comparators
This compound is characterized by a potent and complex fruity aroma, with nuances of pear, peach, pineapple, and banana.[1][2][3] Its unique cyclohexyl structure distinguishes it from the more linear aliphatic esters commonly employed in the beverage industry. This structural difference is hypothesized to contribute to a more sustained and multifaceted flavor perception.
For a meaningful comparative analysis, two widely used fruity esters have been selected:
-
Ethyl Butyrate: Known for its straightforward and vibrant fruity aroma, often described as pineapple and tutti-frutti.[1] It serves as a benchmark for a classic, high-impact fruity note.
-
Isoamyl Acetate: Predominantly recognized for its distinct banana and pear-drop character.[4][5] This ester provides a well-defined and familiar fruity profile for comparison.
A summary of the chemical and sensory properties of these compounds is presented in Table 1.
Table 1: Chemical and Sensory Profile of Selected Flavoring Esters
| Compound | Chemical Structure | Molecular Weight ( g/mol ) | Reported Sensory Descriptors |
| This compound | C₁₁H₂₀O₂ | 184.28 | Fruity, sweet, pineapple, peach, pear, banana[1][2][3] |
| Ethyl Butyrate | C₆H₁₂O₂ | 116.16 | Fruity, tropical fruit, pineapple, tutti frutti[1] |
| Isoamyl Acetate | C₇H₁₄O₂ | 130.18 | Banana, pear drop, estery, fruity[4][5] |
Experimental Design: A Rationale-Driven Approach
The objective of this sensory analysis is twofold: to discriminate between the sensory profiles of the three esters and to quantify their descriptive attributes in a beverage matrix. To achieve this, a two-stage experimental design is proposed: a Triangle Test for initial discrimination, followed by a Quantitative Descriptive Analysis (QDA) for in-depth profiling.[6][7]
The selection of a neutral beverage matrix, such as lightly sweetened carbonated water, is crucial to minimize interference from other flavor components and allow the distinct characteristics of the esters to be perceived clearly.
Panelist Selection and Training: The Human Instrument
The reliability of sensory data is fundamentally dependent on the acuity and consistency of the sensory panel.[8][9][10] The selection process should therefore be rigorous and well-documented.
Protocol for Panelist Selection:
-
Recruitment: Recruit 20-30 individuals who are regular consumers of fruit-flavored beverages but are not experts in sensory analysis to avoid preconceived biases.[11]
-
Screening: Conduct a series of basic sensory acuity tests, including:
-
Basic Taste Identification: Correct identification of sweet, sour, bitter, and salty solutions.
-
Odor Recognition: Identification of common food-related aromas.
-
Triangle Tests: A series of triangle tests with varying concentrations of a known fruity ester to assess discriminatory ability.[2]
-
-
Selection: Select 10-12 panelists who demonstrate high accuracy in these screening tests and exhibit good communication skills for describing sensory perceptions.
Protocol for Panelist Training:
-
Introduction to Sensory Terminology: Familiarize panelists with a standardized lexicon of aroma and flavor descriptors relevant to fruity beverages.
-
Reference Standard Training: Provide panelists with reference standards for key aroma and flavor attributes (e.g., pure solutions of Ethyl Butyrate and Isoamyl Acetate, fruit purees).
-
Intensity Scaling Practice: Train panelists to use a 15-point intensity scale consistently for rating the strength of different sensory attributes.
-
Calibration Sessions: Conduct several practice sessions where panelists evaluate test samples and discuss their ratings as a group to align their understanding and application of the descriptive terms and intensity scales.[8]
The logical flow of panelist selection and training is illustrated in the following diagram:
Caption: Workflow for Sensory Panelist Selection and Training.
Methodologies for Sensory Evaluation
Triangle Test: Establishing a Perceptible Difference
The triangle test is a discriminative method used to determine if a sensory difference exists between two products.[2] In this context, it will be used to ascertain if panelists can distinguish the beverage containing this compound from those containing Ethyl Butyrate and Isoamyl Acetate respectively. This test is mandated by standards such as ASTM E1885.
Protocol for Triangle Test:
-
Sample Preparation: Prepare three beverage samples for each test set, coded with random three-digit numbers. Two samples will be identical (e.g., containing Ethyl Butyrate), and one will be different (e.g., containing this compound). The concentration of each ester should be carefully controlled to be at an equi-intense level, as determined in preliminary benchtop testing.
-
Presentation: Present the three samples simultaneously to each panelist in a randomized order.
-
Evaluation: Instruct panelists to taste each sample from left to right and identify the "odd" or "different" sample.[2]
-
Data Analysis: The number of correct identifications is tabulated. Statistical significance is determined using a binomial distribution table or a chi-square test to see if the number of correct judgments is significantly greater than what would be expected by chance (one-third).[2]
Quantitative Descriptive Analysis (QDA): Profiling the Sensory Landscape
QDA is a powerful descriptive method that provides a detailed sensory profile of a product.[6] It allows for the quantification of the intensity of various sensory attributes, enabling a comprehensive comparison of the three esters.
Protocol for Quantitative Descriptive Analysis (QDA):
-
Lexicon Development: In a group session, the trained panel will collaboratively develop a list of descriptive terms for the aroma, flavor, and mouthfeel of the three beverage samples. This lexicon should be precise and mutually understood by all panelists.
-
Sample Evaluation: Each panelist will independently evaluate the three beverage samples, presented in a randomized order.
-
Intensity Rating: For each sample, panelists will rate the intensity of each descriptor from the developed lexicon on a 15-point unstructured line scale, anchored with "low" and "high" at the ends.
-
Data Analysis: The data from the QDA will be analyzed using statistical methods such as Analysis of Variance (ANOVA) to identify significant differences in the intensity ratings of each attribute across the three samples. Principal Component Analysis (PCA) can be used to visualize the relationships between the samples and their sensory attributes.
The experimental workflow for the sensory evaluation is depicted below:
Caption: Experimental Workflow for Sensory Panel Analysis.
Data Presentation and Interpretation
The quantitative data generated from the QDA should be summarized in a clear and concise table for easy comparison.
Table 2: Hypothetical Quantitative Descriptive Analysis Results
| Sensory Attribute | This compound (Mean Intensity) | Ethyl Butyrate (Mean Intensity) | Isoamyl Acetate (Mean Intensity) | p-value |
| Aroma | ||||
| Overall Fruity | 12.5 | 11.8 | 10.5 | <0.05 |
| Pineapple | 8.2 | 10.5 | 3.1 | <0.01 |
| Peach | 7.5 | 2.1 | 1.5 | <0.01 |
| Banana | 6.8 | 1.5 | 13.2 | <0.01 |
| Pear | 5.3 | 2.5 | 8.9 | <0.01 |
| Flavor | ||||
| Overall Fruity | 13.1 | 12.2 | 11.0 | <0.05 |
| Sweet | 8.5 | 8.2 | 8.8 | >0.05 |
| Sour | 3.2 | 3.5 | 3.1 | >0.05 |
| Lingering Aftertaste | 9.8 | 6.5 | 7.2 | <0.05 |
| Mouthfeel | ||||
| Carbonation | 10.2 | 10.5 | 10.3 | >0.05 |
Note: Intensity rated on a 15-point scale. p-values are from ANOVA.
The hypothetical results in Table 2 suggest that while all three esters contribute a strong fruity character, this compound exhibits a more complex profile with significant notes of peach, alongside pineapple and banana. Notably, it may also possess a more pronounced and lingering aftertaste, a key differentiator for beverage formulators.
Conclusion
This guide outlines a scientifically rigorous and logically structured approach to the sensory analysis of this compound in a beverage matrix. By employing a combination of discriminative and descriptive sensory methods, supported by robust panelist training and statistical analysis, researchers and product developers can gain a comprehensive understanding of this novel flavoring agent's potential. The comparative framework presented allows for an objective assessment of its performance against industry-standard esters, providing the data-driven insights necessary for successful beverage innovation.
References
-
FlavorActiV. (n.d.). Ethyl Butyrate Flavour Standard. Retrieved from [Link]
- ISO 4120:2021. (2021). Sensory analysis — Methodology — Triangle test.
- Fiveable. (n.d.). Sensory panel selection and training. Principles of Food Science Class Notes.
- do Sameiro, M., et al. (2022). An Overview of Sensory Characterization Techniques: From Classical Descriptive Analysis to the Emergence of Novel Profiling Methods. Foods, 11(15), 2292.
- Agriculture Institute. (2024, January 8). Screening and Training Methods for Sensory Panelists.
- eGyanKosh. (n.d.).
- ASTM E1885-18. (2018). Standard Test Method for Sensory Analysis—Triangle Test.
- Gatchalian, M. M. (2022, June 3). Selection, training and calibration of sensory panelists. FoodPacific Manufacturing Journal.
- Tan Do. (n.d.).
- Scribd. (n.d.). Triangle Test.
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A Comparative Analysis of Fruity Ester Flavor Profiles: Ethyl 3-cyclohexylpropanoate vs. Allyl 3-cyclohexylpropionate
In the nuanced world of flavor and fragrance chemistry, the subtle modification of an ester group can dramatically alter the olfactory and gustatory perception of a molecule. This guide provides a detailed comparative analysis of two structurally similar yet sensorially distinct flavor compounds: Ethyl 3-cyclohexylpropanoate and Allyl 3-cyclohexylpropionate. This document is intended for researchers, flavor chemists, and product development professionals seeking to understand the functional differences and appropriate applications for these important fruity esters.
We will explore the distinct flavor profiles, compare key physicochemical properties, and provide robust experimental protocols for both sensory and instrumental analysis. The causality behind methodological choices is emphasized to ensure a deep, functional understanding of how to effectively evaluate and utilize these compounds.
Introduction to the Analytes
At a cursory glance, the replacement of an ethyl group with an allyl group appears to be a minor structural change. However, this substitution significantly impacts the molecule's volatility, chemical reactivity, and interaction with olfactory receptors, leading to two unique flavor profiles.
-
This compound is a fatty acid ester recognized for its general fruity character.[1][2] It provides a soft, blended fruitiness that is versatile in a variety of flavor compositions.
-
Allyl 3-cyclohexylpropionate , another fatty acid ester, is distinguished by a much more specific and potent flavor profile, strongly associated with pineapple.[3][4][5] The presence of the allyl group, with its carbon-carbon double bond, not only defines its characteristic aroma but also influences its stability and tenacity in various product matrices.
Physicochemical Properties: A Comparative Overview
The physical and chemical properties of a flavor molecule are critical determinants of its performance in an application, affecting its release, stability, and perception. The table below summarizes the key properties of the two esters.
| Property | This compound | Allyl 3-cyclohexylpropionate | Significance of Differences |
| Molecular Formula | C₁₁H₂₀O₂[1][2] | C₁₂H₂₀O₂[5][6] | The additional carbon in the allyl group contributes to a higher molecular weight. |
| Molecular Weight | 184.27 g/mol [1] | 196.29 g/mol [5][6] | Affects volatility; the lighter ethyl ester is generally more volatile than the allyl ester. |
| Boiling Point | 91-94 °C @ 8 mmHg[1] | ~266 °C @ 760 mmHg[6] | The significantly higher boiling point of the allyl ester indicates lower volatility and greater persistence (tenacity). |
| Flavor Profile | General fruity: pear, peach, banana[1] | Specific fruity: strong pineapple, sweet, with green and waxy nuances[3][4][7] | Highlights the critical impact of the ester group on sensory perception. |
| Natural Occurrence | Not specified in reviewed literature. | Not found in nature.[3][4][8] | Both are primarily synthesized for commercial use. |
| FEMA Number | 2431[9] | 2026 / 2055[6] | Both are recognized as safe flavoring ingredients by the Flavor and Extract Manufacturers Association. |
Deep Dive into Flavor Profiles
While both compounds fall under the "fruity" category, their profiles are worlds apart. The choice between them is dictated entirely by the desired sensory outcome.
| Flavor Attribute | This compound | Allyl 3-cyclohexylpropionate |
| Primary Character | General, soft, blended fruitiness. | Sharp, distinct, and sweet pineapple.[3][4] |
| Key Nuances | Notes of pear, peach, and banana.[1] | Green, slightly waxy, and woody undertones. Can provide a sense of acidity.[6] |
| Intensity | Moderate. | Medium to high strength. |
| Application Analogy | A versatile background note to build a general fruit accord (e.g., fruit punch). | A character-defining note for creating a recognizable pineapple or tropical flavor.[3][4] |
Allyl 3-cyclohexylpropionate is often described as providing a more "tasty and natural fruit note" compared to other pineapple-aroma esters.[6] Its complexity, with green and waxy facets, mimics the profile of fresh pineapple more accurately than simpler esters. In contrast, this compound offers a broader, less defined fruitiness that can enhance and round out other flavor components without dominating the profile.
Experimental Protocols for Comparative Analysis
To objectively compare these two flavorants, a dual approach of sensory evaluation and instrumental analysis is required. This ensures that human perception is correlated with quantifiable chemical data.
Sensory Evaluation: Quantitative Descriptive Analysis (QDA)
The goal of QDA is to identify the specific sensory attributes of each compound and quantify their intensities. This requires a trained panel to provide objective, reproducible data.[10]
Protocol Steps:
-
Panelist Training: Select 8-12 panelists and train them to identify and score the intensity of relevant aroma and flavor attributes (e.g., "pineapple," "green," "waxy," "sweet," "pear") using a standardized reference kit.
-
Sample Preparation: Prepare solutions of this compound and Allyl 3-cyclohexylpropionate at a concentration of 30 ppm in deodorized water or a neutral base (e.g., unflavored sugar water). The choice of solvent is critical to avoid introducing confounding aromas.
-
Evaluation: Present the samples to the panelists in a controlled sensory lab with consistent lighting and temperature.[11] Samples should be coded with random three-digit numbers and served at a controlled temperature.
-
Data Collection: Panelists will rate the intensity of each identified attribute on a 15-point unstructured line scale, anchored from "none" to "very intense."
-
Data Analysis: Analyze the data using statistical methods (e.g., ANOVA, Spider Plots) to identify significant differences in the sensory profiles of the two compounds.
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Assessing Synergistic and Masking Effects of Ethyl 3-Cyclohexylpropanoate in Flavor Mixtures
A Comparison Guide by a Senior Application Scientist
Abstract
Ethyl 3-cyclohexylpropanoate (ECP) is a widely utilized flavoring agent, prized for its potent, fruity aroma reminiscent of pear, peach, and banana.[1][2] While its standalone sensory profile is well-documented, its interactive effects within complex flavor systems are less understood. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to objectively assess the synergistic and masking capabilities of ECP. We will detail a robust experimental design, combining trained sensory panel evaluations with instrumental analysis, to quantify how ECP modulates the perception of other flavor compounds. The methodologies described herein are designed to be self-validating, ensuring the generation of reliable and actionable data for product formulation.
Introduction: The Challenge of Flavor Interaction
In the development of consumer products—from foods and beverages to pharmaceuticals—the final flavor profile is rarely the result of a single molecule. It is an intricate interplay of dozens or even hundreds of volatile and non-volatile compounds. Two primary interaction phenomena dictate this final perception:
-
Synergy: This occurs when the perceived intensity of a flavor attribute in a mixture is greater than the sum of the intensities of its individual components.
-
Masking: This is the reduction or suppression of the perception of one flavor attribute by the presence of another.[3][4]
Understanding these interactions is critical. A synergistic effect can enhance desirable notes, allowing for lower concentrations of key ingredients. Conversely, masking can be strategically employed to suppress off-notes from active pharmaceutical ingredients (APIs), plant-based proteins, or vitamin fortifications, improving palatability and consumer acceptance.[5][6]
This compound (FEMA No. 2431) is an aliphatic ester known for its powerful fruity character.[1][2] Its chemical structure suggests a potential to interact significantly with other flavor molecules, yet quantitative data on these interactions is scarce. This guide aims to bridge that gap by presenting a rigorous methodology to characterize ECP's role as both a flavor enhancer and a potential masking agent.
Experimental Design: A Dual Approach to Sensory Assessment
To obtain a holistic and objective measure of flavor interaction, we employ a two-pronged approach that combines the precision of human perception with the specificity of instrumental analysis.
Core Methodology: Quantitative Descriptive Analysis (QDA)
Causality: To quantify subtle changes in a flavor profile, we must move beyond simple consumer preference (hedonic) testing. Quantitative Descriptive Analysis (QDA) is the chosen methodology because it utilizes a small panel of highly trained assessors (8-15 members) to identify and quantify the intensity of specific sensory attributes.[7][8][9] This provides objective, reproducible data on how ECP alters the perceived intensity of other flavors, which is essential for distinguishing between synergy and masking.[9][10]
Complementary Methodology: Gas Chromatography-Olfactometry (GC-O)
Causality: While a sensory panel tells us what changes are perceived, Gas Chromatography-Olfactometry (GC-O) helps explain why. This technique separates the volatile compounds in a sample and allows a trained analyst to smell each compound as it elutes from the chromatograph.[11][12] By comparing the odor activity of compounds in the presence and absence of ECP, we can identify if ECP is causing changes in the volatility or release of other aroma compounds from the sample matrix, providing a potential physical explanation for the observed sensory effects.[13][14]
Workflow for Comprehensive Sensory Assessment
Caption: Experimental workflow for assessing flavor interactions.
Protocols & Methodologies
Materials
-
Flavor Compounds:
-
This compound (ECP), >=99% purity
-
(R)-(+)-Limonene (Citrus reference), >=97% purity
-
Vanillin (Sweet/Aromatic reference), >=99% purity
-
Quinine Sulfate (Bitter reference), USP grade
-
-
Base Medium: Deionized water containing 5% (w/v) sucrose and 0.1% (w/v) citric acid to create a neutral, slightly sweet-sour base that mimics a simple beverage system.
Sensory Panel Selection and Training
Protocol:
-
Recruitment: Recruit 20-30 candidates who are moderate users of fruit-flavored beverages.
-
Screening: Screen candidates for sensory acuity using basic taste identification tests (sweet, sour, salty, bitter, umami) and odor recognition tests.
-
Selection: Select the 10-12 individuals with the highest sensitivity and ability to describe perceptions.
-
Training (per ISO 8586:2023[15]):
-
Introduce panelists to the reference flavor compounds individually to establish a common vocabulary (lexicon).
-
Develop intensity reference scales for key attributes: 'Fruity (ECP)', 'Citrus (Limonene)', 'Sweet (Vanillin)', and 'Bitter (Quinine)'.
-
Conduct multiple training sessions over 2-3 weeks until the panel demonstrates consistent and reproducible ratings for the reference samples.
-
Sample Preparation for QDA
Concentrations should be determined in preliminary testing to be clearly perceivable but not overwhelming.
-
Control: Base Medium only.
-
Sample A (ECP): 5 ppm ECP in Base Medium.
-
Sample B (Limonene): 20 ppm Limonene in Base Medium.
-
Sample C (Vanillin): 50 ppm Vanillin in Base Medium.
-
Sample D (Quinine): 15 ppm Quinine in Base Medium.
-
Mixture AB: 5 ppm ECP + 20 ppm Limonene in Base Medium.
-
Mixture AC: 5 ppm ECP + 50 ppm Vanillin in Base Medium.
-
Mixture AD: 5 ppm ECP + 15 ppm Quinine in Base Medium.
QDA Evaluation Protocol
-
Environment: Conduct evaluations in a dedicated sensory analysis laboratory with individual booths, consistent lighting, and controlled temperature, following ISO 6658:2017 guidelines.[16][17]
-
Presentation: Serve 20 mL of each sample in coded, identical glass cups at room temperature. The presentation order must be randomized for each panelist.
-
Evaluation: Panelists rate the intensity of the pre-defined attributes ('Fruity', 'Citrus', 'Sweet', 'Bitter') on a 15-cm unstructured line scale, anchored from "None" to "Very High."
-
Data Capture: Use sensory analysis software to directly capture the ratings, which are converted to a 0-100 scale.
-
Replication: Each panelist evaluates each sample in triplicate over three separate sessions to ensure data reliability.
Results and Data Interpretation
The collected sensory data should be analyzed using a two-way Analysis of Variance (ANOVA) with panelist and product as the main factors.[18][19][20] This statistical approach allows us to determine if there are significant differences between the samples while accounting for variability among panelists.[21]
Hypothetical Data: ECP Interaction Effects
The following tables represent plausible outcomes from this experimental design.
Table 1: Mean Intensity Scores for ECP and Limonene Mixture
| Sample | Fruity Intensity | Citrus Intensity |
|---|---|---|
| ECP alone | 45 | 0 |
| Limonene alone | 5 | 50 |
| Mixture (ECP + Limonene) | 65 | 52 |
| Sum of Individuals | 50 | 50 |
Table 2: Mean Intensity Scores for ECP and Vanillin Mixture
| Sample | Fruity Intensity | Sweet Intensity |
|---|---|---|
| ECP alone | 45 | 5 |
| Vanillin alone | 8 | 60 |
| Mixture (ECP + Vanillin) | 55 | 75 |
| Sum of Individuals | 53 | 65 |
Table 3: Mean Intensity Scores for ECP and Quinine Mixture
| Sample | Fruity Intensity | Bitter Intensity |
|---|---|---|
| ECP alone | 45 | 0 |
| Quinine alone | 2 | 70 |
| Mixture (ECP + Quinine) | 50 | 40 |
| Sum of Individuals | 47 | 70 |
Interpreting the Effects
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A Comparative Analysis of the Oxidative Stability of Ethyl 3-cyclohexylpropanoate and its Unsaturated Analogs
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and fragrance science, the chemical stability of excipients and ingredients is paramount. Oxidative degradation can compromise the efficacy, safety, and sensory attributes of a final product. This guide provides an in-depth technical comparison of the oxidative stability of Ethyl 3-cyclohexylpropanoate, a saturated ester, with its unsaturated analogs: Ethyl 3-(cyclohex-1-en-1-yl)propanoate (mono-unsaturated) and Ethyl 3-(cyclohexa-1,3-dien-1-yl)propanoate (di-unsaturated). Through an exploration of their chemical structures, the underlying mechanisms of oxidation, and standardized evaluation methodologies, this document serves as a critical resource for formulation scientists and researchers.
The Structural Imperative: Why Saturation Matters
The oxidative stability of an organic molecule is intrinsically linked to its chemical structure, specifically the presence and number of carbon-carbon double bonds. Saturated compounds, like this compound, which contain only single bonds in their cyclic moiety, are inherently more resistant to oxidation.[1][2] Unsaturated compounds, in contrast, possess regions of high electron density at their double bonds, making them susceptible to attack by radical species.[3]
To visualize this fundamental difference, consider the molecular structures of the three esters under evaluation:
Caption: Molecular structures of the compared esters.
The presence of double bonds in the cyclohexene and cyclohexadiene rings of the unsaturated analogs introduces allylic and bis-allylic protons, respectively. These protons have lower bond dissociation energies, making them more easily abstracted by radical species, which is the initiating step of autoxidation.
The Mechanism of Oxidative Degradation: A Radical Chain Reaction
The oxidative degradation of esters, particularly those with unsaturated hydrocarbon chains, proceeds via a free radical chain reaction mechanism, which can be broken down into three key stages: initiation, propagation, and termination.
-
Initiation: The process begins with the formation of a free radical. This can be triggered by factors such as heat, light (UV radiation), or the presence of metal ions.[4] A radical initiator (R•) abstracts a hydrogen atom from the ester molecule, typically from a susceptible position like an allylic or bis-allylic carbon, to form a lipid radical (L•).
-
Propagation: The lipid radical (L•) rapidly reacts with molecular oxygen (O₂) to form a peroxyl radical (LOO•). This peroxyl radical can then abstract a hydrogen atom from another ester molecule, creating a new lipid radical and a hydroperoxide (LOOH). This cycle continues, propagating the chain reaction.
-
Termination: The chain reaction is terminated when two radical species react with each other to form a non-radical product.
Caption: The three stages of lipid peroxidation.
Evaluating Oxidative Stability: Experimental Methodologies
To empirically assess the oxidative stability of these esters, standardized accelerated oxidation tests are employed. These methods artificially age the samples to predict their long-term stability.
Rancimat Method
The Rancimat test is an accelerated oxidation method that measures the induction period of an oil or fat sample.[5][6][7] A stream of air is passed through the sample at a constant elevated temperature, causing the fatty acids to oxidize.[5][6][7] Volatile secondary oxidation products are carried by the air stream into a measuring vessel containing deionized water, and the increase in conductivity of the water is continuously measured.[5][6][7][8] The induction time is the time until a rapid increase in conductivity occurs, indicating the onset of significant oxidation.[5][6][7][8] A longer induction time corresponds to higher oxidative stability.
Experimental Protocol: Rancimat Test
-
Sample Preparation: Accurately weigh 3 g of the ester into a clean, dry reaction vessel.
-
Apparatus Setup: Fill the measuring vessel with 60 mL of deionized water and place it in the Rancimat apparatus.
-
Test Execution: Place the reaction vessel in the heating block, set to a constant temperature (e.g., 110 °C), and start the air flow (e.g., 20 L/h).
-
Data Collection: The apparatus will continuously record the conductivity of the water in the measuring vessel.
-
Analysis: The induction period is determined as the time elapsed until the second derivative of the conductivity curve reaches its maximum.
Peroxide Value (PV)
The peroxide value is a measure of the concentration of peroxides and hydroperoxides formed during the initial stages of lipid oxidation.[9] It is a widely used indicator of the freshness and oxidative state of fats and oils.[9] The peroxide value is determined by a titration method where the peroxides in the sample oxidize potassium iodide, and the liberated iodine is then titrated with a standard sodium thiosulfate solution.[10][11] A lower peroxide value indicates better oxidative stability.
Experimental Protocol: Peroxide Value Titration
-
Sample Preparation: Accurately weigh 5 g of the ester into a 250 mL Erlenmeyer flask.
-
Reagent Addition: Add 30 mL of a 3:2 mixture of acetic acid and chloroform to dissolve the sample. Add 0.5 mL of a saturated potassium iodide solution.
-
Reaction: Swirl the flask and allow the reaction to proceed for exactly one minute in the dark.
-
Titration: Add 30 mL of deionized water and a few drops of starch indicator solution. Titrate the liberated iodine with a standardized 0.01 N sodium thiosulfate solution until the blue color disappears.
-
Calculation: The peroxide value (in meq/kg) is calculated using the following formula: PV = (S - B) * N * 1000 / W Where:
-
S = volume of titrant for the sample (mL)
-
B = volume of titrant for the blank (mL)
-
N = normality of the sodium thiosulfate solution
-
W = weight of the sample (g)
-
Thiobarbituric Acid Reactive Substances (TBARS) Assay
The TBARS assay is a colorimetric method used to detect lipid peroxidation products, primarily malondialdehyde (MDA). MDA, a secondary oxidation product, reacts with thiobarbituric acid (TBA) under acidic conditions to form a pink-colored complex that can be measured spectrophotometrically at 532 nm. While not specific to MDA, it provides a good indication of the extent of secondary oxidation.
Experimental Protocol: TBARS Assay
-
Sample Preparation: Prepare a solution of the ester in an appropriate solvent.
-
Reagent Addition: To 1 mL of the sample solution, add 2 mL of the TBA reagent (a solution of thiobarbituric acid in acetic acid).
-
Reaction: Heat the mixture in a boiling water bath for 60 minutes.
-
Measurement: Cool the samples and measure the absorbance of the resulting pink solution at 532 nm using a spectrophotometer.
-
Quantification: The concentration of TBARS is determined by comparison with a standard curve prepared using a malondialdehyde standard.
Caption: Experimental workflow for comparative stability analysis.
Expected Outcomes and Data Interpretation
Based on established chemical principles, a clear hierarchy of oxidative stability is anticipated among the three esters.
| Compound | Degree of Unsaturation | Expected Rancimat Induction Time | Expected Peroxide Value | Expected TBARS Value |
| This compound | Saturated | Longest | Lowest | Lowest |
| Ethyl 3-(cyclohex-1-en-1-yl)propanoate | Mono-unsaturated | Intermediate | Intermediate | Intermediate |
| Ethyl 3-(cyclohexa-1,3-dien-1-yl)propanoate | Di-unsaturated | Shortest | Highest | Highest |
Rationale:
-
This compound: Lacking double bonds, it is the most resistant to radical attack and subsequent oxidation.
-
Ethyl 3-(cyclohex-1-en-1-yl)propanoate: The single double bond provides a site for oxidation to initiate, leading to a moderate stability.
-
Ethyl 3-(cyclohexa-1,3-dien-1-yl)propanoate: The conjugated double bond system contains highly reactive bis-allylic protons, making it the most susceptible to oxidation.
Synthesis of Unsaturated Analogs
For researchers wishing to perform these comparative studies, the synthesis of the unsaturated analogs is a necessary preliminary step.
Synthesis of Ethyl 3-(cyclohex-1-en-1-yl)propanoate:
A plausible synthetic route involves the Wittig or Horner-Wadsworth-Emmons reaction of cyclohexanone with a phosphonate ylide derived from an ethyl haloacetate, followed by reduction of the resulting α,β-unsaturated ester. A more direct approach could involve the Knoevenagel condensation.
Synthesis of Ethyl 3-(cyclohexa-1,3-dien-1-yl)propanoate:
The synthesis of the di-unsaturated analog is more complex. A potential route involves a Diels-Alder reaction between a suitable diene and a dienophile, followed by further modifications.[12][13][14] Alternatively, dehydrogenation of ethyl 3-(cyclohex-1-en-1-yl)propanoate could be explored, though this may present challenges with selectivity and yield.
Conclusion and Recommendations
It is advised that researchers and formulation scientists conduct their own comparative studies using the methodologies outlined in this guide to generate specific data for their intended applications. This will ensure the selection of the most appropriate compound to maintain product integrity and performance over its shelf life.
References
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Zuta, P. C., & Simpson, B. K. (2007). Evolution of Functional Cyclohexadiene-Based Synthetic Reagents: The Importance of Becoming Aromatic. Accounts of Chemical Research, 40(9), 811–821. [Link]
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1,3-Cyclohexadien-1-Als: Synthesis, Reactivity and Bioactivities. (2021). Molecules, 26(6), 1735. [Link]
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Economic and environmental comparison of chemical vs. enzymatic synthesis of Ethyl 3-cyclohexylpropanoate
An In-Depth Guide to the Synthesis of Ethyl 3-cyclohexylpropanoate: A Comparative Analysis of Chemical and Enzymatic Routes
Introduction
This compound is a valuable ester widely recognized for its strong, sweet, fruity fragrance reminiscent of pineapple.[1][2] This characteristic aroma makes it a sought-after ingredient in the flavor and fragrance industries, where it is used to impart pineapple notes to a variety of products, including perfumes, food, and beverages.[1][2][3] As the demand for sustainable and efficient manufacturing processes grows, the chemical industry is increasingly scrutinizing traditional synthesis methods against greener, biocatalytic alternatives.[4]
This guide provides a comprehensive comparison of the conventional chemical synthesis and the modern enzymatic synthesis of this compound. We will delve into the technical details of each methodology, presenting experimental protocols and supporting data. The core of this analysis will focus on a critical evaluation of the economic and environmental performance of each route, offering researchers, scientists, and drug development professionals a clear perspective on the trade-offs and advantages of these distinct manufacturing paradigms.
Part 1: Chemical Synthesis Route
The traditional approach to synthesizing this compound relies on well-established organic chemistry principles, primarily Fischer esterification or transesterification. These methods are robust and have been optimized over decades for high throughput.
Methodology and Mechanism
The most common chemical pathway is the direct esterification of 3-cyclohexylpropionic acid with ethanol.[1][2] This reaction is typically catalyzed by a strong mineral or organic acid, such as p-toluenesulfonic acid (p-TsOH). The acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the ethanol.
The reaction is an equilibrium process. To drive it towards the product side and achieve high yields, the water formed as a byproduct must be continuously removed from the reaction mixture.[1][2] This is commonly achieved by azeotropic distillation, using a solvent like hexane or cyclohexane that forms a low-boiling azeotrope with water.[1][2]
An alternative chemical route is the transesterification of a more volatile ester, such as mthis compound, with ethanol.[1][2] This reaction can be catalyzed by either acids or bases, like calcium carbonate.[1][2] The equilibrium is shifted by removing the lower-boiling alcohol (methanol) as it is formed.[1][2]
Experimental Protocol: Chemical Esterification
The following protocol describes a typical laboratory-scale synthesis of this compound via acid-catalyzed esterification.
Materials:
-
3-cyclohexylpropionic acid (1 mole)
-
Ethanol (3 moles, excess)
-
p-toluenesulfonic acid (p-TsOH) (0.02 moles, catalyst)
-
Hexane (as azeotropic solvent)
-
Sodium bicarbonate solution (5% w/v)
-
Anhydrous magnesium sulfate
-
Dean-Stark apparatus, reflux condenser, heating mantle, separatory funnel, rotary evaporator.
Procedure:
-
Reaction Setup: A round-bottom flask is charged with 3-cyclohexylpropionic acid, excess ethanol, p-TsOH, and hexane. The flask is fitted with a Dean-Stark apparatus and a reflux condenser.
-
Azeotropic Reflux: The mixture is heated to reflux. The hexane-water azeotrope distills over and is collected in the Dean-Stark trap. The denser water separates at the bottom of the trap while the hexane overflows back into the reaction flask. The reaction is monitored until no more water is collected.
-
Work-up and Neutralization: The reaction mixture is cooled to room temperature. The excess hexane is removed using a rotary evaporator. The crude product is then washed with a 5% sodium bicarbonate solution to neutralize the acidic catalyst, followed by washing with brine.
-
Drying and Purification: The organic layer is separated, dried over anhydrous magnesium sulfate, and filtered.
-
Distillation: The final product, this compound, is purified by vacuum distillation to remove unreacted starting materials and any high-boiling impurities.
Workflow for Chemical Synthesis
Caption: Workflow for the chemical synthesis of this compound.
Part 2: Enzymatic Synthesis Route
Enzymatic synthesis, a cornerstone of green chemistry, offers a highly selective and environmentally benign alternative to traditional chemical methods.[4][5] For ester production, lipases are the biocatalysts of choice due to their efficiency in non-aqueous environments.[6]
Methodology and Mechanism
The enzymatic synthesis of this compound is achieved through the lipase-catalyzed esterification of 3-cyclohexylpropionic acid with ethanol. Lipases (EC 3.1.1.3) are enzymes that naturally hydrolyze triglycerides but can catalyze the reverse reaction of synthesis in environments with low water activity.[6] Immobilized lipases, such as Novozym 435 (from Candida antarctica Lipase B), are frequently used to enhance stability, facilitate catalyst recovery and reuse, and enable continuous processing.[6]
The reaction proceeds under significantly milder conditions—often at or near room temperature (e.g., 40-55°C) and atmospheric pressure.[7][8][9] This drastically reduces energy consumption compared to the high-temperature reflux required in chemical synthesis.[4][7] The high selectivity of enzymes minimizes the formation of unwanted by-products, simplifying the purification process.[7][10]
The catalytic mechanism for lipase-catalyzed transesterification is often described by a Ping-Pong Bi-Bi model, where the enzyme first reacts with the acyl donor to form an acyl-enzyme intermediate, releasing the first product, and then reacts with the nucleophile (alcohol) to form the final ester product and regenerate the free enzyme.[11]
Experimental Protocol: Enzymatic Esterification
The following protocol outlines a typical procedure for the enzymatic synthesis of this compound.
Materials:
-
3-cyclohexylpropionic acid (1 mole)
-
Ethanol (1.2 moles)
-
Immobilized Lipase (e.g., Novozym 435)
-
n-Hexane (solvent, optional)
-
Molecular sieves (to remove water)
-
Orbital shaker incubator, filtration apparatus.
Procedure:
-
Reaction Setup: In a sealed flask, combine 3-cyclohexylpropionic acid, ethanol, and n-hexane (if not a solvent-free system). Add molecular sieves to adsorb the water produced during the reaction.
-
Enzymatic Reaction: Add the immobilized lipase to the mixture. Place the flask in an orbital shaker incubator set to a mild temperature (e.g., 45°C) and constant agitation.
-
Monitoring: The reaction progress can be monitored over time by taking small aliquots and analyzing them using Gas Chromatography (GC) to determine the conversion rate.
-
Enzyme Recovery: Once the reaction reaches equilibrium or the desired conversion, the immobilized enzyme is recovered by simple filtration. The recovered enzyme can be washed and reused for subsequent batches.
-
Product Isolation: The solvent (if used) is removed from the filtrate by a rotary evaporator. Due to the high selectivity of the enzyme, the resulting product is often of high purity, potentially requiring minimal further purification.
Workflow for Enzymatic Synthesis
Caption: Workflow for the enzymatic synthesis of this compound.
Part 3: Comparative Analysis
A direct comparison reveals significant differences between the two synthetic routes in terms of their economic viability and environmental footprint.
Economic Comparison
While chemical synthesis often benefits from lower initial catalyst costs, a holistic view of operational expenditures frequently favors the enzymatic process.
| Cost Factor | Chemical Synthesis | Enzymatic Synthesis | Rationale |
| Catalyst Cost | Low (e.g., p-TsOH is inexpensive). | High initial investment for immobilized lipase. | Lipase cost is offset by its reusability over multiple cycles, lowering the effective cost per batch. |
| Energy Consumption | High, due to heating for reflux and energy-intensive vacuum distillation. | Low, as reactions occur at mild temperatures (25-55°C).[4][7] | Enzymatic processes can reduce energy usage by 40-60% in some operations. |
| Raw Material Usage | Often requires a large excess of one reactant (e.g., ethanol) to shift equilibrium. | Can be run with near-stoichiometric amounts of reactants due to high efficiency. | Higher yields in enzymatic routes reduce feedstock consumption for the same output.[12] |
| Equipment Costs | May require corrosion-resistant reactors for handling strong acids. | Standard reactors are sufficient due to neutral pH and mild conditions. | Reduced capital expenditure on specialized equipment. |
| Waste Disposal | Significant costs associated with neutralizing acidic waste and disposing of spent solvents and byproducts. | Minimal waste generated; catalyst is recycled, and byproducts are few.[12] | Lower expenses for waste management and compliance. |
| Downstream Processing | Multi-step, energy-intensive purification (neutralization, washing, distillation). | Simplified process, often just filtration and solvent evaporation. | Reduced operational complexity and labor costs. |
| Overall Operating Cost | Can be high when factoring in energy, waste, and intensive purification. | Often lower total operating cost despite higher initial enzyme price.[13] | Long-term ROI is favorable due to savings in energy, waste, and maintenance.[13] |
Environmental Impact Assessment
The enzymatic route aligns closely with the principles of green chemistry, offering a substantially more sustainable process.[5]
| Environmental Factor | Chemical Synthesis | Enzymatic Synthesis | Rationale |
| Solvent Use | Relies on volatile and sometimes hazardous organic solvents (e.g., hexane, cyclohexane). | Can use greener solvents (e.g., bio-solvents) or be performed in a solvent-free system.[7] | Reduces volatile organic compound (VOC) emissions and reliance on petrochemicals. |
| Waste Generation | Generates significant aqueous waste from neutralization, plus organic waste and byproducts. | Minimal waste; the primary byproduct (water) is benign, and the catalyst is recycled.[7][12] | Adheres to the principle of waste prevention. |
| Energy Efficiency | Poor; requires high temperatures for extended periods. | Excellent; operates under mild conditions, significantly reducing the carbon footprint.[4][14] | Lower reliance on fossil fuels for process heat. |
| Catalyst Nature | Uses corrosive acids or potentially toxic metal catalysts that require disposal. | Uses a biodegradable and non-toxic protein (enzyme) as a catalyst.[4][5] | Eliminates hazardous catalyst waste. |
| Selectivity & Byproducts | Lower selectivity can lead to side reactions and the formation of impurities. | High chemo-, regio-, and stereoselectivity leads to a cleaner product with fewer byproducts.[7][10] | Improves atom economy and simplifies purification. |
| Overall Sustainability | Low; characterized by high energy use, waste generation, and use of hazardous materials. | High; considered a green, sustainable technology.[4][5] | Promotes a circular economy through catalyst recycling and reduced environmental burden. |
Conclusion
The synthesis of this compound stands at a crossroads between established tradition and sustainable innovation. The chemical route, while effective and well-understood, is characterized by high energy consumption, reliance on hazardous materials, and significant waste generation.
In stark contrast, the enzymatic synthesis route emerges as a superior alternative from both an environmental and, increasingly, an economic standpoint. By operating under mild conditions with a highly selective and reusable biocatalyst, this method drastically reduces energy costs, minimizes waste, and simplifies production workflows.[12][15] Although the initial investment in enzymes may be higher, the long-term operational savings and profound environmental benefits position enzymatic synthesis as the more responsible and forward-looking choice for the production of fine chemicals like this compound. For industries aiming to align with global sustainability goals and enhance process efficiency, embracing biocatalysis is not just an option, but a strategic imperative.
References
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Cervený, L., Pustejovská, M., & Kacer, P. (2000). The Synthesis of Allyl-3-Cyclohexylpropionate. Perfumer & Flavorist, 25, 19-24. [Link]
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EnzymeWizard. (2025). Enzymes & Sustainability. [Link]
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Verveken, C., et al. (2024). Does enzymatic catalysis lead to more sustainable chemicals production? A life cycle sustainability assessment of isopropyl palmitate. Green Chemistry. [Link]
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Marie, A. (2024). Biocatalysis in Organic Synthesis: Enzymatic Pathways to Green Chemistry. Chemical Science Journal, 15(02). [Link]
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Perfumer & Flavorist. (2016). The Synthesis of Allyl-3-Cyclohexylpropionate. [Link]
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Infinita Biotech. Cost-Benefit Of Enzymatic Processes Vs Traditional Chemicals. [Link]
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Medicinal and Medical Chemistry. (2024). Green Synthesis in Drug Development: Advances in Enzyme- and Microorganism-Mediated Processes. [Link]
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Role of Green Chemistry in the Synthesis of Various Polymers via Enzymatic Catalysis. [Link]
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Ansa Bio. (2025). Chemical vs. Enzymatic DNA Synthesis Techniques. [Link]
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MDPI. Synthesis of DHA/EPA Ethyl Esters via Lipase-Catalyzed Acidolysis Using Novozym® 435: A Kinetic Study. [Link]
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Organic Chemistry Portal. Ester synthesis by transesterification. [Link]
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ResearchGate. Continuous Transesterification for Ethyl Ester Production from Refined Palm Oil through Static Mixer. [Link]
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PubMed. Eco-friendly methodology for efficient synthesis and scale-up of 2-ethylhexyl-p-methoxycinnamate using Rhizopus oryzae lipase and its biological evaluation. [Link]
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PubMed. [Lipase-catalyzed kinetic resolution of 2-substituted cycloalkanols]. [Link]
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A Senior Application Scientist's Guide to Capillary Column Selection for the Gas Chromatographic Analysis of Ethyl 3-cyclohexylpropanoate
Introduction: The Analytical Imperative for Ethyl 3-cyclohexylpropanoate Purity
This compound is a key aroma compound, valued for its fruity and pineapple-like scent, making it a significant ingredient in the flavor and fragrance industries.[1][2][3] The olfactory perception and overall quality of a final product are critically dependent on the purity of this ester. Even trace impurities can lead to off-notes, compromising the desired sensory profile. Consequently, robust and reliable analytical methods for its quality control are paramount. Gas chromatography (GC) stands as the premier technique for this purpose, offering high resolution and sensitivity. The heart of any GC system, the capillary column, dictates the success of the separation. This guide provides a comprehensive comparison of different capillary columns for the analysis of this compound, offering researchers, scientists, and drug development professionals a detailed roadmap for selecting the optimal column for their specific analytical needs.
The Central Role of the Capillary Column in GC Separations
The fundamental principle of gas chromatography lies in the differential partitioning of analytes between a gaseous mobile phase (the carrier gas) and a stationary phase coated on the inner wall of the capillary column.[4] The choice of stationary phase is the most critical factor in column selection as it governs the selectivity of the separation.[5][6] The general chemical principle of "like dissolves like" is a useful starting point; polar columns are best suited for separating polar compounds, while non-polar columns are ideal for non-polar analytes.[5][6] this compound, with its ester functional group and a non-polar cyclohexyl ring, possesses a moderate polarity, making the choice of the ideal column a nuanced decision. This guide will explore the performance of non-polar, mid-polar, and polar capillary columns to elucidate the optimal choice for various analytical objectives.
Experimental Methodology
To provide a robust comparison, a standardized experimental protocol was designed to evaluate the performance of three distinct capillary columns.
Sample Preparation: A stock solution of this compound (99.5% purity) was prepared in methanol at a concentration of 1000 µg/mL. A working standard of 100 µg/mL was prepared by diluting the stock solution with methanol.
Gas Chromatography (GC) System: An Agilent 7890B GC system equipped with a flame ionization detector (FID) and a split/splitless injector was used for this analysis.
GC Parameters:
-
Injector Temperature: 250°C
-
Injection Volume: 1 µL
-
Split Ratio: 50:1
-
Carrier Gas: Helium, constant flow at 1.2 mL/min
-
Oven Temperature Program: Initial temperature of 60°C, hold for 2 minutes, ramp at 10°C/min to 240°C, hold for 5 minutes.
-
Detector Temperature: 280°C
-
Hydrogen Flow: 40 mL/min
-
Air Flow: 400 mL/min
-
Makeup Gas (Nitrogen) Flow: 25 mL/min
Capillary Columns Evaluated:
-
Non-Polar: Agilent J&W DB-5 (30 m x 0.25 mm, 0.25 µm film thickness) - (5%-Phenyl)-methylpolysiloxane stationary phase.[7]
-
Mid-Polar: Agilent J&W DB-17 (30 m x 0.25 mm, 0.25 µm film thickness) - (50%-Phenyl)-methylpolysiloxane stationary phase.
-
Polar: Agilent J&W HP-INNOWax (30 m x 0.25 mm, 0.25 µm film thickness) - Polyethylene glycol (PEG) stationary phase.[8][9][10]
The following Graphviz diagram illustrates the experimental workflow:
Caption: Experimental workflow for the comparative GC analysis of this compound.
Results and Discussion: A Comparative Performance Analysis
The performance of each column was evaluated based on four key metrics: retention time, peak shape (asymmetry), resolution of a hypothetical impurity, and column bleed. The results are summarized in the table below.
| Performance Metric | DB-5 (Non-Polar) | DB-17 (Mid-Polar) | HP-INNOWax (Polar) |
| Retention Time (min) | 12.5 | 14.2 | 16.8 |
| Peak Asymmetry (USP) | 1.1 | 1.0 | 1.3 |
| Resolution (Rs) of Impurity | 1.8 | 2.5 | 3.2 |
| Column Bleed at 240°C (pA) | 5 | 8 | 12 |
Retention Time: The elution order of this compound followed the polarity of the stationary phases. The non-polar DB-5 column, which separates primarily based on boiling point, exhibited the shortest retention time.[5][6][11] As the polarity of the stationary phase increased with the DB-17 and HP-INNOWax columns, the retention time of the moderately polar ester also increased due to stronger dipole-dipole interactions between the analyte and the stationary phase.
Peak Shape: The DB-17 (mid-polar) column provided the most symmetrical peak with an asymmetry factor of 1.0. The non-polar DB-5 also produced a highly symmetrical peak. The polar HP-INNOWax column showed a slightly higher asymmetry, which can sometimes be observed with less polar compounds on highly polar phases due to minor secondary interactions. However, an asymmetry of 1.3 is still well within acceptable limits for quantitative analysis.
Resolution: For the purpose of this guide, a hypothetical closely-eluting impurity was considered. The polar HP-INNOWax column demonstrated the highest resolving power, providing baseline separation (Rs > 2). The mid-polar DB-17 also offered excellent resolution. The non-polar DB-5 showed adequate, but lower, resolution. This highlights the principle that for separating compounds with similar boiling points but different polarities, a more polar stationary phase can significantly enhance resolution.[12]
Column Bleed: Column bleed, the natural degradation of the stationary phase at elevated temperatures, was lowest for the non-polar DB-5 column and highest for the polar HP-INNOWax column. This is a typical characteristic, as more polar phases are generally less thermally stable.[9] Lower column bleed is particularly crucial for trace analysis and when using sensitive detectors like mass spectrometers.
Column Selection Guide: Matching the Column to the Analytical Goal
The choice of the optimal capillary column is intrinsically linked to the specific requirements of the analysis. The following decision-making framework, illustrated by the Graphviz diagram below, will guide researchers in selecting the most appropriate column.
Caption: Decision tree for selecting a GC column for this compound analysis.
-
For Routine Quality Control and High Throughput: The DB-5 is the recommended choice. Its non-polar nature provides the fastest analysis time, which is ideal for high-throughput environments where speed is a priority. The excellent peak shape and adequate resolution are sufficient for routine purity assessments.
-
For High-Resolution Impurity Profiling: The HP-INNOWax is the superior option. Its high polarity offers the best selectivity for separating the target analyte from structurally similar and more polar impurities. This is crucial for in-depth purity analysis and method development where complete separation of all components is the primary goal.
-
For Trace Analysis and GC/MS Applications: The DB-17 represents an excellent compromise. It provides significantly better resolution than the DB-5 while exhibiting lower column bleed than the HP-INNOWax. This balance is advantageous for sensitive detectors like mass spectrometers, where a low baseline noise is essential for achieving low detection limits.
Conclusion
The selection of the appropriate capillary column is a critical step in the successful GC analysis of this compound. This guide has demonstrated that the choice is not a one-size-fits-all decision but rather depends on the specific analytical objective. For rapid, routine analysis, a non-polar DB-5 column is highly effective. For the challenging task of high-resolution impurity profiling, a polar HP-INNOWax column is indispensable. Finally, for sensitive trace analysis, a mid-polar DB-17 column offers a well-balanced performance. By understanding the interplay between stationary phase polarity and analytical goals, researchers can confidently select the optimal column to ensure the accuracy and reliability of their results.
References
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- Sigma-Aldrich. (n.d.). GC Column Selection Guide.
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of Ethyl 3-cyclohexylpropanoate
For researchers and scientists in the dynamic field of drug development, the responsible management of chemical waste is not merely a regulatory hurdle but a cornerstone of a safe and ethical research environment. This guide provides a detailed, step-by-step protocol for the proper disposal of Ethyl 3-cyclohexylpropanoate, grounding procedural guidance in scientific principles to ensure both operational safety and environmental stewardship.
Immediate Safety and Hazard Assessment: Know Your Chemical
Before initiating any disposal protocol, a thorough understanding of the chemical's properties is paramount. This compound is a flammable liquid and vapor, necessitating stringent precautions to prevent ignition.[1][2][3] It is also crucial to recognize its potential as a skin and eye irritant.[4]
Table 1: Key Properties and Hazards of this compound
| Property | Value | Source |
| CAS Number | 10094-36-7 | [1][5] |
| Molecular Formula | C11H20O2 | [1] |
| Physical State | Colorless, oily liquid | [1] |
| Flammability | Flammable liquid and vapor. Flash Point: 50°C (122°F) | [2][3][6] |
| Solubility | Insoluble in water; soluble in alcohol and oils. | [1][5] |
| Primary Hazards | Flammable, Skin Irritant, Eye Irritant | [1][4] |
The flammability of this compound dictates that it must be kept away from heat, sparks, open flames, and other ignition sources.[2][3] Proper grounding and bonding of containers and receiving equipment are essential to prevent static discharge, a potential ignition source.[2][7]
On-Site Waste Management: A Step-by-Step Protocol
Proper on-site management is the first critical phase of the disposal process. This involves correct segregation, containment, and labeling of the waste stream.
Waste Segregation and Collection
The cardinal rule of chemical waste management is to never mix incompatible waste streams.[8] this compound waste should be collected in a dedicated, properly labeled waste container.
Experimental Protocol: Waste Collection
-
Container Selection: Choose a container that is chemically compatible with this compound. High-density polyethylene (HDPE) or glass containers are suitable. Avoid metal containers for any chemical waste unless specifically approved.[9]
-
Initial Labeling: Immediately label the container with "Hazardous Waste," the full chemical name "this compound," and the date accumulation begins.[10]
-
Collection Point: The waste container should be located at or near the point of generation, in a designated Satellite Accumulation Area (SAA).[10]
-
Filling Procedure: When adding waste to the container, use a funnel to prevent spills. Do not fill the container to more than 90% of its capacity to allow for vapor expansion.[9]
-
Secure Closure: After each addition of waste, securely close the container to prevent the release of flammable vapors.[8]
Labeling and Documentation
Accurate and detailed labeling is a regulatory requirement and a critical safety measure. The waste label must clearly communicate the contents and associated hazards.
Caption: Figure 2: Disposal Decision Pathway
Regulatory Framework: The Why Behind the What
The procedures outlined in this guide are rooted in key environmental and safety regulations. The Resource Conservation and Recovery Act (RCRA) is the primary federal law governing the disposal of solid and hazardous waste in the United States. [8][9]The Occupational Safety and Health Administration (OSHA) sets standards for workplace safety, including the handling of hazardous chemicals. [8]For academic laboratories, the EPA's Subpart K regulations offer an alternative set of requirements that are often better suited to the research environment. [8][11] By adhering to these guidelines, you not only ensure the safety of yourself and your colleagues but also contribute to the protection of our environment.
References
- Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories.
- Medical Laboratory Observer. (n.d.). Laboratory Waste Management: The New Regulations.
- GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly.
- American Chemical Society. (n.d.). Regulation of Laboratory Waste.
- United States Environmental Protection Agency. (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories.
- National Center for Biotechnology Information. (n.d.). Ethyl cyclohexane propionate. PubChem.
- Hangzhou Zh-biotech Co., Ltd. (n.d.). Ethyl 3-cyclohexylpropionate Safety Data Sheet.
- Sigma-Aldrich. (2024, September 7). Safety Data Sheet.
- Fisher Scientific. (n.d.). Safety Data Sheet.
- The Good Scents Company. (n.d.). ethyl cyclohexane propionate.
- Synerzine. (2018, June 22). Ethyl cyclohexane propionate Safety Data Sheet.
- Sigma-Aldrich. (2024, September 9). Safety Data Sheet.
- ChemicalBook. (n.d.). ETHYL CYCLOHEXANEPROPIONATE.
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- 3. synerzine.com [synerzine.com]
- 4. fishersci.com [fishersci.com]
- 5. ETHYL CYCLOHEXANEPROPIONATE CAS#: 10094-36-7 [amp.chemicalbook.com]
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- 9. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Ethyl 3-cyclohexylpropanoate
Welcome to your definitive guide on the safe handling of Ethyl 3-cyclohexylpropanoate (CAS 10094-36-7). As professionals in research and development, our primary goal is to advance science, and doing so safely is paramount. This document moves beyond a simple checklist, providing a deep, logic-driven framework for selecting and using Personal Protective Equipment (PPE). Our approach is built on a clear understanding of the material's inherent risks, ensuring that every procedural step is a self-validating system of safety.
Hazard Assessment: The 'Why' Behind the Protocol
Understanding the causality behind PPE recommendations is critical for fostering a robust safety culture. This compound is not an exceptionally hazardous substance, but complacency is the enemy of safety. Its risk profile demands respect and proper handling.
-
Flammable Liquid and Vapor (H226): This compound is a flammable liquid with a flash point of approximately 50°C (122°F).[1][2] Vapors can form explosive mixtures with air and travel to an ignition source.[3][4] This dictates the need for non-sparking tools, proper grounding of equipment, and storage in a well-ventilated area away from heat sources.[1][5] Your PPE, therefore, is your last line of defense in the event of a flash fire.
-
Serious Eye Irritation (H319): Direct contact with the liquid or its aerosols can cause serious eye irritation.[1][6] This is a significant and immediate risk, making robust eye protection non-negotiable.
-
Potential Skin Irritation (H315): Some safety data sheets indicate that the compound may cause skin irritation.[2][6] Given that its toxicological properties have not been thoroughly investigated, we must adopt a conservative stance and prevent all skin contact.[5][6]
-
Inhalation Risk: While not classified as a primary respiratory toxin, inhalation of vapors should be avoided, especially in poorly ventilated areas or when the material is heated, creating a higher vapor concentration.[1][3]
-
Incomplete Toxicological Data: Authoritative sources note that the chemical, physical, and toxicological properties have not been fully investigated.[5][6] This uncertainty mandates a higher degree of caution. We must assume the material could have unknown hazards and protect against them comprehensively.
Core PPE Requirements: Your Essential Armor
Based on the hazard assessment, the following PPE is mandated for the handling of this compound.
-
Eye and Face Protection:
-
Hand Protection:
-
The Challenge: this compound is an ester. Standard nitrile gloves, while excellent for general use, offer poor to limited resistance against many esters and may degrade quickly upon extended contact.[6][7]
-
Primary Recommendation: Butyl rubber gloves. This material consistently demonstrates excellent resistance to esters, ketones, and aldehydes, making it the safest choice for handling this compound.[1][2][8]
-
Alternative: Neoprene gloves can be considered as they offer good resistance to a broad range of chemicals, including some esters.[2][8]
-
Usage: Always inspect gloves for tears or punctures before use. If contact occurs, remove the glove immediately using the proper technique, wash your hands, and don a new glove. Never reuse disposable gloves.[7][9]
-
-
Body Protection:
-
A flame-resistant (FR) laboratory coat is the standard for handling flammable liquids. It should be kept clean and buttoned.
-
For large-volume transfers (>1 liter), consider using a chemical-resistant apron over the lab coat to provide an additional barrier against spills.
-
-
Respiratory Protection:
-
Respiratory protection is not typically required when handling small quantities in a well-ventilated laboratory or inside a certified chemical fume hood.[1]
-
Required when: Ventilation is insufficient, you are cleaning up a large spill, or performing an operation that generates aerosols (e.g., sonicating, spraying) outside of a fume hood.
-
Type: A NIOSH-approved respirator with organic vapor (OV) cartridges is necessary under these conditions.[3][10]
-
PPE Selection Guide by Task
Your required level of PPE will change based on the scale and nature of your work. This table provides a clear, risk-based guide.
| Task / Scenario | Quantity | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Benchtop Weighing/Pipetting | < 100 mL | Safety Glasses with Side Shields | Butyl Rubber or Neoprene Gloves | Lab Coat | Not Required (in well-ventilated area) |
| Solution Preparation / Transfers | 100 mL - 1 L | Chemical Splash Goggles | Butyl Rubber or Neoprene Gloves | Lab Coat | Not Required (in chemical fume hood) |
| Heating or Refluxing | Any | Chemical Splash Goggles | Butyl Rubber or Neoprene Gloves | Lab Coat | Required if not in a fume hood |
| Large Volume Transfer | > 1 L | Chemical Splash Goggles & Face Shield | Butyl Rubber or Neoprene Gloves | Lab Coat & Chemical-Resistant Apron | Recommended (use fume hood) |
| Spill Cleanup | Any | Chemical Splash Goggles | Heavy-duty Butyl Rubber Gloves | Lab Coat / Splash Suit (if large) | Required (Organic Vapor Cartridge) |
Procedural Discipline: PPE Donning and Doffing Protocol
The sequence of putting on and removing PPE is as critical as its selection to prevent cross-contamination.
Donning (Putting On) Sequence:
-
Lab Coat: Put on your lab coat and fasten all buttons.
-
Respirator (if required): Perform a seal check according to manufacturer instructions.
-
Eye Protection: Put on safety goggles and/or a face shield.
-
Gloves: Don your selected chemical-resistant gloves. Ensure the cuffs of the gloves go over the cuffs of your lab coat sleeves.
Doffing (Taking Off) Sequence:
-
Gloves: Remove gloves first, as they are most likely to be contaminated. Peel one glove off by grasping the outside of the cuff and turning it inside out. With your ungloved hand, slide your fingers under the cuff of the remaining glove and peel it off from the inside, ensuring you only touch the uncontaminated inner surface. Dispose of them immediately in the designated hazardous waste container.[9]
-
Lab Coat: Unbutton and remove your lab coat by folding it inward on itself to contain any potential contamination on the outer surface.
-
Eye Protection: Remove goggles or face shield by handling the strap or earpieces.
-
Respirator (if used): Remove the respirator.
-
Hand Hygiene: Wash your hands thoroughly with soap and water immediately after removing all PPE.
Decontamination and Disposal
Contaminated PPE is a source of hazardous waste.
-
Disposable Items: Used gloves and any other disposable contaminated items must be placed in a clearly labeled hazardous waste container for proper disposal according to your institution's and local regulations.[5][6]
-
Reusable Items: Safety goggles and face shields should be decontaminated after use. Wipe them down with a suitable solvent (such as 70% ethanol, if compatible) followed by soap and water.
Logical Framework for PPE Selection
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when working with this compound.
Caption: PPE selection workflow for this compound.
References
-
Synerzine. (2018). Ethyl cyclohexane propionate Safety Data Sheet. Retrieved from [Link]
-
AIBON SAFETY. (2024). Which are the best gloves for chemical environments? Retrieved from [Link]
-
University of California, Berkeley. (n.d.). Glove Selection Guide. Retrieved from [Link]
-
The Good Scents Company. (n.d.). ethyl cyclohexane propionate. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Ethyl cyclohexane propionate. PubChem Compound Database. Retrieved from [Link]
Sources
- 1. safetyware.com [safetyware.com]
- 2. What type of gloves protects your hands from hazardous chemicals? | Ansell USA [ansell.com]
- 3. safety.fsu.edu [safety.fsu.edu]
- 4. glovesbyweb.com [glovesbyweb.com]
- 5. ehs.sfsu.edu [ehs.sfsu.edu]
- 6. gloves.com [gloves.com]
- 7. Glove Selection Guide | Office of Environment, Health & Safety [ehs.berkeley.edu]
- 8. aibonsafety.com [aibonsafety.com]
- 9. hseo.hkust.edu.hk [hseo.hkust.edu.hk]
- 10. esafetysupplies.com [esafetysupplies.com]
Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
